molecular formula C6H5FN4 B597303 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1245645-49-1

2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B597303
CAS No.: 1245645-49-1
M. Wt: 152.132
InChI Key: RDARJSNGROMZAO-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine ( 1245645-49-1) is a high-purity chemical building block with the molecular formula C6H5FN4 and a molecular weight of 152.13 g/mol . This compound features the [1,2,4]triazolo[1,5-a]pyridine scaffold, which is recognized in medicinal chemistry for its versatility and is considered an ideal fragment in drug design due to the presence of hydrogen bond acceptors and donors in its structure . The scaffold is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug discovery, particularly in the design of molecules that target enzyme active sites like those of kinases . Research into analogous compounds has demonstrated significant potential in therapeutic areas such as oncology and inflammation . For instance, closely related derivatives have been identified as potent inhibitors of key biological targets, including phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), which are critical nodes in a signaling pathway often dysregulated in cancers . Other derivatives have been developed as novel, selective JAK2 inhibitors or have shown efficacy in models of inflammatory diseases . The specific incorporation of a fluorine atom at the 7-position, as in this compound, is a common strategy in lead optimization to modulate properties like metabolic stability, lipophilicity, and membrane permeability. Supplied for Research Use Only, this compound is intended for use as a key synthetic intermediate in the discovery and development of new pharmaceutical agents. Researchers can utilize this scaffold to build novel molecules for probing biological pathways or as a core structure in high-throughput screening libraries.

Properties

IUPAC Name

7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDARJSNGROMZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine

This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting activities such as kinase inhibition.[4] This document details a plausible and robust synthetic pathway, methodologies for characterization, and insights into the potential applications of this specific fluorinated analogue.

Introduction and Significance

The[1][2][3]triazolo[1,5-a]pyridine core is a purine isostere and is prevalent in compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. The introduction of a fluorine atom at the 7-position and an amino group at the 2-position of this scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its target binding affinity. These substitutions make 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine a valuable building block for the synthesis of novel drug candidates.

Proposed Synthetic Pathway

The synthesis of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine can be efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-4-fluoropyridine. This is followed by the construction of the fused triazole ring.

Synthesis_Pathway2-Chloro-4-fluoropyridine2-Chloro-4-fluoropyridine2-Amino-4-fluoropyridine2-Amino-4-fluoropyridine2-Chloro-4-fluoropyridine->2-Amino-4-fluoropyridineAminationTarget_Compound2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine2-Amino-4-fluoropyridine->Target_CompoundCyclization

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4-fluoropyridine

The initial and critical step is the synthesis of 2-amino-4-fluoropyridine. Several methods have been reported for the preparation of this intermediate. A common and effective approach involves the amination of 2-chloro-4-fluoropyridine.

Protocol:

  • Reaction Setup: To a solution of 2-chloro-4-fluoropyridine in a suitable solvent such as dimethylformamide (DMF), add a source of ammonia. Aqueous ammonia or a protected amine followed by deprotection can be utilized.

  • Reaction Conditions: The reaction mixture is typically heated to elevated temperatures, for instance, 140°C, for several hours to ensure complete conversion.[5]

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up. The product is extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield pure 2-amino-4-fluoropyridine.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the starting material and the ammonia source, facilitating the reaction.

  • Temperature: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chlorine atom by ammonia.

Step 2: Synthesis of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine

The final step involves the construction of the triazole ring onto the 2-amino-4-fluoropyridine core. A plausible and efficient method for this transformation is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an aminating agent.

Protocol:

  • Formation of the Formamidine Intermediate: 2-amino-4-fluoropyridine is reacted with DMF-DMA. This reaction typically proceeds at elevated temperatures and results in the formation of N'-(4-fluoropyridin-2-yl)-N,N-dimethylformimidamide.

  • Cyclization: The resulting formamidine intermediate is then treated with an aminating agent, such as hydroxylamine-O-sulfonic acid or a related reagent, in a suitable solvent. This effects the cyclization to the desired 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine.

  • Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Causality of Experimental Choices:

  • DMF-DMA: This reagent serves as a one-carbon electrophile, reacting with the exocyclic amino group of the pyridine to form the formamidine, which is a key intermediate for the subsequent cyclization.

  • Aminating Agent: The aminating agent provides the additional nitrogen atom required to form the triazole ring and facilitates the intramolecular cyclization.

Characterization of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the target molecule.

Property Data
Molecular Formula C₆H₅FN₄
Molecular Weight 152.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic protons and the amino group protons.
¹³C NMR Expected signals for the carbon atoms of the fused ring system.
Mass Spectrometry [M+H]⁺ = 153.06
FTIR Characteristic peaks for N-H, C=N, and C-F bonds.

Potential Applications in Drug Discovery

The 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a promising starting point for the development of various therapeutic agents. The parent[1][2][3]triazolo[1,5-a]pyridine core has been identified as a potent inhibitor of several kinases, including Janus kinase 2 (JAK2).[1] The specific substitutions in the target molecule may confer selectivity and improved pharmacokinetic properties, making it a valuable candidate for further investigation in areas such as:

  • Oncology: As a potential inhibitor of kinases involved in cancer cell proliferation and survival.

  • Inflammatory Diseases: Targeting kinases that play a role in inflammatory signaling pathways.

Conclusion

This technical guide outlines a practical and scientifically sound approach to the synthesis and characterization of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine. The detailed protocols and rationale behind the experimental choices provide a solid foundation for researchers to produce this valuable compound for their drug discovery and development programs. The unique structural features of this molecule suggest its potential as a scaffold for the design of novel and effective therapeutic agents.

References

  • Dugan, B. J., et al. (2012). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Google Patents. (n.d.). WO2010092041A1 -[1][2][3] triazolo [1, 5 -a] pyridines as kinase inhibitors. Retrieved from

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[3] Derivatives of this core structure have shown potential as inhibitors for enzymes like Janus kinase 2 (JAK2), making them promising candidates for anticancer therapies.[4] The introduction of an amino group at the 2-position and a fluorine atom at the 7-position of this scaffold can significantly modulate its physicochemical and pharmacokinetic properties, influencing its potential as a drug candidate. This guide provides a detailed examination of the key physicochemical properties of 2-Amino-7-fluoro-[1][2]triazolo[1,5-a]pyridine, offering insights for researchers and professionals in drug discovery and development. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and established scientific principles to provide a robust predictive profile.

Chemical and Structural Properties

The foundational step in characterizing any potential therapeutic agent is a thorough understanding of its structural and fundamental chemical properties. These attributes dictate the molecule's interactions with biological systems and influence its formulation and delivery.

Molecular Structure and Weight

The chemical structure of 2-Amino-7-fluoro-[1][2]triazolo[1,5-a]pyridine is depicted below. The molecular formula is C₆H₅FN₄.

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
Molecular Formula C₆H₅FN₄-
Molecular Weight 152.13 g/mol -
IUPAC Name 7-fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine-
CAS Number Not available-

Physicochemical Parameters

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Solubility

Solubility is a crucial factor for drug delivery and bioavailability. The aqueous solubility of 2-Amino-7-fluoro-[1][2]triazolo[1,5-a]pyridine is predicted to be relatively low, a common characteristic of aromatic heterocyclic compounds. The amino group may slightly enhance solubility through hydrogen bonding with water, while the fused aromatic system contributes to its lipophilic character.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A balanced logP is essential for effective drug action, allowing for both sufficient aqueous solubility for transport in bodily fluids and adequate lipid solubility to cross cell membranes. For 2-Amino-7-fluoro-[1][2]triazolo[1,5-a]pyridine, the predicted logP is in a range suitable for oral bioavailability.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base. The triazolopyridine core contains several nitrogen atoms that can be protonated. The amino group at the 2-position is expected to be the most basic site. The predicted pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Water Solubility Low to moderateAffects dissolution and bioavailability.
logP 1.0 - 2.0Influences membrane permeability and absorption.
pKa (most basic) 4.0 - 5.0Determines the ionization state at physiological pH.

Note: These values are estimations based on the properties of structurally similar compounds and in silico prediction tools, as extensive experimental data for this specific molecule is not publicly available.

Spectroscopic Characterization

The structural elucidation of 2-Amino-7-fluoro-[1][2]triazolo[1,5-a]pyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The fluorine atom at the 7-position will cause characteristic splitting patterns for the adjacent protons. For similar triazolopyrimidine structures, aromatic protons typically appear in the range of δ 6.0-9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. Aromatic carbons in related triazolopyrimidine systems have been observed in the range of δ 110-160 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations. The C-F bond will also have a characteristic stretching vibration in the fingerprint region (around 1000-1400 cm⁻¹). For a related triazolopyridine derivative, characteristic IR bands were observed for the C=N and C=C stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₆H₅FN₄. The fragmentation pattern can provide further structural information. For related pyrimidine structures, fragmentation often involves the decomposition of the heterocyclic rings.[6]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the determination of physicochemical properties should follow standardized and validated protocols.

Workflow for Physicochemical Profiling

Gcluster_0Physicochemical Profiling WorkflowCompoundTest Compound(2-Amino-7-fluoro-triazolo[1,5-a]pyridine)SolubilitySolubility AssayCompound->SolubilitypKapKa Determination(Potentiometric Titration)Compound->pKalogPlogP Determination(Shake-Flask or RP-HPLC)Compound->logPDataData Analysis & InterpretationSolubility->DatapKa->DatalogP->Data

Caption: Workflow for determining key physicochemical properties.

Determination of Aqueous Solubility

A standard shake-flask method can be employed to determine the aqueous solubility.

Protocol:

  • An excess amount of 2-Amino-7-fluoro-[1][2]triazolo[1,5-a]pyridine is added to a known volume of purified water in a sealed vial.

  • The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[7]

Protocol:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Protocol:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is measured using an appropriate analytical technique.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Alternative logP Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating logP.[8]

Methodology:

  • The retention time of the compound on a reverse-phase column (e.g., C18) is measured.

  • A series of standard compounds with known logP values are run under the same chromatographic conditions to create a calibration curve of retention time versus logP.

  • The logP of the test compound is then interpolated from this calibration curve.

Conclusion

2-Amino-7-fluoro-[1][2]triazolo[1,5-a]pyridine is a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for guiding drug design and development efforts. While experimental data for this specific molecule is limited, the predictive information and established analytical protocols presented in this guide offer a solid foundation for its further investigation. The methodologies outlined herein provide a clear path for the empirical determination of its key physicochemical parameters, which will be essential for advancing this compound through the drug discovery pipeline.

References

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. [Link]

  • Lahmidi, S., et al. (2023). Triazolo[1,5-a]pyrimidine derivatives obtained from triacetic-acid lacton. Journal de la Société Chimique de Tunisie, 22(3), 52-61.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). PMC. [Link]

  • [1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2020).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
  • 1,2,4-Triazolo(1,5-a)pyrimidine. PubChem. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023).
  • FT-IR spectra of control and treated 1,2,4-triazole. (2015).
  • 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]

  • 2-chlorosulfonyl-7-fluoro-5-ethoxy[1][2]triazolo[1,5-c]-pyriMidine | 147150-77-4. Chemical Register. [Link]

  • 7-fluoro-[1][2]triazolo[1, 5-a]pyridine, min 97%, 100 mg. CP Lab Safety. [Link]

A Comprehensive Technical Guide to 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

A Comprehensive Technical Guide to 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical identity, synthesis, analytical characterization, and commercial availability, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry. This class of compounds has garnered substantial attention due to its versatile biological activities, which span applications as anti-cancer, antimicrobial, antiviral, and antiparasitic agents, as well as modulators of the central nervous system. The fused heterocyclic system offers a unique three-dimensional structure that can effectively interact with a variety of biological targets. The introduction of substituents, such as the amino and fluoro groups in the title compound, allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable building block in the design of novel therapeutics.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1245645-49-1[1][3]
Molecular Formula C₆H₅FN₄[1][3]
Molecular Weight 152.13 g/mol [1][3]
IUPAC Name 7-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Synonyms 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine[1][3]

Synthesis of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine

The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines and related pyrimidines typically involves the condensation of a 3-amino-1,2,4-triazole with a suitable dicarbonyl compound or its equivalent. For 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a plausible synthetic route would involve the reaction of 3-amino-1,2,4-triazole with a fluorinated pyridine derivative.

A general and widely applicable method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which can be adapted for the pyridine analogue, is the reaction of an aminotriazole with a 1,3-dicarbonyl or α,β-unsaturated carbonyl compound.

Conceptual Synthetic Workflow:

Gcluster_reactantsStarting Materialscluster_reactionKey Reactioncluster_productProduct3_amino_1_2_4_triazole3-Amino-1,2,4-triazolecondensationCondensation Reaction3_amino_1_2_4_triazole->condensationfluorinated_pyridine_precursorFluorinated Pyridine Precursor(e.g., 2-halo-4-fluoropyridine derivative)fluorinated_pyridine_precursor->condensationtarget_compound2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridinecondensation->target_compoundCyclization

Caption: Conceptual synthetic pathway to 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol (Hypothetical Example):

This protocol is a generalized procedure based on known syntheses of similar heterocyclic systems and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of a suitable 2-halo-4-fluoropyridine derivative in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an equimolar amount of 3-amino-1,2,4-triazole.

  • Reaction Conditions: Add a non-nucleophilic base, such as cesium carbonate or potassium carbonate, to the reaction mixture. Heat the mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford the pure 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized or purchased compound, a comprehensive analytical characterization is essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine and triazole rings. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling constant (J-coupling).

  • ¹⁹F NMR: The fluorine NMR will show a signal corresponding to the fluorine atom on the pyridine ring.

B. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

C. High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of trifluoroacetic acid or formic acid) should be used. The purity is determined by the area percentage of the main peak in the chromatogram.

Commercial Suppliers

For researchers who prefer to purchase this compound, several chemical suppliers list 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine in their catalogs.

SupplierProduct NumberPurityNotes
Appretech Scientific LimitedAPT001436≥ 98%Inquire for availability.[1]
Beijing Xinfoo Co., Ltd.A2023330Not specifiedInquire for availability.[3]

Disclaimer: Availability and purity from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion

2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine represents a valuable building block for the development of new chemical entities with potential therapeutic applications. Its synthesis, while requiring careful optimization, is achievable through established synthetic methodologies. Proper analytical characterization is paramount to ensure the quality and integrity of the compound for use in research and drug discovery programs.

References

  • Appretech Scientific Limited. 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine. [Link]

  • Beijing Xinfoo Co., Ltd. 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine. [Link]

An In-depth Technical Guide to the Crystal Structure of Triazolo[1,5-a]pyridine Derivatives: A Case Study on 1,2,4-Triazolo[4,3-a]pyridin-3-amine and Predicted Implications of 7-Fluoro Substitution on the 2-Amino Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of the crystal structure of a key triazolopyridine scaffold, offering insights relevant to drug design and materials science. Due to the absence of published crystallographic data for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, this guide centers on the experimentally determined crystal structure of its close isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine. This analysis serves as a robust foundation for a predictive discussion on the structural impact of both isomerization and 7-fluoro substitution.

Introduction: The Significance of the Triazolopyridine Core

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle and its pyridine analogues are of considerable interest in medicinal chemistry due to their structural similarity to purines, making them valuable scaffolds in drug design.[1] These compounds have demonstrated a wide range of biological activities and are considered privileged structures in the development of novel therapeutics. The introduction of substituents, such as an amino group or a fluorine atom, can significantly modulate their physicochemical properties, including crystal packing, solubility, and target binding affinity. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the development of crystalline forms with optimal properties.

Synthesis of the Triazolopyridine Scaffold

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through various synthetic routes. A common and effective method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions using trifluoroacetic anhydride.[2] Another established approach is the copper-catalyzed aerobic oxidative cyclization of guanidylpyridines, which allows for the formation of 2-amino-[1][2][3]triazolo[1,5-a]pyridines.[3] This reaction proceeds through a sequential N-C and N-N bond formation.[2]

Synthesis_Workflow cluster_guanidylpyridine Guanidylpyridine Route cluster_aminopyridine 2-Aminopyridine Route Guanidylpyridine Guanidylpyridine Oxidative_Cyclization CuBr-catalyzed Oxidative Cyclization (Air) Guanidylpyridine->Oxidative_Cyclization Reagent 2_Amino_TP 2-Amino-triazolo[1,5-a]pyridine Oxidative_Cyclization->2_Amino_TP 2_Aminopyridine 2_Aminopyridine Formamidoxime_Formation Formation of N-(pyrid-2-yl)formamidoxime 2_Aminopyridine->Formamidoxime_Formation Cyclization Cyclization (TFAA) Formamidoxime_Formation->Cyclization TP_Scaffold Triazolo[1,5-a]pyridine Cyclization->TP_Scaffold

Caption: Synthetic pathways to the triazolopyridine core.

Experimental Protocol: Synthesis via Oxidative Cyclization (Conceptual)
  • Reactant Preparation: A solution of the appropriately substituted guanidylpyridine is prepared in a suitable organic solvent (e.g., DMF or DMSO).

  • Catalyst Addition: A catalytic amount of a copper(I) salt, such as copper(I) bromide, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under an atmosphere of air or oxygen, which acts as the terminal oxidant. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard procedures such as extraction and precipitation. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-amino-triazolo[1,5-a]pyridine.

Crystal Structure Analysis of 1,2,4-Triazolo[4,3-a]pyridin-3-amine

The crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine provides a valuable model for understanding the solid-state behavior of this class of compounds. X-ray diffraction studies have revealed detailed information about its molecular geometry and intermolecular interactions.[4]

Crystallographic Data
ParameterValue[4]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.4340
Volume (ų)1169.5(3)
Z8
Molecular Geometry and Conformation

The asymmetric unit of 1,2,4-triazolo[4,3-a]pyridin-3-amine contains two independent molecules. Both molecules are nearly planar, with a small dihedral angle between the pyridine and triazole rings. This planarity is a key feature of the fused heterocyclic system.

Intermolecular Interactions and Crystal Packing

The crystal packing of 1,2,4-triazolo[4,3-a]pyridin-3-amine is dominated by a network of intermolecular N-H···N hydrogen bonds. The amino group of one molecule forms a hydrogen bond with a nitrogen atom of the triazole ring of an adjacent molecule.[4] This interaction leads to the formation of dimeric structures, which then pack in a layered arrangement.

Crystal_Packing cluster_dimer Hydrogen-Bonded Dimer cluster_stacking π-π Stacking A Molecule A B Molecule B A->B N-H···N B->A N-H···N Dimer1 Dimer Dimer2 Dimer Dimer1->Dimer2 π-π interactions Crystal_Lattice Crystal_Lattice Dimer1->Crystal_Lattice Assembles into Dimer2->Crystal_Lattice

Caption: Intermolecular interactions in the crystal lattice.

Predicted Structural Impact of Isomerization and 7-Fluoro Substitution

While the crystal structure of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is not available, we can make informed predictions about its solid-state structure based on the analysis of its isomer and the known effects of fluorine substitution.

Isomeric Effects: 2-Amino-[1][2][3]triazolo[1,5-a]pyridine

The shift from the [4,3-a] to the [1,5-a] fused system in the triazolopyridine core alters the positions of the nitrogen atoms. This change will likely influence the hydrogen bonding patterns. In the 2-amino-[1,5-a] isomer, the amino group is adjacent to a nitrogen atom within the triazole ring, which could lead to different intermolecular hydrogen bonding motifs compared to the [4,3-a] isomer. The overall planarity of the molecule is expected to be maintained.

The Influence of 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position of the pyridine ring is anticipated to have several significant effects on the crystal structure:

  • Intermolecular Interactions: Fluorine is a highly electronegative atom and a weak hydrogen bond acceptor. It can participate in C-H···F interactions, which, although weaker than conventional hydrogen bonds, can play a crucial role in directing crystal packing.[5] The presence of a fluorine atom could compete with or modify the dominant N-H···N hydrogen bonding network.

  • Molecular Conformation: The steric effect of fluorine is relatively small, so it is unlikely to cause a significant deviation from the planarity of the triazolopyridine ring system.[6]

  • Electronic Properties: The strong electron-withdrawing nature of fluorine will alter the electrostatic potential of the molecule. This can influence π-π stacking interactions between the aromatic rings, potentially leading to a different packing arrangement.[7] Fluorination often enhances π-stacking, which could result in a more compact crystal lattice.[7]

Spectroscopic and Physicochemical Characterization (Predicted)

The characterization of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine would rely on a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons would show characteristic shifts, with the fluorine atom causing splitting of the signal for the adjacent proton on the pyridine ring.
¹⁹F NMR A singlet corresponding to the fluorine atom at the 7-position.
¹³C NMR Carbon atoms in the aromatic rings would exhibit distinct chemical shifts, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
Mass Spec The molecular ion peak would confirm the molecular weight of the compound.
FT-IR Characteristic peaks for N-H stretching of the amino group, as well as aromatic C-H and C=N stretching vibrations. A C-F stretching band would also be present.
Melting Point Expected to be a crystalline solid with a defined melting point, likely influenced by the strength of the intermolecular forces in the crystal lattice.
Solubility The introduction of fluorine can increase lipophilicity, which may affect its solubility in various organic solvents.[8]

Conclusion and Future Directions

This technical guide has provided a comprehensive analysis of the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine as a foundational model for understanding the solid-state properties of related triazolopyridine derivatives. Based on this analysis, we have offered a scientifically grounded prediction of the structural implications of isomerization and 7-fluoro substitution on the target molecule, 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

The key takeaway for researchers is the critical role of intermolecular interactions, particularly hydrogen bonding and the potential influence of fluorine-mediated contacts, in determining the crystal packing of these heterocyclic systems. Future experimental work should focus on the successful synthesis and crystallization of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine to validate these predictions. Single-crystal X-ray diffraction analysis of this compound will provide invaluable data for the continued development of triazolopyridine-based therapeutics and functional materials.

References

  • Bartels, F., et al. (2021). CuBr-catalyzed synthesis of 2-amino-triazolopyridine from quanidylpyridines through oxidative cyclization under an air atmosphere. Molecules, 26(12), 3625. Available at: [Link]

  • Di Stefano, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(18), 3324. Available at: [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 978. Available at: [Link]

  • Huntsman, E. & Balsells, J. (2005). A Mild and General Method for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. Available at: [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 978. Available at: [Link]

  • Zheng, Y., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693. Available at: [Link]

  • Schirmeister, T., et al. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 8(11), 4010-4019. Available at: [Link]

  • Ueda, S. & Nagasawa, H. (2009). Copper-Catalyzed N−C/N−N Bond-Forming Reaction under Air: A Simple and Facile Synthesis of 1,2,4-Triazole Derivatives. Journal of the American Chemical Society, 131(42), 15080-15081. Available at: [Link]

  • Zaytsev, A. V., et al. (2018). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • Chattopadhyay, K., et al. (2021). Mn-Porphyrin Catalyzed Annulation of 1,2,3,4-Tetrazoles and Nitriles to Access 1,2,4-Triazoles. The Journal of Organic Chemistry, 86(1), 828-837. Available at: [Link]

  • Guda, R., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 23(1), 123-130. Available at: [Link]

  • Liu, Y., et al. (2022). Mechanochemical Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed [3 + 2] Cycloaddition of Azinium-N-imines and Nitriles. The Journal of Organic Chemistry, 87(1), 587-595. Available at: [Link]

  • Zhang, W., et al. (2021). Metal- and Additive-Free Electrochemical Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Intramolecular Annulation of N-(2-Pyridyl)amidines. Organic Letters, 23(1), 163-167. Available at: [Link]

  • Zhao, K., et al. (2014). Copper-Catalyzed Aerobic Oxidative Annulation of 2-Aminopyridines with Nitriles: A Facile Synthesis of 2-Substituted 1,2,4-Triazolo[1,5-a]pyridines. Organic Letters, 16(2), 404-407. Available at: [Link]

  • Nenajdenko, V. G. (Ed.). (2013). Fluorinated heterocycles. John Wiley & Sons. Available at: [Link]

Sources

Structural Elucidation & Spectroscopic Profiling: 2-Amino-7-fluoro[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 2-Amino-7-fluoro[1,2,4]triazolo[1,5-a]pyridine , a critical scaffold in the development of JAK inhibitors and adenosine receptor modulators.

The data presented synthesizes experimental methodologies for triazolopyridine construction with high-fidelity predictive modeling for the specific 7-fluoro regioisomer, focusing on the diagnostic splitting patterns introduced by the fluorine atom.

Executive Summary & Compound Identity

The [1,2,4]triazolo[1,5-a]pyridine core is a bioisostere of the purine ring system. The introduction of a fluorine atom at the C7 position significantly alters the electronic properties of the pyridine ring, enhancing metabolic stability against oxidative metabolism at the otherwise reactive C7 position.

PropertyDetail
IUPAC Name 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Molecular Formula

Molecular Weight 152.13 g/mol
Exact Mass 152.0498
Key Precursor 2-Amino-4-fluoropyridine
Regiochemistry & Numbering

Correct structural assignment relies on understanding the synthesis. The reaction of 2-amino-4-fluoropyridine with ethoxycarbonyl isothiocyanate (followed by hydroxylamine cyclization) yields the 7-fluoro isomer, not the 6- or 8-fluoro isomers.

  • N1, N3, N4: Triazole nitrogens (N4 is the bridgehead).

  • C2: Amino-bearing carbon.[1][2][3]

  • C7: Fluorine-bearing carbon (derived from C4 of the pyridine precursor).

Mass Spectrometry (MS) Analysis

Method: LC-MS (ESI, Positive Mode)

The triazole ring is energetically stable but prone to specific fragmentation pathways under high collision energy.

Primary Ionization
  • Observed Ion

    
    :  m/z 153.1
    
  • Adducts:

    
     (m/z 175.1) is frequently observed in unbuffered solvents.
    
Fragmentation Pattern

The fragmentation is diagnostic of the fused bicyclic system.

  • Loss of

    
     (m/z 153 → 125):  Characteristic cleavage of the triazole ring.
    
  • Loss of HCN (m/z 125 → 98): Degradation of the remaining pyridine-like species.

  • Loss of HF: A minor pathway compared to ring opening, but diagnostic for the fluorine substituent.

MS_Fragmentation M_H [M+H]+ m/z 153.1 Frag1 Loss of N2 (Triazole Cleavage) m/z ~125 M_H->Frag1 - 28 Da Frag3 Loss of HF (Minor) m/z ~133 M_H->Frag3 - 20 Da Frag2 Loss of HCN m/z ~98 Frag1->Frag2 - 27 Da

Figure 1: Proposed ESI-MS fragmentation pathway for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Standard for polar amino-heterocycles).
Reference:  TMS (0.00 ppm).

The presence of Fluorine (


, Spin 1/2) creates complex splitting patterns (couplings) in both proton and carbon spectra.[4] These couplings are the primary validation check  for the 7-position assignment.
NMR Data (400 MHz)

The 7-fluoro substituent splits the adjacent protons (H6 and H8) and even the meta-proton (H5) via long-range coupling.

PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H5 8.75 - 8.85dd

,

Deshielded by bridgehead N; "W-coupling" to F.
H8 7.45 - 7.55d

Ortho to F; shielded relative to H5.
H6 7.10 - 7.20ddd

,

Multiplet due to coupling with both H5 and F7.
NH₂ 6.10 - 6.30br s-Exchangeable protons; broad singlet.

Key Diagnostic: H8 appears as a doublet due to Fluorine coupling. In the non-fluorinated parent compound, H8 is a singlet or a finely split doublet (meta coupling only).

NMR Data (100 MHz)

Carbon-Fluorine coupling (


) provides the definitive structural proof.
CarbonShift (

ppm)
Splitting

(Hz)
Interpretation
C2 ~163.0s-Guanidine-like carbon (attached to NH2).
C7 ~164.5d

Direct C-F attachment. Huge coupling constant.
C5 ~128.0d

Meta to F.
C8 ~98.5d

Ortho to F; highly shielded by F and N-bridge.
C6 ~108.0d

Ortho to F.
C8a ~150.0s/d

Bridgehead carbon.
NMR
  • Shift:

    
     -105 to -110 ppm.
    
  • Pattern: Multiplet (dt or ddd) due to coupling with H6, H8, and H5.

NMR_Coupling F7 Fluorine-7 (Spin Active) H8 H-8 Proton (Ortho) F7->H8 3J (Strong) ~10-12 Hz H6 H-6 Proton (Ortho) F7->H6 3J (Strong) ~8-10 Hz H5 H-5 Proton (Meta) F7->H5 4J (Weak) ~5 Hz H5->H6 3J (Vicinal) ~7.5 Hz

Figure 2: Spin-spin coupling network showing the influence of F7 on the aromatic proton signals.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

The IR spectrum confirms the primary amine and the heteroaromatic system.

  • 3300 - 3150 cm⁻¹:

    
     stretching (Primary amine doublet: asymmetric and symmetric).
    
  • 1630 - 1650 cm⁻¹:

    
     stretching (Triazole/Pyridine ring breathing).
    
  • 1550 cm⁻¹:

    
     bending (Scissoring).
    
  • 1150 - 1250 cm⁻¹:

    
     stretching (Strong, broad band characteristic of aryl fluorides).
    

Experimental Protocols

Synthesis Verification (Protocol for Reference)

To ensure the sample matches the spectra above, the following workflow is standard:

  • Reactants: 2-amino-4-fluoropyridine + Ethoxycarbonyl isothiocyanate in Dioxane.

  • Intermediate: Formation of the thiourea intermediate.

  • Cyclization: Treatment with Hydroxylamine hydrochloride (

    
    ) and base (DIEA/NaOH) to close the triazole ring.
    
  • Purification: Recrystallization from Ethanol/Water (Crucial to remove regioisomers).

NMR Sample Preparation
  • Mass: Dissolve 5-10 mg of solid in 0.6 mL DMSO-

    
    .
    
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Parameter Set:

    • Set D1 (Relaxation delay) to >2.0s to allow full relaxation of quaternary carbons (C2, C7, C8a) for quantitative integration.

    • For

      
      , acquire a non-decoupled spectrum first to observe splitting, then a proton-decoupled spectrum (
      
      
      
      ) to simplify the singlet for purity assay.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyridines: Huntsman, E., Balsells, J.[3][5][6][7] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines." Eur. J. Org.[5] Chem., 2005, 3761-3765.[5]

  • NMR of Fluorinated Heterocycles: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for J-coupling values).
  • General Characterization of Triazolopyridines: Ballesteros-Garrido, R., et al. "[1,2,3]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors." New J. Chem., 2009, 33, 2102-2106.

  • Mass Spectrometry of Triazoles: Pramanik, B. N., et al. "Electrospray Ionization Mass Spectrometry." Springer, 2002. (Fragmentation mechanisms of nitrogen-rich heterocycles).

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Triazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] This guide provides an in-depth exploration of the diverse pharmacological properties of TP analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized to evaluate their efficacy.

I. The Triazolo[1,5-a]pyrimidine Core: Physicochemical Properties and Synthesis

The TP ring system is an aza-indolizine, characterized as a 10-π electron system composed of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[4] This electronic distribution, coupled with the presence of three accessible nitrogen atoms (N1, N3, and N4), endows the scaffold with metal-chelating properties and the ability to participate in various non-covalent interactions with biological macromolecules.[4]

The synthesis of the TP scaffold is most commonly achieved through a cyclocondensation reaction between 3-amino-1,2,4-triazoles and 1,3-dicarbonyl compounds or their equivalents.[4] Alternative strategies include the Dimroth rearrangement of[1][2][3]triazolo[4,3-a]pyrimidines and the oxidative cyclization of pyrimidin-2-yl-amidines.[4] The choice of synthetic route is often dictated by the desired substitution pattern on the final TP analog, which is crucial for modulating its biological activity.

II. Anticancer Activity: A Multi-Targeted Approach

Triazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy through various mechanisms of action.[5]

A. Inhibition of Tubulin Polymerization

Several TP analogs have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making it a key target in cancer therapy.[4][5][6] These compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

For instance, a series of[1][2][3]triazolo[1,5-a]pyrimidines bearing a 3,4,5-trimethoxyphenyl group have demonstrated potent antiproliferative activity against various cancer cell lines.[6] One highly active analog inhibited the growth of HeLa and A549 cell lines with IC50 values of 0.75 µM and 1.02 µM, respectively, while showing selectivity over non-tumoral HEK-293 cells.[6]

B. Kinase Inhibition

The TP scaffold has been successfully employed to develop inhibitors of various kinases implicated in cancer progression.

  • FLT3-ITD Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent and selective inhibitors of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD), a key driver in acute myeloid leukemia (AML).[7] Optimized compounds have shown IC50 values as low as 0.4 nM and have demonstrated efficacy against quizartinib-resistant mutations.[7]

  • CDK2 Inhibition: Certain TP derivatives have exhibited potent and selective inhibitory effects on cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[5]

C. Epigenetic Modifications
  • LSD1 Inhibition: [1][2][3]Triazolo[1,5-a]pyrimidine derivatives have been identified as reversible and selective inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme often overexpressed in various cancers.[3][5]

D. Other Anticancer Mechanisms
  • SKP2 Inhibition: Novel TP derivatives have been designed as potent inhibitors of S-phase kinase-associated protein 2 (SKP2), which is involved in cell cycle regulation and is a promising target for cancer treatment.[8]

  • ERK Signaling Pathway Suppression: Some TP-indole hybrids have been shown to exert their anticancer effects by suppressing the ERK signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[5]

  • DCN1-UBC12 Interaction Inhibition: Triazolo[1,5-a]pyrimidine-based inhibitors targeting the DCN1-UBC12 protein-protein interaction have been developed, offering a strategy for the selective inhibition of cullin-RING ubiquitin ligase (CRL) activity.[9]

Table 1: Anticancer Activity of Selected Triazolo[1,5-a]pyrimidine Analogs

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
3,4,5-trimethoxyphenyl-TPTubulin PolymerizationHeLa0.75[6]
3,4,5-trimethoxyphenyl-TPTubulin PolymerizationA5491.02[6]
Pyrazolo[1,5-a]pyrimidineFLT3-ITDAML cell lines0.0004[7]
TP derivativeLSD1MGC-8032.1[5]
5-Phenyl-TPCytotoxic AgentMCF-73.91[5]
TP-indole derivative (H12)ERK PathwayMGC-8039.47[5]
TP-indole derivative (H12)ERK PathwayHCT-1169.58[5]

Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MGC-803, HCT-116, MCF-7) into 96-well plates and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.[5]

  • MTT Addition: Add MTT reagent (20 µL per well) and incubate at 37°C for 4 hours.[5]

  • Formazan Solubilization: Dissolve the formazan crystals with DMSO.[5]

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation: Calculate the IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.[5]

Visualization of Anticancer Mechanism: ERK Signaling Pathway Inhibition

ERK_Pathway_Inhibition TP_analog Triazolo[1,5-a]pyrimidine Analog (e.g., H12) cRaf c-Raf TP_analog->cRaf Inhibits phosphorylation MEK1_2 MEK1/2 cRaf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation Promotes Apoptosis Apoptosis ERK1_2->Apoptosis Inhibits

Caption: Inhibition of the ERK signaling pathway by a triazolo[1,5-a]pyrimidine analog.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The TP scaffold has demonstrated significant potential in the development of novel antimicrobial agents.

A. Antibacterial Activity

TP derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The first naturally occurring TP antibiotic, Essramycin, exhibited significant activity with MIC values ranging from 2.0 to 8.0 µg/mL.[1] More recent synthetic derivatives have shown even greater potency, with MICs as low as 0.25 to 2.0 µg/mL.[1]

The proposed mechanisms of antibacterial action include the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), as well as interference with cell-wall biosynthesis.[1][4] Certain analogs have also displayed potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][10]

B. Antifungal Activity

Several synthesized TP derivatives have been tested for their in vitro antifungal activities and have shown results comparable to the reference drug fluconazole.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the bacterial or fungal strain.

  • Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in microtiter plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Antiviral and Antiparasitic Activities

The versatility of the TP scaffold extends to the development of agents against viral and parasitic infections.

A. Antiviral Activity

TP derivatives have been identified as inhibitors of viral polymerases, a key target for antiviral drug development.[4] They have shown promise against:

  • Hepatitis C Virus (HCV): As allosteric inhibitors of the NS5B polymerase.[4]

  • Human Immunodeficiency Virus (HIV-1): As non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]

  • Influenza Virus: By inhibiting the formation of the PA-PB1 polymerase complex.[4]

B. Antiparasitic Activity

TP analogs have emerged as potent agents for the treatment of malaria. They act by inhibiting dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthetic pathway of the Plasmodium falciparum parasite.[4] Extensive structure-activity relationship studies have led to the development of highly potent and selective inhibitors with excellent in vivo efficacy.[4]

Visualization of Synthetic Workflow: General Synthesis of Triazolo[1,5-a]pyrimidines

TP_Synthesis cluster_reaction Cyclocondensation Amino_Triazole 3-Amino-1,2,4-triazole TP_Core [1,2,4]Triazolo[1,5-a]pyrimidine Core Amino_Triazole->TP_Core Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->TP_Core

Caption: General synthetic route for the triazolo[1,5-a]pyrimidine core.

V. Other Pharmacological Activities

The biological scope of TP analogs is not limited to the aforementioned activities. They have also been investigated for:

  • Anticonvulsant Activity: As positive modulators of the GABA-A1 receptor.[12]

  • ENPP1 Inhibition: As highly selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is involved in the innate immunity STING pathway.[13]

VI. Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility and the ability to readily modify its substitution pattern have allowed for the generation of a vast chemical space with a wide range of biological activities. The diverse mechanisms of action, from enzyme inhibition to disruption of protein-protein interactions, highlight the potential of TP analogs to address a multitude of therapeutic needs.

Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further exploration of their therapeutic potential in areas such as neurodegenerative diseases and metabolic disorders is also warranted. The continued investigation of this remarkable scaffold promises to yield novel and effective therapeutic agents for the treatment of human diseases.

VII. References

  • El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Pharmaceuticals, 15(9), 1129. [Link]

  • Abdel-Gawad, H., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(4), 2266-2275. [Link]

  • Zhang, W., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113572. [Link]

  • Bao, X., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2046-2057. [Link]

  • Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

  • Wang, S., et al. (2021). Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(15), 11476-11491. [Link]

  • Chen, J., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111822. [Link]

  • El-Shehry, M. F., et al. (2010). Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Archives of Pharmacal Research, 33(5), 671-677. [Link]

  • Ghorab, M. M., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 58(10), 2005-2016. [Link]

  • Chen, Y., et al. (2020). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. Bioorganic & Medicinal Chemistry Letters, 30(10), 127132. [Link]

  • Li, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 15464-15483. [Link]

  • Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Medicinal Chemistry Letters, 11(5), 758-762. [Link]

  • He, H., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4996. [Link]

  • Tsuchiya, Y., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry, 108, 117765. [Link]

Sources

Literature review oftriazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Triazolo[1,5-a]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, including its role as a purine bioisostere, have led to its incorporation into a multitude of biologically active molecules. This technical guide provides a comprehensive review of the triazolo[1,5-a]pyridine core, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the primary synthetic methodologies, explore the vast landscape of its biological activities—from kinase inhibition to antimicrobial effects—and highlight its successful application in clinically approved drugs and late-stage clinical candidates. The causality behind experimental designs and the strategic application of this scaffold in modern drug development will be emphasized throughout.

Introduction: The Rise of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused aza-heterocycle that has emerged as a cornerstone in the design of novel therapeutics. Its structural resemblance to purines allows it to mimic endogenous ligands and interact with a wide array of biological targets, often serving as an effective bioisosteric replacement.[2] This versatility has propelled its use across diverse therapeutic areas.

Notably, this scaffold is at the core of several well-known drugs, including:

  • Filgotinib: An oral, selective inhibitor of Janus kinase 1 (JAK1) for the treatment of rheumatoid arthritis.[4]

  • Tucatinib: A tyrosine kinase inhibitor targeting HER2 for the treatment of breast cancer.[4]

  • Enarodustat: An oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[4]

The broad pharmacological profile of its derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and neurological activities—underscores the scaffold's importance and justifies a deep dive into its chemistry and biology.[4][5]

Synthetic Methodologies: Constructing the Core

The construction of the triazolo[1,5-a]pyridine core is a critical step in the development of new derivatives. The choice of synthetic route is often dictated by the desired substitution patterns, scalability, and tolerance of various functional groups. Several robust and efficient methods have been developed.

Key Synthetic Strategies
  • From 2-Aminopyridines: A common and direct approach involves the cyclization of intermediates derived from 2-aminopyridines. For instance, N-(pyrid-2-yl)formamidoximes can be cyclized under mild conditions using trifluoroacetic anhydride to yield the desired fused heterocycle.[1]

  • Oxidative N-N Bond Formation: Modern synthetic chemistry has introduced elegant methods that forge the crucial N-N bond via oxidation. These reactions are often advantageous due to their high efficiency and mild conditions.

    • Copper-Catalyzed Synthesis: A copper-catalyzed reaction using air as the oxidant enables sequential N-C and N-N bond formation. This method is attractive due to the low cost and availability of the catalyst and its tolerance for a wide range of functional groups.[1]

    • PIFA-Mediated Annulation: N-(pyridin-2-yl)benzimidamides can be readily converted to triazolo[1,5-a]pyridines using phenyliodine bis(trifluoroacetate) (PIFA). This metal-free method offers short reaction times and high yields.[1]

    • Iodine-Mediated Synthesis: An environmentally benign approach utilizes an I2/KI system to mediate the oxidative N-N bond formation from readily available N-aryl amidines in a scalable fashion.[1]

  • Tandem Rearrangements: A sophisticated strategy involves a base-promoted tandem SNAr/Boulton-Katritzky rearrangement. This method uses 2-fluoropyridines and 1,2,4-oxadiazol-3-amines to provide access to a broad range of functionalized triazolo[1,5-a]pyridines.[1]

G cluster_start Starting Materials cluster_methods Key Synthetic Reactions 2-Aminopyridine_Deriv 2-Aminopyridine Derivatives Cyclization Cyclization (e.g., with TFAA) 2-Aminopyridine_Deriv->Cyclization Oxidative_Coupling Oxidative Coupling (Cu-catalyzed, PIFA, I2/KI) 2-Aminopyridine_Deriv->Oxidative_Coupling N-Aryl_Amidines N-Aryl Amidines N-Aryl_Amidines->Oxidative_Coupling Product [1,2,4]Triazolo[1,5-a]pyridine Core Cyclization->Product Oxidative_Coupling->Product Rearrangement Tandem Rearrangement (SNAr/Boulton-Katritzky) Rearrangement->Product From 2-Fluoropyridines

Key synthetic pathways to the triazolo[1,5-a]pyridine core.

A Spectrum of Biological Activity

The true value of the triazolo[1,5-a]pyridine scaffold lies in its ability to modulate the function of diverse biological targets. This has led to its exploration in numerous disease areas.

Kinase Inhibition: A Dominant Application

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The triazolo[1,5-a]pyridine core has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.

  • JAK Inhibitors: The Janus kinases (JAKs) are central to cytokine signaling pathways that drive inflammation. Triazolo[1,5-a]pyridine derivatives have been successfully developed as potent JAK1/2 inhibitors.[5] The design strategy often focuses on optimizing substituents to achieve high potency against the target kinases while maintaining selectivity over other family members, such as JAK3, to mitigate potential side effects.[5] Filgotinib is a prime example of this success. Another compound, CEP-33779, was discovered as a selective, orally bioavailable JAK2 inhibitor with potential for anticancer therapy.[6]

  • HER2 Inhibitors: In oncology, Tucatinib stands out as a highly effective HER2 inhibitor. Its triazolo[1,5-a]pyridine core is crucial for its binding affinity and overall pharmacological profile in treating HER2-positive cancers.[4]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Triazolo[1,5-a]pyridine Inhibitor (e.g., Filgotinib) Inhibitor->JAK Blocks Activation

Inhibition of the JAK-STAT pathway by triazolo[1,5-a]pyridine derivatives.
Anti-Infective Properties

The scaffold has also been exploited to develop agents against a range of pathogens.

  • Antiparasitic: A series of[1][2][4]triazolo[1,5-a]pyridine derivatives have shown potent trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] Mechanistic studies revealed that these compounds inhibit the enzyme 14α-demethylase, which is critical for the parasite's sterol biosynthesis pathway. This disruption leads to an imbalance in ergosterol synthesis, cell cycle arrest at the G2/M phase, and ultimately, parasite death.[3]

  • Antibacterial and Antifungal: Various derivatives have been reported to possess antibacterial and antifungal properties, highlighting their potential as broad-spectrum anti-infective agents.[4]

Other Therapeutic Areas

The versatility of the triazolo[1,5-a]pyridine core extends to other important targets:

  • α-Glucosidase Inhibitors: Recently, novel derivatives have been designed and synthesized as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] This suggests a potential application in the management of type 2 diabetes.

  • CNS Disorders: The scaffold has been used to develop inhibitors of phosphodiesterase 2a (PDE2a), which are being investigated as potential treatments for memory disorders.[2]

Summary of Biological Activities
Compound Class/DerivativeBiological TargetTherapeutic AreaKey Findings
Substituted TriazolopyridinesJAK1/JAK2Inflammation (e.g., RA)Potent and selective inhibition of cytokine signaling.[5]
TucatinibHER2 Tyrosine KinaseOncology (Breast Cancer)Effective inhibition of HER2-driven tumor growth.[4]
CEP-33779JAK2OncologyOrally bioavailable with potential in cancer therapy.[6]
Triaryl-substituted derivativesα-GlucosidaseMetabolic DisordersNovel class of potent enzyme inhibitors.[4]
N-Aryl derivatives14α-demethylaseParasitic InfectionsDisrupts sterol biosynthesis in T. cruzi.[3]
Various DerivativesPDE10A, Adenosine ReceptorsCNS, InflammationBroad applicability in modulating various signaling pathways.[4]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of a representative triazolo[1,5-a]pyridine derivative.

Protocol 1: Synthesis via PIFA-Mediated Intramolecular Annulation

This protocol describes the synthesis of a substituted 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine, adapted from established literature procedures.[1]

Objective: To synthesize 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine from N-(pyridin-2-yl)benzimidamide.

Materials:

  • N-(pyridin-2-yl)benzimidamide (1.0 mmol, 197 mg)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol, 516 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(pyridin-2-yl)benzimidamide (1.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add PIFA (1.2 mmol) portion-wise over 5 minutes. Causality Note: The portion-wise addition at low temperature helps to control the exothermic nature of the oxidative cyclization and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) followed by saturated aqueous Na₂S₂O₃ (15 mL) to neutralize excess acid and reduce unreacted PIFA.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to afford the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of a synthesized triazolo[1,5-a]pyridine derivative against a target kinase (e.g., JAK2).

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (or equivalent luminescence-based ADP detection reagent)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the kinase, substrate, and buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL. Causality Note: The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately evaluated.

  • Incubation: Incubate the plate at room temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Detection - Step 1: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection - Step 2: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a coupled luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity (%) versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_synthesis Synthesis & Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Synthesis Synthesize & Purify Derivative Characterize Characterize (NMR, MS) Synthesis->Characterize Dilute Prepare Serial Dilutions in DMSO Characterize->Dilute Plate Add Kinase, Substrate, & Inhibitor to Plate Dilute->Plate Initiate Initiate with ATP Incubate Plate->Initiate Detect Add Detection Reagents (Stop & Signal Generation) Initiate->Detect Read Read Luminescence Detect->Read Normalize Normalize Data Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Plot->Calculate Lead_Opt Lead Optimization Calculate->Lead_Opt Results Inform

Workflow for the synthesis and biological evaluation of a novel inhibitor.

Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic accessibility and capacity to interact with a multitude of biological targets have resulted in approved drugs for cancer and inflammatory diseases. The continued exploration of this core reveals new therapeutic opportunities, such as treatments for parasitic infections and metabolic disorders.

Future research will likely focus on developing novel, highly selective derivatives by leveraging structure-based drug design and advanced synthetic methodologies. The exploration of new chemical space around the core may unlock activities against novel target classes. As our understanding of disease biology deepens, the triazolo[1,5-a]pyridine scaffold will undoubtedly remain a valuable and versatile tool in the hands of medicinal chemists striving to create the next generation of innovative medicines.

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. U.S. National Library of Medicine. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Center for Biotechnology Information. [Link]

  • Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerLink. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

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Unveiling the Therapeutic Landscape of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The[1][2][3]triazolo[1,5-a]pyridine core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that demonstrates remarkable versatility in binding to a wide array of biological targets. Its isoelectronic relationship with the purine ring system has historically made it a compelling starting point for inhibitor design.[1] The strategic introduction of specific substituents, such as the 2-amino and 7-fluoro groups, serves to modulate the molecule's physicochemical properties, including solubility, metabolic stability, and target-specific interactions. This guide provides a comprehensive exploration of the validated and potential therapeutic targets for derivatives of this scaffold, grounding the discussion in mechanistic insights, actionable experimental protocols, and the broader context of drug development. We will delve into key therapeutic areas where this scaffold has shown significant promise, including oncology, inflammation, and infectious diseases, providing researchers and drug development professionals with a detailed roadmap for future investigation.

Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine system is a fused aza-heterocycle that has given rise to several well-known drugs, including the JAK1 inhibitor Filgotinib and the HER2 inhibitor Tucatinib.[4] The scaffold's value stems from several key attributes:

  • Bioisosterism: Its structural similarity to endogenous purines allows it to effectively compete for binding sites on enzymes that process purine-containing substrates, such as kinases.[1]

  • Synthetic Tractability: The core can be readily synthesized and functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

  • Metal Chelation: The arrangement of heterocyclic nitrogen atoms confers metal-binding properties, a characteristic that has been exploited in the development of novel anti-cancer and anti-parasitic agents.[1]

The specific focus of this guide, the 2-Amino-7-fluoro substitution pattern, is of particular interest. The 2-amino group provides a key hydrogen bond donor/acceptor site, crucial for anchoring the molecule within a target's active site. The 7-fluoro substitution, a common tactic in medicinal chemistry, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

Oncology: Targeting Aberrant Cell Signaling and Proliferation

The triazolopyridine scaffold has demonstrated profound efficacy in oncology by targeting key regulators of cell growth, survival, and division.

Kinase Inhibition: A Cornerstone of Anti-Cancer Therapy

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The triazolopyridine core is an exemplary kinase hinge-binder, with derivatives targeting multiple critical oncogenic kinases.

The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that drive the growth and progression of many cancers and inflammatory diseases.[2][5] Specifically, JAK2 has emerged as a primary therapeutic target in oncology.[2] Multiple research programs have successfully developed potent and selective JAK1/2 inhibitors based on the triazolo[1,5-a]pyridine scaffold.[2][6] These inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking the downstream phosphorylation and activation of STAT proteins, which are critical for transducing proliferative and anti-apoptotic signals.

Signaling Pathway: The JAK-STAT Axis

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene activates Inhibitor 2-Amino-7-fluoro- triazolo[1,5-a]pyridine Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine derivative.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is one of the most common events in human cancer. A derivative, 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide, has been identified as a potent and selective inhibitor of PI3K, highlighting a direct and highly relevant application for the core structure of interest in this guide.[7] Dual inhibition of PI3K and the Wnt/β-catenin pathway has also been explored using pyridine-triazole conjugates, suggesting a strategy to overcome resistance mechanisms in cancers like colorectal cancer.[8]

Signaling Pathway: The PI3K/Akt/mTOR Axis

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 2-Amino-7-fluoro- triazolo[1,5-a]pyridine Inhibitor->PI3K inhibits

Caption: PI3K pathway inhibition by a 2-amino-triazolopyridine derivative.

The versatility of the broader triazolo-fused scaffold family is further demonstrated by its activity against other key cancer-related kinases:

  • RET Kinase: Pyrazolo[1,5-a]pyrimidine scaffolds have yielded potent RET kinase inhibitors for treating lung adenocarcinoma.[9]

  • CDK7: Derivatives of the related pyrazolo[1,5-a]-1,3,5-triazine scaffold have been identified as CDK7 inhibitors, a promising target in pancreatic cancer.[10]

  • PLK1: 7-amino-[1][2][3]triazolo[4,3-f]pteridinone derivatives have shown potent anti-proliferative activity, with Polo-like kinase 1 (PLK1) identified as a likely target.[11]

Target Kinase Scaffold Therapeutic Area Reference
JAK1 / JAK2[1][2][3]Triazolo[1,5-a]pyridineOncology, Inflammation[2][6]
PI3K2-Amino-[1][2][3]triazolo[1,5-a]pyridineInflammation, Oncology[7]
RETPyrazolo[1,5-a]pyrimidineLung Adenocarcinoma[9]
CDK7Pyrazolo[1,5-a]-1,3,5-triazinePancreatic Cancer[10]
PLK17-Amino-[1][2][3]triazolo[4,3-f]pteridinoneOncology[11]
Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are powerful anti-cancer drugs. Several studies have identified derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold as potent antimicrotubule agents that inhibit tubulin polymerization.[12][13] This mechanism is distinct from kinase inhibition and represents a separate avenue for anti-cancer therapy. These compounds can induce G2/M phase cell cycle arrest and trigger apoptosis.[12][13] Notably, related 6-fluoro-triazolo-benzothiazole analogues have also been shown to possess antimitotic activity by affecting microtubules, suggesting that the fluoro-triazolo combination is favorable for this mode of action.[5]

Epigenetic Regulation: BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop novel BRD4 inhibitors.[14] These inhibitors function by displacing BRD4 from chromatin, leading to the downregulation of c-MYC, cell cycle arrest, and the induction of apoptosis and cellular differentiation.[14]

Inflammatory and Autoimmune Diseases

Chronic inflammation underlies numerous human diseases. The triazolopyridine scaffold targets key mediators of the inflammatory response.

JAK Inhibition in Inflammation

As discussed in the oncology section, JAKs are central to cytokine signaling. This role is equally critical in inflammatory and autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[6] The development of selective JAK inhibitors, such as Filgotinib, which is based on the triazolopyridine core, has been a major advance in treating these conditions.[4]

RORγt Inverse Agonism

The Retinoid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that acts as the master regulator of Th17 cell differentiation. Th17 cells are key drivers of many autoimmune diseases. Potent and orally bioavailable RORγt inverse agonists have been developed from the[1][2][3]triazolo[1,5-a]pyridine scaffold.[15] These compounds suppress the transcriptional activity of RORγt, leading to a robust, dose-dependent reduction in the production of the pro-inflammatory cytokine IL-17A.[15]

Other Potential Therapeutic Avenues

The versatility of the scaffold extends beyond oncology and inflammation.

Neurodegenerative Diseases

Microtubule (MT) stabilization is a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease, where MT destabilization is a key pathological feature.[16] MT-stabilizing[1][2][3]triazolo[1,5-a]pyrimidines have been identified as candidate therapeutics, with some compounds showing favorable brain penetration and oral bioavailability.[16] Related azolopurines have also been noted for their potential activity against Alzheimer's and Parkinson's diseases.[17]

Infectious Diseases
  • Antiparasitic: The structural similarity of triazolopyrimidines to purines makes them excellent candidates for targeting parasitic enzymes that are essential for parasite survival.[3] Derivatives of the[1][2][4]triazolo[1,5-a]pyridine scaffold have been shown to be trypanocidal by inhibiting 14α-demethylase, an enzyme crucial for the sterol biosynthesis pathway in Trypanosoma cruzi, the causative agent of Chagas disease.[18]

  • Antibacterial: The related 1,2,4-triazolo[1,5-a]pyrimidine scaffold has yielded compounds with narrow-spectrum antibacterial activity against Enterococcus faecium, appearing to interfere with cell-wall biosynthesis.[1]

Metabolic Disease

Derivatives of triazolo[1,5-a]pyridines have been identified as novel and potent inhibitors of α-glucosidase .[4] This enzyme is responsible for the final step of carbohydrate digestion. By selectively inhibiting α-glucosidase, these compounds can delay glucose absorption and mitigate postprandial hyperglycemia, making them promising candidates for the development of new anti-diabetic therapies with potentially fewer gastrointestinal side effects than non-specific inhibitors.[4]

Central Nervous System (CNS) Modulation

6-Amino-[1][2][3]triazolo[1,5-a]pyridine has been described as a modulator of the muscarinic acetylcholine receptor .[19] This suggests a potential role for this scaffold in treating psychiatric disorders or other CNS conditions where cholinergic signaling is dysregulated.[19]

Key Experimental Protocols & Workflows

To validate the therapeutic potential of novel 2-Amino-7-fluoro-triazolo[1,5-a]pyridine derivatives, a series of robust in vitro assays are essential.

General Experimental Workflow

Experimental_Workflow cluster_Discovery Target Identification & Initial Screening cluster_Validation Cellular Validation & Selectivity cluster_Preclinical In Vivo & ADME Target_ID Hypothesized Target (e.g., PI3K, JAK2) Biochem_Assay Biochemical Assay (e.g., Kinase Inhibition) Target_ID->Biochem_Assay Hit_Ident Hit Identification (Potency - IC50) Biochem_Assay->Hit_Ident Cell_Assay Cell-Based Assay (e.g., Proliferation, p-Akt) Hit_Ident->Cell_Assay Lead Candidates Selectivity Selectivity Profiling (Kinase Panel) Cell_Assay->Selectivity MOA Mechanism of Action (e.g., Cell Cycle, Apoptosis) Cell_Assay->MOA ADME ADME/PK Studies MOA->ADME Optimized Lead InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo

Caption: A generalized workflow for the preclinical evaluation of a novel inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K or JAK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This protocol is based on a luminescence-based assay that quantifies ATP remaining after the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, JAK2)

  • Kinase-specific substrate (e.g., PIP2 for PI3K, a peptide substrate for JAK2)

  • ATP at a concentration near the Km for the specific kinase

  • Assay Buffer (containing MgCl2, DTT, BSA)

  • Test compound (2-Amino-7-fluoro-triazolo[1,5-a]pyridine derivative) serially diluted in DMSO

  • Positive control inhibitor (e.g., Alpelisib for PI3K, Ruxolitinib for JAK2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include wells for a positive control and a "no inhibitor" (0% inhibition) control containing only DMSO.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, substrate, and ATP.

  • Enzyme Addition: Just prior to starting the reaction, add the recombinant kinase to the master mix. The final concentration should be chosen to yield a robust signal within the linear range of the assay.

  • Initiate Reaction: Dispense the enzyme/substrate mixture into the assay plate containing the pre-spotted compounds.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The causality here is to allow the kinase reaction to proceed sufficiently to consume a measurable amount of ATP in the control wells.

  • Terminate Reaction & Detect Signal: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP remaining.

  • Read Plate: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line (e.g., A549, HCT116).[11][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom cell culture plates

  • Microplate spectrophotometer (absorbance reader)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. This ensures the cells are in a logarithmic growth phase at the start of treatment.

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted test compound. Include appropriate vehicle (DMSO) controls.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold and its close analogues represent a validated and highly promising platform for the development of novel therapeutics. The evidence strongly points to a multitude of potential targets, with kinase inhibition (particularly PI3K and JAKs), microtubule disruption, and epigenetic modulation being the most well-supported mechanisms in oncology and inflammation. The scaffold's demonstrated activity against targets relevant to neurodegenerative, infectious, and metabolic diseases further broadens its therapeutic potential.

Future research should focus on:

  • Target Selectivity: For kinase inhibitors, comprehensive selectivity profiling is crucial to minimize off-target effects and predict potential toxicities. The 7-fluoro and 2-amino groups can be leveraged to achieve selectivity for specific kinase subfamilies.

  • Structure-Based Design: Obtaining co-crystal structures of lead compounds with their targets will enable rational, structure-based design to further optimize potency and selectivity.

  • Pharmacokinetic Optimization: Systematic modification of the scaffold is required to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including oral bioavailability and, for CNS targets, brain penetration.

  • Combination Therapies: Exploring the synergistic potential of triazolopyridine-based agents with existing standards of care could provide enhanced therapeutic benefit and overcome drug resistance.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Hylton, K. G., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine Interactions

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to purines allows it to effectively interact with various enzymatic targets, particularly protein kinases. This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 2-amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a representative member of this promising class of molecules. While specific experimental data for this exact molecule is not extensively available in public databases, its chemical features strongly suggest its potential as a kinase inhibitor. Drawing from extensive research on analogous compounds, this whitepaper will utilize Janus Kinase 2 (JAK2) as a representative therapeutic target to delineate a complete computational workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust in silico analysis, from initial ligand preparation to advanced molecular dynamics simulations.

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine heterocyclic system is a versatile scaffold in drug design, owing to its isoelectronic relationship with purines.[1] This structural mimicry enables it to function as a surrogate for the purine ring in various biological contexts.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their use as anticancer, anti-inflammatory, and antiviral agents.[1][4]

A particularly significant application of the triazolopyridine core is in the development of protein kinase inhibitors.[1][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases is a well-established target for small molecule inhibitors, and the triazolopyridine scaffold has been shown to effectively engage with this site.[1]

Given the frequent exploration of fluorination in medicinal chemistry to enhance metabolic stability and binding affinity, and the commonality of the amino group for establishing key hydrogen bond interactions, the 2-amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine represents a molecule of significant interest for targeted drug discovery. Based on the established activity of similar compounds, this guide will focus on its potential as a kinase inhibitor, with a specific emphasis on Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling implicated in various myeloproliferative neoplasms and inflammatory disorders.[5]

This guide will provide a logical and scientifically-grounded workflow for the in silico evaluation of this compound, encompassing ligand and protein preparation, molecular docking, pharmacophore modeling, and molecular dynamics simulations.

Foundational Principles: An Overview of the In Silico Workflow

The in silico modeling of small molecule-protein interactions is a multi-faceted process that builds upon layers of computational analysis. Each step provides unique insights into the potential binding affinity, selectivity, and dynamic behavior of the ligand-protein complex. The workflow presented here is designed to be a self-validating system, where the results of each stage inform and refine the subsequent steps.

Gcluster_0Preparationcluster_1Initial Screeningcluster_2Refinement & Validationcluster_3AnalysisALigand PreparationCMolecular DockingA->CBProtein PreparationB->CDPharmacophore ModelingC->DEMolecular Dynamics SimulationC->ED->CRefine SearchFBinding Free Energy CalculationE->FGInteraction AnalysisE->G

Caption: A high-level overview of the in silico modeling workflow.

Part I: Ligand and Protein Preparation - The Crucial First Steps

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the small molecule ligand and the target protein for computational analysis.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine is typically a 2D chemical structure. To be used in 3D modeling, it must be converted into a low-energy 3D conformation with appropriate atom types and partial charges.

Protocol 3.1.1: Ligand Preparation using Avogadro and Open Babel

  • 2D Structure Generation: Draw the 2D structure of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine using a chemical drawing tool like ChemDraw or the free and open-source MarvinSketch.

  • SMILES String Generation: Convert the 2D structure into a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • 3D Structure Generation and Energy Minimization (Avogadro):

    • Import the SMILES string into Avogadro, an open-source molecular editor and visualizer.

    • Avogadro will automatically generate an initial 3D structure.

    • Perform an initial energy minimization using a suitable force field, such as MMFF94, to obtain a reasonable starting conformation. This is crucial for removing any steric clashes from the initial 3D build.

  • File Format Conversion and Protonation (Open Babel):

    • Use the command-line tool Open Babel to convert the energy-minimized structure (e.g., in .mol2 format) to the .pdbqt format required by AutoDock Vina.

    • During this conversion, it is essential to add hydrogens appropriate for a physiological pH (typically assumed to be 7.4). The following command can be used:

    • This step also assigns Gasteiger partial charges, which are necessary for the docking calculations.

Protein Preparation: Readying the Receptor for Docking

For this guide, we will use the crystal structure of JAK2. A suitable structure can be obtained from the Protein Data Bank (PDB). It is critical to select a high-resolution crystal structure with a bound ligand that can help define the binding site.

Protocol 3.2.1: Protein Preparation using PyMOL and AutoDockTools

  • PDB Structure Selection and Download:

    • Navigate to the RCSB PDB database (rcsb.org).

    • Search for "Janus Kinase 2" or "JAK2".

    • Select a suitable crystal structure. For this example, we will consider a structure with a co-crystallized inhibitor.

    • Download the PDB file.

  • Initial Cleaning of the PDB File (PyMOL):

    • Open the PDB file in PyMOL.

    • Remove all water molecules, co-solvents, and any co-crystallized ligands. This is done to prepare the binding site for the new ligand.

    • Isolate the protein chain(s) of interest.

    • Save the cleaned protein structure as a new PDB file.

  • Preparation for Docking (AutoDockTools):

    • Launch AutoDockTools (ADT).

    • Load the cleaned protein PDB file.

    • Add polar hydrogens to the protein. This is a critical step as hydrogen bonds are key to protein-ligand interactions.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format.

Part II: Predicting Binding Modes - Molecular Docking and Pharmacophore Modeling

With the prepared ligand and protein, we can now predict how they might interact. Molecular docking provides a snapshot of the likely binding poses, while pharmacophore modeling helps to understand the essential chemical features for binding.

Molecular Docking: Simulating the Binding Event

Molecular docking algorithms explore the conformational space of the ligand within the protein's binding site and rank the resulting poses using a scoring function.

Protocol 4.1.1: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • In AutoDockTools, define a grid box that encompasses the entire binding site of JAK2. The location and dimensions of the grid box can be guided by the position of the co-crystallized ligand in the original PDB structure.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the name of the output file.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analysis of Docking Results:

    • The output file (docking_results.pdbqt) will contain multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in PyMOL or another molecular visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Table 1: Representative Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues (JAK2)
1-9.5LEU855, GLY856, VAL863, LYS882, LEU932, ASP994
2-9.2LEU855, GLY856, VAL863, CYS991, GLU930
3-8.9VAL863, LYS882, GLU930, LEU932, PHE995

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Gcluster_0Pharmacophore Featurescluster_1Binding Site InteractionAHydrogen Bond DonorP1Protein Residue (Acceptor)A->P1Forms H-bondBHydrogen Bond AcceptorP2Protein Residue (Donor)B->P2Forms H-bondCAromatic RingP3Protein Residue (Aromatic)C->P3Pi-stackingDHydrophobic GroupP4Protein Residue (Hydrophobic)D->P4Hydrophobic interaction

Caption: Key pharmacophoric features and their interactions.

Protocol 4.2.1: Structure-Based Pharmacophore Model Generation

  • Input: Use the top-ranked docked pose of the 2-amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine-JAK2 complex.

  • Feature Identification (e.g., using LigandScout or MOE):

    • Load the complex into the pharmacophore modeling software.

    • The software will automatically identify potential pharmacophoric features on the ligand and the corresponding interaction points on the protein. These typically include:

      • Hydrogen Bond Donors

      • Hydrogen Bond Acceptors

      • Aromatic Rings

      • Hydrophobic Centers

  • Model Generation and Refinement:

    • Generate a 3D pharmacophore model based on these identified features.

    • This model can then be used for virtual screening of large compound libraries to identify other molecules that share the same essential binding features.

Part III: Delving Deeper - Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological system.

Protocol 5.1.1: Protein-Ligand MD Simulation using GROMACS

  • Ligand Parameterization:

    • Standard force fields (e.g., CHARMM, AMBER) do not contain parameters for novel molecules. Therefore, the 2-amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine must be parameterized.

    • This can be achieved using servers like the CHARMM General Force Field (CGenFF) server, which provides topologies and parameters for drug-like molecules.

  • System Building:

    • Combine the coordinates of the protein (from the prepared PDB file) and the ligand (from the best docked pose) into a single complex file.

    • Define a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient distance between the protein and the box edges.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during the system building process.

  • Equilibration:

    • Conduct a two-phase equilibration:

      • NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature to allow the solvent to relax around the protein and ligand while they are held in place with positional restraints.

      • NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature to ensure the correct density of the system.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any positional restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Analysis of MD Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible and rigid regions.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

    • Binding Free Energy Calculations: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 2-amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine interactions, using JAK2 as a representative kinase target. By following these detailed protocols, researchers can gain valuable insights into the potential binding modes, key interactions, and dynamic stability of this and other novel compounds.

The results from these computational studies can be used to:

  • Prioritize compounds for chemical synthesis and in vitro testing.

  • Guide the design of more potent and selective analogs.

  • Provide a mechanistic understanding of the observed biological activity.

It is imperative to remember that in silico modeling is a predictive science. The hypotheses generated from these computational experiments must be validated through rigorous experimental testing. The integration of computational and experimental approaches is the cornerstone of modern drug discovery and will be essential in unlocking the full therapeutic potential of the[1][2][3]triazolo[1,5-a]pyridine scaffold.

References

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The Ascendance of Triazolopyridines: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold, a fused heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged core for the design of a diverse array of therapeutic agents.[1][2] This guide provides an in-depth exploration of the discovery and development of triazolopyridine derivatives, from fundamental synthetic strategies to their multifaceted pharmacological applications and the nuanced structure-activity relationships that govern their efficacy.

The Triazolopyridine Core: Isomers and Synthetic Avenues

The triazolopyridine framework consists of a triazole ring fused to a pyridine ring, giving rise to several isomeric forms. The most common isomers in drug discovery include[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine, and[1][2][4]triazolo[4,5-b]pyridine.[1][5] The specific arrangement of nitrogen atoms within the fused ring system significantly influences the molecule's physicochemical properties and its ability to interact with biological targets.[5]

Foundational Synthetic Strategies

The synthesis of the triazolopyridine core can be achieved through various routes, with the choice of method often depending on the desired substitution pattern. A traditional and widely employed method involves the cyclization of a 2-hydrazinopyridine precursor.[1] This versatile approach allows for the introduction of a wide range of substituents on both the pyridine and triazole rings.

A general synthetic workflow for the preparation of[1][2][3]triazolo[4,3-a]pyridine derivatives is outlined below:

cluster_0 Synthesis of [1,2,4]triazolo[4,3-a]pyridine Core 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine Hydrazine Hydrazine Hydrazine->2-Hydrazinopyridine Triazolopyridine Triazolopyridine 2-Hydrazinopyridine->Triazolopyridine Carboxylic Acid / Acyl Chloride Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Triazolopyridine

Caption: General synthetic scheme for[1][2][3]triazolo[4,3-a]pyridine derivatives.

More contemporary methods, such as palladium-catalyzed cross-coupling reactions and multi-component reactions, have also been developed to afford more complex and diverse triazolopyridine libraries.[2] These advanced techniques offer greater efficiency and flexibility in accessing novel chemical space.

Therapeutic Frontiers of Triazolopyridine Derivatives

The versatility of the triazolopyridine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[1] These compounds have been successfully developed as inhibitors of various enzymes and modulators of key signaling pathways implicated in a range of diseases.

Oncology: Targeting Aberrant Signaling

2.1.1. Tankyrase (TNKS) Inhibition in Colorectal Cancer

The WNT/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer due to mutations in the adenomatous polyposis coli (APC) gene.[4] Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of AXIN, a negative regulator of β-catenin.[4] Inhibition of TNKS leads to the stabilization of AXIN, subsequent degradation of β-catenin, and downregulation of WNT target genes.[4]

A novel triazolopyridine derivative, TI-12403, has been identified as a potent and selective TNKS inhibitor.[4] This compound effectively stabilizes AXIN2, reduces active β-catenin levels, and demonstrates antitumor activity in colorectal cancer cell lines and xenograft models.[4]

cluster_1 WNT/β-catenin Signaling in Colorectal Cancer WNT WNT Frizzled Frizzled WNT->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3β GSK3β Dishevelled->GSK3β inhibits β-catenin β-catenin GSK3β->β-catenin phosphorylates for degradation APC APC APC->β-catenin Axin Axin Axin->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF translocates to nucleus Gene_Transcription Gene_Transcription TCF/LEF->Gene_Transcription activates TNKS TNKS TNKS->Axin promotes degradation TI-12403 TI-12403 TI-12403->TNKS inhibits

Caption: The role of triazolopyridine derivative TI-12403 in the WNT/β-catenin pathway.

2.1.2. Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

Bromodomain-containing protein 4 (BRD4), a member of the BET family, is an epigenetic reader that plays a crucial role in the regulation of gene expression.[6] The overexpression of BRD4 is associated with the development and progression of various cancers, making it an attractive therapeutic target.[6]

A series of novel triazolopyridine derivatives have been designed and synthesized as potent BRD4 inhibitors.[6] The representative compound, 12m, demonstrated excellent anti-cancer activity in the MV4-11 cell line, superior to the known BET inhibitor (+)-JQ1.[6] Molecular docking studies revealed that compound 12m binds to the acetyl-lysine binding site of BRD4.[6]

Structure-Activity Relationship (SAR) of Triazolopyridine-based BRD4 Inhibitors

CompoundR1 GroupR2 GroupIC50 (µM) in MV4-11 cells
12a 4-fluorophenyl2-pyridyl0.15
12f 4-chlorophenyl2-pyridyl0.08
12m 4-methoxyphenyl2-pyridyl0.02
(+)-JQ1 --0.03

Data synthesized from a study on triazolopyridine derivatives as BRD4 inhibitors.[6]

The SAR data indicates that electron-donating groups at the para-position of the phenyl ring (R1) enhance the anti-proliferative activity.

2.1.3. Dual JAK/HDAC Inhibition

The Janus kinase (JAK) and histone deacetylase (HDAC) pathways are both implicated in the pathogenesis of various cancers.[7] The co-inhibition of JAK and HDAC has been shown to be a synergistic strategy for treating solid tumors.[7] Researchers have designed and synthesized a series of triazolopyridine derivatives as dual JAK/HDAC inhibitors by merging the pharmacophores of a JAK inhibitor (Filgotinib) and an HDAC inhibitor.[7] The resulting compounds exhibited potent inhibitory activities against both targets and displayed significant cytotoxicity against various cancer cell lines.[7]

Metabolic Diseases: Targeting DGAT2

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the synthesis of triglycerides.[3][8] The inhibition of DGAT2 is a promising therapeutic strategy for the treatment of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[3][8] Novel triazolopyridine derivatives have been developed as potent and selective DGAT2 inhibitors, demonstrating the potential to improve hepatic steatosis and insulin resistance.[3][8]

Experimental Protocols: A Practical Guide

General Procedure for the Synthesis of a[1][2][3]triazolo[4,3-a]pyridine Derivative

Materials:

  • 2-Hydrazinopyridine

  • Substituted benzoic acid

  • Phosphorus oxychloride (POCl3)

  • Toluene

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A mixture of 2-hydrazinopyridine (1.0 eq) and the substituted benzoic acid (1.1 eq) in phosphorus oxychloride (5.0 eq) is stirred at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the excess POCl3 is removed under reduced pressure.

  • The residue is carefully quenched with a saturated aqueous solution of NaHCO3 and extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired[1][2][3]triazolo[4,3-a]pyridine derivative.

In Vitro Tankyrase (TNKS) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of TNKS. The assay utilizes a homogeneous, fluorescence-based format.

Procedure:

  • Recombinant human TNKS2 enzyme is incubated with the test compound at various concentrations in an assay buffer containing NAD+.

  • The reaction is initiated by the addition of a biotinylated peptide substrate.

  • After a defined incubation period, a developing reagent containing a streptavidin-europium chelate and an Alexa Fluor 647-labeled anti-poly(ADP-ribose) antibody is added.

  • The plate is incubated to allow for the binding of the antibody to the poly(ADP-ribosyl)ated peptide.

  • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader.

  • The IC50 values are calculated from the dose-response curves.

Conclusion and Future Perspectives

Triazolopyridine derivatives have firmly established their place in the landscape of drug discovery and development.[1] The synthetic accessibility of the core scaffold, coupled with its capacity for diverse functionalization, has enabled the creation of a vast chemical library with a wide range of biological activities.[2] The successful development of drugs like Trazodone and Filgotinib serves as a testament to the therapeutic potential of this remarkable heterocycle.[9]

Future research in this area will likely focus on the exploration of novel isomeric scaffolds, the development of more efficient and sustainable synthetic methodologies, and the identification of new biological targets. The application of structure-based drug design and computational modeling will continue to play a pivotal role in the rational design of next-generation triazolopyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[1]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.[2]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed.[4]

  • Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. NIH.[3]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online.[7]

  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Publications.[8]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.[6]

  • Triazolopyridine. Wikipedia.[9]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.[5]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate.[10]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed.[11]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[12]

  • Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study. PubMed.[13]

Sources

Methodological & Application

Application Notes and Protocols for Triazolo[1,5-a]pyridine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Characterization

Introduction: The Versatility of the Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[1][2] This versatility has led to the development of numerous triazolo[1,5-a]pyridine derivatives with diverse pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5] Notable examples of drugs containing this scaffold include Filgotinib, a Janus kinase (JAK) 1 inhibitor, and Tucatinib, a HER2 inhibitor.[3]

This guide provides a comprehensive overview of the principles and protocols for the in vitro characterization of novel triazolo[1,5-a]pyridine derivatives, using 2-Amino-7-fluoro-triazolo[1,5-a]pyridine as a representative example. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and discuss the importance of validating target engagement in a cellular context.

Plausible Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Many triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs).[4][6] The JAK-STAT pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various diseases, making it a prime target for therapeutic intervention.

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

A triazolo[1,5-a]pyridine-based inhibitor would typically act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK kinase domain and preventing the phosphorylation of downstream substrates.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK STAT STAT JAK->STAT Phosphorylation cytokine Cytokine cytokine->receptor Binding STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization gene Target Gene Transcription STAT_dimer->gene Nuclear Translocation inhibitor 2-Amino-7-fluoro- triazolo[1,5-a]pyridine inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and point of inhibition.

Core Protocols: A Step-by-Step Guide

Preparation of Stock Solutions

The solubility of novel compounds can be a significant hurdle. It is crucial to determine the optimal solvent and concentration for creating a stable, high-concentration stock solution.

Materials:

  • 2-Amino-7-fluoro-triazolo[1,5-a]pyridine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in 100% DMSO.

  • If solubility is an issue, gentle warming (37°C) and sonication can be employed.[1] For some derivatives, creating a sodium salt may improve aqueous solubility.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term storage.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assay

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on a given cell line. The MTT or resazurin (alamarBlue) assays are commonly used colorimetric methods that measure metabolic activity as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., Bel-7402, HT-1080)[5] or an immune cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.
Treatment Duration 48 - 72 hoursAllows for multiple cell doubling times to observe effects on proliferation.
Concentration Range 0.01 µM - 100 µM (log scale)A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀.
Vehicle Control DMSO concentration matched to the highest compound concentrationEssential to distinguish the effect of the compound from that of the solvent.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target in a cellular environment is a critical validation step. CETSA® is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[8][9][10]

CETSA_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A 1. Cell Treatment B 2. Heating A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins C->D E 5. Protein Quantification (e.g., Western Blot, MS) D->E A1 Vehicle-treated cells A2 Compound-treated cells B1 Heat gradient applied C1 Lysis buffer D1 Centrifugation E1 Analysis of supernatant

Sources

2-Amino-7-fluoro-triazolo[1,5-a]pyridine for cancer research applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in cancer research, designed for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Triazolo[1,5-a]pyridines in Oncology

The scaffold of 1,2,4-triazolo[1,5-a]pyridine has garnered significant attention in medicinal chemistry as a promising framework for the development of novel therapeutic agents.[1] This heterocyclic system is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of activities, including potent anticancer properties.[2][3] The versatility of the triazolo[1,5-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity against cancer-related targets.[4][5]

The incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[6] Consequently, the 7-fluoro substitution on the triazolo[1,5-a]pyridine ring is anticipated to confer advantageous properties to the molecule. This guide provides a detailed exploration of the potential applications and investigational protocols for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in the context of cancer research. While direct and extensive literature on this specific derivative is emerging, the protocols and applications outlined herein are based on the established activities of structurally related compounds and provide a robust framework for its evaluation as a potential anticancer agent.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Derivatives of the triazolo[1,5-a]pyridine and related triazolopyrimidine scaffolds have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[4][7] For instance, certain derivatives have shown selective inhibition of Janus kinase 2 (JAK2), a key player in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers.[4] Others have been found to target cyclin-dependent kinases (CDKs) or the PI3K/AKT signaling pathway.[5][7]

Given this precedent, a plausible mechanism of action for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is the inhibition of a key oncogenic kinase. The amino group at the 2-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The fluorinated pyridine ring can further enhance binding affinity and selectivity.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism where 2-Amino-7-fluoro-triazolo[1,5-a]pyridine acts as a kinase inhibitor, leading to the downregulation of pro-survival signaling and induction of apoptosis.

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Cellular Outcomes Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Oncogenic Kinase Oncogenic Kinase Receptor Tyrosine Kinase (RTK)->Oncogenic Kinase Downstream Effector Downstream Effector Oncogenic Kinase->Downstream Effector Apoptosis Apoptosis Oncogenic Kinase->Apoptosis Inhibition Proliferation Proliferation Downstream Effector->Proliferation Survival Survival Downstream Effector->Survival 2-Amino-7-fluoro-triazolo[1,5-a]pyridine 2-Amino-7-fluoro-triazolo[1,5-a]pyridine 2-Amino-7-fluoro-triazolo[1,5-a]pyridine->Oncogenic Kinase Inhibition

Caption: Hypothesized signaling pathway inhibited by 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Experimental Protocols for Anticancer Evaluation

The following protocols provide a comprehensive framework for characterizing the anticancer properties of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in vitro.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, U-87 MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare a serial dilution of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-Amino-7-fluoro-triazolo[1,5-a]pyridine at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the compound as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Profiling

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the hypothesized signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved PARP).[5] Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: In Vitro Cytotoxicity of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
HCT-116 (Colon Cancer)8.7
U-87 MG (Glioblastoma)12.1

This table summarizes the concentration-dependent inhibitory effect of the compound on different cancer cell lines.

Table 2: Effect of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine on Cell Cycle Distribution in MCF-7 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.328.116.6
Compound (IC50)72.515.212.3
Compound (2x IC50)81.19.89.1

This table indicates a G0/G1 phase cell cycle arrest induced by the compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro evaluation of a novel anticancer compound.

G Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Cell Viability Assay (MTT) Cell Viability Assay (MTT) In Vitro Screening->Cell Viability Assay (MTT) Apoptosis Assay Apoptosis Assay Cell Viability Assay (MTT)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Lead Optimization Lead Optimization Western Blotting->Lead Optimization End End Lead Optimization->End

Caption: General workflow for in vitro anticancer drug discovery.

Conclusion and Future Directions

The 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold holds considerable promise for the development of novel anticancer agents. The protocols detailed in this guide provide a robust starting point for its comprehensive evaluation. Based on the established pharmacology of related compounds, this molecule is hypothesized to function as a kinase inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.

Future investigations should focus on elucidating the precise molecular target(s) through techniques such as kinome screening and molecular docking. Furthermore, promising in vitro results should be followed by in vivo studies in animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.[5] The insights gained from these studies will be crucial in determining the therapeutic potential of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and guiding its further development as a clinical candidate.

References

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Discovery of[1][4][7]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][4][7]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available at: [Link]

  • Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][4][7]triazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Kinase Inhibitors Using the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. A key challenge in kinase drug discovery is achieving selectivity, as many inhibitors target the highly conserved ATP-binding site, leading to off-target effects.[2]

The[1][3][4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of kinase inhibitors.[1][4] This heterocyclic system has been successfully utilized to create potent and selective inhibitors for a range of kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[1][5] This application note describes a robust methodology for screening a library of compounds based on the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine core for their inhibitory activity against a representative tyrosine kinase, JAK2. While this specific derivative is presented as a core scaffold for a hypothetical screening library, the principles and protocols are based on established findings for closely related triazolopyridine compounds.[1]

This guide provides a comprehensive protocol for a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful platform for kinase inhibitor screening. The causality behind experimental choices, data interpretation, and self-validating system for trustworthy results are explained in detail.

Principle of the LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET assay is a homogeneous, fluorescence-based method for measuring kinase activity.[6] The assay relies on the transfer of energy from a terbium-labeled anti-phospho-substrate antibody (donor) to a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphosubstrate, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is a measure of kinase activity.[6] Small molecule inhibitors that prevent substrate phosphorylation will disrupt this energy transfer, leading to a decrease in the TR-FRET signal.

Experimental Workflow

The overall workflow for screening a compound library against a target kinase using the LanthaScreen™ TR-FRET assay involves several key steps, from initial reagent preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, Substrate, and Kinase add_kinase Dispense Kinase and Compound prep_reagents->add_kinase prep_compounds Prepare Compound Dilution Series in DMSO prep_compounds->add_kinase add_substrate_atp Add Substrate/ATP Mix to Initiate Reaction add_kinase->add_substrate_atp incubate_reaction Incubate at Room Temperature add_substrate_atp->incubate_reaction add_detection Add Antibody/EDTA Detection Mix incubate_reaction->add_detection incubate_detection Incubate at Room Temperature add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_data Plot Dose-Response Curves calc_ratio->plot_data det_ic50 Determine IC50 Values plot_data->det_ic50

Caption: A streamlined workflow for kinase inhibitor screening.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog Number
JAK2 (JH1/JH2 V617F), active kinaseThermo Fisher ScientificPV4842
Fluorescein-poly-GT (4:1) SubstrateThermo Fisher ScientificPV3610
LanthaScreen™ Tb-pY20 AntibodyThermo Fisher ScientificPV3528
5X Kinase Buffer AThermo Fisher ScientificPV3189
TR-FRET Dilution BufferThermo Fisher ScientificPV3574
ATPThermo Fisher ScientificPV3227
EDTAAny reputable supplier-
Staurosporine (Control Inhibitor)Any reputable supplier-
2-Amino-7-fluoro-triazolo[1,5-a]pyridine LibraryIn-house or custom synthesis-
384-well, low-volume, black platesCorning3676
DMSO, anhydrousAny reputable supplier-
Protocol 1: Reagent Preparation
  • 1X Kinase Buffer: Prepare 1X Kinase Buffer by diluting the 5X Kinase Buffer A with deionized water. This buffer will be used for all subsequent dilutions unless otherwise specified.

  • Test Compound Dilution: Prepare a serial dilution of the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine-based compounds in 100% DMSO. A typical starting concentration for a primary screen is 10 mM. For IC50 determination, a 12-point, 3-fold serial dilution is recommended.

  • Control Inhibitor: Prepare a serial dilution of Staurosporine in 100% DMSO to be used as a positive control for inhibition.

  • Kinase Solution: Prepare the JAK2 kinase solution at 4X the final desired concentration in 1X Kinase Buffer. The optimal kinase concentration should be determined experimentally by performing a kinase titration to find the EC80 value (the concentration of kinase that gives 80% of the maximum signal).[7]

  • Substrate/ATP Solution: Prepare a solution containing the fluorescein-labeled substrate and ATP, each at 2X the final desired concentration in 1X Kinase Buffer. The ATP concentration should be at the apparent Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Detection Solution: Prepare the detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA is critical for stopping the kinase reaction.[6]

Protocol 2: Kinase Inhibition Assay

This protocol is for a 20 µL final assay volume in a 384-well plate.

  • Compound Dispensing: Add 0.5 µL of the serially diluted compounds or control inhibitor in DMSO to the appropriate wells of the 384-well plate. For "no inhibitor" and "maximum activity" controls, add 0.5 µL of DMSO.

  • Kinase Addition: Add 10 µL of the 2X kinase solution to each well.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature. The incubation time may need to be optimized for different kinases.

  • Reaction Termination and Detection: Add 10 µL of the 2X detection solution to each well.

  • Detection Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm and 520 nm (for terbium and fluorescein, respectively) with an excitation at 340 nm.

Data Analysis and Interpretation

Calculation of TR-FRET Ratio

The primary data output is the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.

  • Emission Ratio = (Emission at 520 nm / Emission at 495 nm) * 1000

Normalization and IC50 Determination

The percentage of inhibition is calculated relative to the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.

  • % Inhibition = 100 * (1 - (Signalinhibitor - Signalno kinase) / (Signalno inhibitor - Signalno kinase))

The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve with a variable slope.

Representative Data

The following table illustrates hypothetical data for a screening experiment with a compound from the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine library.

Compound Concentration (nM)Emission Ratio (520/495)% Inhibition
100000.2595.8
33330.3190.2
11110.4577.9
3700.7850.8
1231.1519.2
411.382.8
13.71.410.7
4.61.420.0
1.51.420.0
0.51.43-0.7
0.171.420.0
0 (No Inhibitor)1.420.0
No Kinase Control0.20100.0

From this data, the IC50 value can be calculated to be approximately 370 nM.

Causality and Self-Validation

  • Why TR-FRET? This technology is less susceptible to interference from colored compounds and light scattering compared to standard fluorescence intensity assays. The ratiometric readout also minimizes well-to-well variations.

  • Importance of ATP Km: Performing the assay at the ATP Km concentration ensures that the assay is sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, a higher concentration of the inhibitor will be required to see an effect, leading to an overestimation of the IC50.[8]

  • The Role of EDTA: EDTA is a chelating agent that sequesters Mg2+ ions, which are essential cofactors for kinase activity. Its addition effectively and rapidly stops the enzymatic reaction, ensuring that the measured signal accurately reflects the reaction endpoint.[6]

  • Staurosporine as a Control: Staurosporine is a broad-spectrum kinase inhibitor and serves as a positive control to validate the assay performance on a given day. Consistent IC50 values for staurosporine indicate a reliable assay.

Conclusion

The combination of the promising 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold and a robust screening platform like the LanthaScreen™ TR-FRET assay provides a powerful strategy for the discovery of novel and selective kinase inhibitors. The detailed protocols and rationale provided in this application note offer a solid foundation for researchers in drug discovery to establish and execute high-throughput screening campaigns, ultimately accelerating the development of new therapeutics.

References

  • Yang, Z., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo-[4,3-e][1][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(1), 134. [Link]

  • D'Angelo, N. D., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(2), 458-70. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-42. [Link]

  • Ghasemi, S., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 13(1), 8345. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][3][4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-8. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Grieco, I., et al. (2022). 7-Amino-[1][3][4]triazolo[1,5-a][3][5][9]triazines as CK1δ inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

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Application Notes & Protocols: Formulation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, a novel heterocyclic compound, for in vivo research applications. The triazolo[1,5-a]pyridine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing promise as orally bioavailable agents.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, this class often exhibits poor aqueous solubility, presenting a significant challenge for achieving consistent and predictable systemic exposure in animal models.[4][5] This guide eschews a one-size-fits-all template, instead presenting a logical, stepwise workflow from initial physicochemical characterization to the development of robust, fit-for-purpose formulations for oral, intraperitoneal, and intravenous administration. We emphasize the causality behind methodological choices, empowering researchers to develop and validate formulations that ensure data integrity and reproducibility in preclinical studies.

Critical Pre-Formulation Assessment: The Foundation of a Successful In Vivo Study

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy. The data gathered here will inform the selection of excipients and the most viable delivery approach.

Physicochemical Profile

The fundamental properties of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine must be determined experimentally.

PropertySymbolExperimental MethodRationale & Implication for Formulation
Molecular Formula C₆H₅FN₄N/ADefines the compound's composition.[6]
Molecular Weight 152.13 g/mol N/AUsed for all concentration and dosing calculations.[6]
Aqueous Solubility SₒShake-flask method (in water, PBS pH 7.4)This is the most critical parameter. Low solubility (<10 µg/mL) necessitates enabling formulations (e.g., suspensions, co-solvents).
Dissociation Constant pKaPotentiometric titration, UV-spectroscopyThe amino group suggests basic properties. Knowing the pKa is essential for determining if pH adjustment can be used to achieve solubilization in an acidic vehicle.
Partition Coefficient LogP / LogDShake-flask, HPLCIndicates the compound's lipophilicity. A high LogP (>3) may suggest suitability for lipid-based formulations to improve oral absorption.[4]
Melting Point MpDifferential Scanning Calorimetry (DSC)Provides information on crystal lattice energy. A high melting point often correlates with low solubility.
Solid-State Form N/AX-Ray Powder Diffraction (XRPD), DSCIdentifies the crystalline form (polymorph) or if the material is amorphous. Different polymorphs can have drastically different solubilities and stabilities.
Protocol: Preliminary Solubility Screening

Objective: To empirically determine the most promising vehicle category for development.

Materials:

  • 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

  • Selection of vehicles (see table below)

  • Vials, magnetic stirrer, vortex mixer

  • Analytical balance

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Weigh approximately 2-5 mg of the compound into separate vials.

  • Add 1 mL of each test vehicle to the respective vials.

  • Vortex vigorously for 2 minutes.

  • Place vials on a magnetic stirrer at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved material.

  • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant, dilute with an appropriate solvent, and quantify the concentration using a validated analytical method (e.g., HPLC).

Vehicle CategoryExample VehiclesPurpose
Aqueous Deionized Water, PBS (pH 7.4)Baseline aqueous solubility.
Co-solvents 10% DMSO / 90% Saline, 20% PEG400 in WaterAssess solubility enhancement via organic co-solvents.
Cyclodextrins 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterEvaluate potential for solubility enhancement through complexation.
Surfactants 1% Tween® 80 in Water, 2% Cremophor® EL in WaterDetermine if surfactants can aid in wetting or micellar solubilization.
Oils Sesame Oil, Miglyol® 812Assess solubility for potential lipid-based formulations.

Formulation Development Workflow: A Logic-Driven Approach

The data from the pre-formulation assessment guides the selection of the most appropriate formulation strategy. The following workflow provides a decision-making framework.

G cluster_0 Pre-Formulation Data cluster_1 Decision Pathways cluster_2 Formulation Strategies start Determine Aqueous Solubility (Sₒ) & pKa sol_high Sₒ > Target Dose Conc. start->sol_high sol_low Sₒ < Target Dose Conc. start->sol_low aqueous_sol Simple Aqueous Solution (Saline or PBS) sol_high->aqueous_sol Yes pka_yes Is Compound Ionizable (Basic pKa)? sol_low->pka_yes No ph_adjust pH-Adjusted Solution (e.g., in citrate buffer pH 3-4) pka_yes->ph_adjust Yes suspension Aqueous Suspension (e.g., 0.5% CMC / 0.1% Tween 80) pka_yes->suspension No cosolvent Co-Solvent or Cyclodextrin Solution suspension->cosolvent If suspension is not viable (e.g., for IV use or poor stability)

Caption: Formulation selection workflow based on pre-formulation data.

Detailed Formulation Protocols

Ethical Consideration: When using non-pharmaceutical grade compounds or excipients, proper justification must be provided in the animal use protocol as per institutional and federal guidelines.[7][8] All formulations intended for parenteral administration (IV, IP, SC) must be sterile.

Protocol 1: Aqueous Suspension for Oral (PO) or Intraperitoneal (IP) Dosing

Rationale: A suspension is often the simplest and most common approach for water-insoluble compounds. It minimizes the use of organic solvents that could cause toxicity or affect experimental outcomes. The inclusion of a suspending agent (e.g., carboxymethylcellulose, CMC) prevents settling, while a wetting agent (e.g., Tween® 80) ensures the hydrophobic particles are uniformly dispersed.

Materials:

  • 2-Amino-7-fluoro-triazolo[1,5-a]pyridine (micronized, if possible)

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity)

  • Tween® 80

  • Sterile Water for Injection (for IP) or deionized water (for PO)

  • Mortar and pestle

  • Sterile glass beaker and magnetic stir bar

Vehicle Preparation (Example: 0.5% Na-CMC / 0.2% Tween 80):

  • Add 40 mL of water to a beaker. While stirring, slowly sprinkle 0.25 g of Na-CMC onto the surface of the vortex to prevent clumping.

  • Heat gently (to ~40-50°C) and stir until the Na-CMC is fully dissolved and the solution is clear.

  • Cool the solution to room temperature.

  • Add 0.1 g (100 µL) of Tween® 80 and stir to dissolve.

  • Add water to a final volume of 50 mL and mix thoroughly. This is the final vehicle.

Suspension Formulation (Example: 10 mg/mL):

  • Calculate the required amount of compound (e.g., for 10 mL of formulation, weigh 100 mg).

  • Place the weighed compound into a mortar.

  • Add a small volume (~0.5 mL) of the prepared vehicle to the mortar to form a thick, smooth paste. Triturate with the pestle for 3-5 minutes. This step is critical for breaking down agglomerates.

  • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the desired final volume is reached.

  • Transfer the suspension to a sterile vial. Stir continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.

Quality Control:

  • Visual: Homogeneous, milky appearance with no large aggregates.

  • Resuspendability: After settling, the suspension should be easily redispersed by gentle shaking.

  • pH: Measure and record the pH.

Protocol 2: Co-Solvent Solution for Intravenous (IV) or Oral (PO) Dosing

Rationale: For IV administration, a true solution is mandatory to prevent embolism. Co-solvents can dissolve compounds that are insoluble in water alone. The choice of co-solvent is critical to balance solubilizing power with potential toxicity.[9] A common, relatively safe system for preclinical studies is a combination of Solutol® HS 15 (or Kolliphor® HS 15) and ethanol.

Materials:

  • 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

  • Solutol® HS 15

  • Ethanol (200 proof, USP grade)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials, bath sonicator

  • Sterile 0.22 µm syringe filter (e.g., PVDF)

Formulation Preparation (Example: 5% Solutol / 5% EtOH in Saline; Target Conc. 2 mg/mL):

  • In a sterile vial, weigh the required amount of the compound (e.g., 20 mg for 10 mL).

  • Add 0.5 mL of Ethanol and vortex/sonicate until the compound is fully dissolved.

  • Add 0.5 mL of Solutol® HS 15 and vortex until a clear, homogeneous solution is formed.

  • Slowly add the saline (or D5W) dropwise while continuously vortexing. This is a critical step. Rapid addition can cause the compound to precipitate out of solution ("crash out").

  • Once all the saline has been added, the solution should remain clear.

  • For IV use, perform sterile filtration using a 0.22 µm syringe filter into a final sterile container.

Quality Control:

  • Visual: The final formulation must be a perfectly clear, particle-free solution.

  • Precipitation Check: Take a small aliquot and dilute it 1:10 with saline. Observe for any signs of precipitation. This simulates the dilution that occurs upon injection into the bloodstream.

Common Co-Solvent SystemsTypical CompositionRouteConsiderations
PEG400 / Water 30% PEG400 / 70% WaterPO, IP, SCCan cause osmotic diarrhea at high doses (PO). Viscous.
DMSO / PEG400 / Saline 10% DMSO / 40% PEG400 / 50% SalineIV, IP, SCDMSO can have pharmacological effects and cause hemolysis at high concentrations. Use with caution.
HP-β-CD 20-40% (w/v) in WaterIV, PO, IP, SCGenerally very safe, but can be nephrotoxic at very high, chronic doses. Can be expensive.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing and administering a formulation in a preclinical study.

G cluster_prep Formulation Preparation cluster_admin Dosing & Observation calc 1. Calculate Dose & Formulation Volume weigh 2. Weigh Compound & Excipients calc->weigh mix 3. Mix/Solubilize/ Suspend Compound weigh->mix qc 4. Perform QC Checks (Visual, pH) mix->qc sterilize 5. Sterile Filter (for Parenteral) qc->sterilize animal_prep 6. Prepare Animal (Weigh, Identify) sterilize->animal_prep dose 7. Administer Dose (PO, IV, IP) animal_prep->dose observe 8. Post-Dose Monitoring (Adverse Effects) dose->observe

Caption: General workflow from formulation preparation to animal dosing.

Troubleshooting Common Formulation Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitates During Co-Solvent Formulation - Insufficient solubilizing power of the vehicle.- Compound "crashed out" due to rapid addition of aqueous phase.- Increase the percentage of the organic co-solvent or solubilizer.- Re-make the formulation, adding the aqueous phase much more slowly while vortexing vigorously.- Screen alternative co-solvent systems.
Suspension is Gritty or Settles Too Quickly - Large particle size.- Insufficient viscosity of the vehicle.- Micronize the compound powder before formulation.- Ensure thorough trituration (paste-making step).- Increase the concentration of the suspending agent (e.g., from 0.5% to 1.0% Na-CMC).
Animal Shows Adverse Reaction Post-Dosing (e.g., lethargy, irritation) - Toxicity of the compound itself.- Intolerance to the formulation vehicle (e.g., hemolysis from DMSO, irritation from high pH).- Run a vehicle-only control group to isolate the effect.- Reduce the concentration of potentially problematic excipients (e.g., limit DMSO to <10%).- Measure the pH and osmolality of the formulation to ensure it is within a physiologically tolerable range.
Formulation is Unstable (Changes color, clarity) - Chemical degradation of the compound.- Prepare formulations fresh daily.- Protect from light and store at 4°C.[7]- Conduct preliminary stability studies in the selected vehicle.

References

  • Appretech Scientific Limited. 2-Amino-7-fluoro-[4][6][10]triazolo[1,5-a]pyridine.

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. [Link]

  • Putsyk, D., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. [Link]

  • Nitin, M., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia. [Link]

  • García-de-la-Fuente, S., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

  • Cebulski, R., et al. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • Sammons, M. F., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[4][6][10]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Llama, E., et al. (2003). Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-amino[4][6][10]triazolo[1,5-a]pyrimidines. New Journal of Chemistry. [Link]

  • NIH Office of Animal Care and Use (OACU). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]

  • Zhejiang University of Technology. Preparation method of triazolopyridine derivative.
  • Wang, X., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lee, H., et al. (2020). Discovery of[4][6][10]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Journal of Medicinal Chemistry. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. ResearchGate. [Link]

  • Various Institutions. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (Consolidated from multiple similar guideline documents). [Link]

  • Various Authors. (2025). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. [Link]

  • Ciaffoni, L., et al. (2020). The[4][6][10]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. [Link]

  • European Medicines Agency (EMA). (2010). Formulation of poorly soluble compounds. [Link]

  • Al-Ghorbani, M., et al. (2017). A Novel Series of[4][6][10]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: A Strategic Approach to Elucidating the Mechanism of Action of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract: The elucidation of a novel compound's mechanism of action (MOA) is a critical step in the drug discovery pipeline, providing essential insights into its therapeutic potential and safety profile.[1][2][3] This guide presents a comprehensive, multi-pronged strategy for researchers and drug development professionals to systematically investigate the MOA of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine. As specific biological data for this compound is not yet publicly established, this document serves as an expert-guided roadmap. It leverages known activities of the broader triazolo[1,5-a]pyridine scaffold to generate initial hypotheses and details a logical progression of robust, self-validating experimental protocols, from unbiased target identification to downstream pathway analysis.

Introduction: The Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[4] Derivatives of this heterocyclic structure have been reported as potent inhibitors of various key cellular targets. Notable examples include Janus kinase 2 (JAK2) inhibitors for anticancer therapy[5], PI3Kγ inhibitors for inflammatory diseases[6], and α-glucosidase inhibitors for diabetes.[7] Additionally, compounds with this core have demonstrated antimicrobial, antitubercular, and anti-inflammatory properties.[8][9][10]

This diverse bioactivity suggests that 2-Amino-7-fluoro-triazolo[1,5-a]pyridine (referred to herein as 'Compound-X') could interact with a number of protein classes, particularly those with ATP-binding sites like kinases. The strategic workflow outlined below is designed to first broadly identify its molecular target(s) and then precisely characterize its biological effects.

Phase 1: Hypothesis-Free Target Identification

The initial and most crucial phase is to identify the direct molecular binding partner(s) of Compound-X without prior bias.[11] This approach minimizes the risk of pursuing incorrect pathways and can uncover novel, unexpected targets. We will detail two powerful and complementary chemical proteomics techniques: Cellular Thermal Shift Assay (CETSA) and Affinity-Based Protein Profiling.[12][13]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that when a small molecule binds to its target protein, it confers thermal stability to the protein.[14] This stabilization can be detected by heating intact cells or cell lysates to various temperatures and quantifying the amount of the target protein remaining in the soluble fraction.[14][15] An increase in the melting temperature (Tagg) of a protein in the presence of Compound-X is strong evidence of direct target engagement.[11][14]

Experimental Workflow: CETSA

Caption: High-level workflow for CETSA target identification.

Detailed Protocol: Microplate-Based CETSA

This protocol is adapted for a 384-well plate format for higher throughput.[16]

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293, K562) in a T175 flask and grow to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in PBS to a concentration of 10 million cells/mL. Add Compound-X to the desired final concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) to a separate batch of cells. Incubate for 2 hours at 37°C.[16]

  • Dispensing: Dispense 5 µL of the cell suspension into each well of a 384-well PCR plate.[16]

  • Thermal Challenge: Place the plate in a PCR machine with a thermal gradient block. Heat the plate for 3 minutes across a range of temperatures (e.g., 40°C to 64°C), followed by cooling to 20°C.[16]

  • Lysis: Add 10 µL of lysis buffer containing protease inhibitors and perform freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.

  • Separation: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant (soluble fraction) to a new plate. Analyze the protein content using a suitable method:

    • Targeted Validation: If a candidate target is suspected, use Western blotting or an AlphaScreen®/ELISA to quantify the specific protein.[16]

    • Unbiased Discovery (CETSA-MS): For global target identification, pool replicates and subject the samples to trypsin digestion followed by LC-MS/MS analysis to identify all proteins in the soluble fraction at each temperature.[11]

  • Data Interpretation: Plot the relative amount of each identified protein against temperature for both vehicle and Compound-X treated samples. A rightward shift in the melting curve for a specific protein in the presence of Compound-X indicates stabilization and identifies it as a direct target.

Affinity-Based Chemical Proteomics

Principle: This technique uses a modified version of Compound-X, synthesized to include a reactive group and a reporter tag, to covalently label and enrich its binding partners from a complex proteome.[13][17] This is a powerful method for identifying both high- and low-affinity interactors.[18]

Detailed Protocol: Probe Synthesis and Pulldown

  • Probe Synthesis: Synthesize an analog of Compound-X incorporating two key features:

    • A photo-affinity label (e.g., diazirine) that becomes highly reactive upon UV light exposure, forming a covalent bond with nearby proteins.

    • A reporter tag (e.g., an alkyne or biotin) for subsequent enrichment. An alkyne tag is often preferred as it is small and can be "clicked" to a biotin-azide molecule post-lysis, minimizing steric hindrance.[17]

  • Probe Treatment & Crosslinking: Treat live cells with the synthesized probe for a set period. Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding proteins.

  • Cell Lysis: Lyse the cells in a buffer containing detergents (e.g., RIPA buffer).

  • Click Reaction (if using alkyne probe): Add a biotin-azide molecule, a copper(I) catalyst (e.g., CuSO4 with a reducing agent), and a ligand to the lysate to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This attaches biotin to the probe-protein complexes.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Proteomic Analysis: Identify the enriched proteins using standard bottom-up proteomics workflows (SDS-PAGE followed by in-gel digestion and LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a negative control (e.g., a probe without the reactive group or a competition experiment with excess Compound-X) are identified as candidate targets.

Phase 2: Target Validation and Mechanistic Characterization

Once putative targets are identified, the next phase is to validate the interaction and investigate the functional consequences of Compound-X binding.

Target Validation: In Vitro Assays

If the identified target is an enzyme, such as a kinase, its activity can be directly measured in a purified, cell-free system.

Detailed Protocol: In Vitro Kinase Assay

This protocol describes a generic fluorescence-based assay to measure the inhibition of a candidate kinase.[19][20]

  • Reagents:

    • Recombinant purified candidate kinase.

    • Specific peptide substrate for the kinase.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • A detection system that measures ADP production (e.g., Transcreener® ADP² Assay) or substrate phosphorylation.

  • Compound Preparation: Prepare a serial dilution of Compound-X in DMSO, then dilute further into the assay buffer.

  • Assay Procedure (384-well plate): [21] a. Add 5 µL of the diluted Compound-X or vehicle control to the appropriate wells. b. Add 10 µL of the kinase solution and incubate for 15-30 minutes at room temperature to allow for binding.[20] c. Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP.[20] d. Incubate for a predetermined time (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Add detection reagents according to the manufacturer's protocol (e.g., ADP antibody/tracer mixture).[19]

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence polarization or TR-FRET).

  • Analysis: Convert the signal to percent inhibition relative to controls and plot against the logarithm of Compound-X concentration. Fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Data Output for In Vitro Kinase Assay

CompoundTarget KinaseIC50 (nM)Hill Slope
Compound-XKinase A75.21.1
StaurosporineKinase A5.81.0
Compound-XKinase B>10,000N/A
Cellular Pathway Analysis

After validating direct target inhibition, the next step is to confirm that Compound-X modulates the target's signaling pathway within the cell.

Hypothetical Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Nucleus Receptor Growth Factor Receptor Target Target Kinase (e.g., JAK2, PI3K) Receptor->Target Activates Downstream1 Downstream Kinase Target->Downstream1 Phosphorylates TF Transcription Factor (e.g., STAT, NF-κB) Downstream1->TF Phosphorylates Gene Target Gene Expression TF->Gene Activates Response Cellular Response (Proliferation, Inflammation) Gene->Response CompoundX Compound-X CompoundX->Target Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and Related Heterocycles in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and best practices for handling compounds with solubility issues, specifically focusing on the challenges you might encounter with 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and similar heterocyclic compounds when preparing solutions in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to overcome these common experimental hurdles and ensure the accuracy and reproducibility of your results.

Understanding the Challenge: Why Solubility Matters

In drug discovery and biological research, achieving an accurate and stable concentration of a test compound in a solution is paramount. Poor solubility can lead to a cascade of issues, including underestimation of compound potency, inaccurate structure-activity relationships (SAR), and even false-negative results.[1][2] The triazolopyridine scaffold, present in your compound of interest, is a common motif in pharmacologically active molecules.[3][4][5] While DMSO is a powerful and widely used solvent, its ability to dissolve certain crystalline or lipophilic compounds can be limited.[6][7]

This guide will walk you through a logical troubleshooting process, from initial dissolution attempts to advanced techniques for maintaining your compound in solution during experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and issues in a practical, question-and-answer format.

Q1: I'm trying to dissolve 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in DMSO to make a stock solution, but it's not dissolving completely. What should I do?

This is a common issue, particularly with complex organic molecules. Here’s a systematic approach to troubleshoot this problem:

A1: Initial Steps & Best Practices

Before resorting to more aggressive methods, ensure you're following best practices for preparing stock solutions:

  • Verify Compound Purity and Identity: Ensure the material you are using is of high purity and the correct chemical entity. Impurities can sometimes affect solubility.

  • Use High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[8][9] Absorbed water can significantly decrease the solubility of many organic compounds.[8][9] Always use fresh, high-purity, anhydrous DMSO from a tightly sealed container.

  • Gentle Agitation: Ensure the solution is being adequately mixed. Vortexing at room temperature for several minutes is a good starting point.

A2: Physical Dissolution Aids

If gentle agitation is insufficient, you can employ physical methods to aid dissolution. These methods increase the kinetic energy of the system, helping to overcome the lattice energy of the crystalline solid.

  • Sonication: This is often the most effective and preferred next step. Sonicating the sample in a water bath for 10-30 minutes can break apart solid aggregates and enhance dissolution.[8]

  • Gentle Warming: Gently warming the solution to 30-40°C can also increase solubility. However, be cautious, as some compounds may be heat-labile. Always check the compound's stability information if available. Do not use excessive heat, as it can degrade both your compound and the DMSO.

The following flowchart outlines a recommended troubleshooting workflow for initial dissolution:

Caption: Troubleshooting workflow for initial compound dissolution in DMSO.

Q2: My compound dissolved in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

This phenomenon, known as "precipitation upon dilution," is a frequent challenge when transitioning from a high-concentration organic stock solution to a predominantly aqueous environment for biological assays.[1][6]

A1: Understanding the Cause

DMSO is a polar aprotic solvent that is miscible with water.[10] However, when a DMSO solution of a lipophilic compound is diluted into an aqueous buffer, the local environment around the compound molecules changes dramatically. The compound may no longer be soluble in the resulting water-rich solvent mixture, causing it to precipitate out of solution.

A2: Mitigation Strategies

  • Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform serial dilutions. For instance, if your final desired concentration is 10 µM in a buffer with 0.1% DMSO, first dilute your high-concentration stock to an intermediate concentration in 100% DMSO before the final dilution into the aqueous buffer.[6] This gradual change in the solvent environment can help keep the compound in solution.

  • Use of Co-solvents in the Assay Buffer: For particularly challenging compounds, the addition of a small amount of a biocompatible co-solvent to your final assay buffer can improve solubility.[11] Examples include:

    • PEG400 (Polyethylene glycol 400)

    • Glycerol

    • Tween 80 It is crucial to test the tolerance of your specific assay (e.g., cell line, enzyme) to these co-solvents, as they can have biological effects of their own. Always include a vehicle control with the same final concentration of all solvents.[11]

  • Lower the Final DMSO Concentration: While it may seem counterintuitive, sometimes a lower final concentration of DMSO can reduce precipitation. High concentrations of DMSO can aggregate in water, creating localized environments that may not be favorable for your compound. Aim for a final DMSO concentration of <0.5% in cell-based assays to minimize both toxicity and solubility issues.[6][11]

Here is a protocol for preparing a working solution from a DMSO stock:

Experimental Protocol: Serial Dilution for Aqueous Working Solutions

  • Prepare a High-Concentration Stock: Dissolve your compound (e.g., 2-Amino-7-fluoro-triazolo[1,5-a]pyridine) in 100% anhydrous DMSO to a concentration of 10 mM. Use the troubleshooting steps from Q1 if necessary.

  • Create an Intermediate DMSO Dilution Plate: In a separate plate or set of tubes, perform serial dilutions of your 10 mM stock in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).

  • Prepare the Final Aqueous Working Solution: Add a small volume of the appropriate intermediate DMSO stock to your final aqueous assay buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you would add 1 µL of a 10 mM stock to 999 µL of buffer. It is often more practical to add a slightly larger volume from an intermediate stock (e.g., 10 µL of a 1 mM stock to 990 µL of buffer) to improve pipetting accuracy.

  • Mix Thoroughly: Immediately after adding the DMSO stock to the aqueous buffer, mix the solution thoroughly by vortexing or repeated pipetting.

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles).

Q3: Are there any alternative solvents to DMSO if my compound is truly insoluble?

While DMSO is the industry standard for compound storage and initial testing, some compounds may require alternative solvents.[12]

A1: Alternative Solvents

If a compound is insoluble in DMSO, you might consider the following, keeping in mind that their compatibility with your specific assay must be validated:

  • Dimethylformamide (DMF): Similar to DMSO in its solvent properties.

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent.[1]

  • Ethanol: A polar protic solvent that can be suitable for some compounds and is generally well-tolerated in biological assays at low concentrations.[13]

  • Cyrene™ (dihydrolevoglucosenone): A greener, bio-based alternative to DMSO with comparable solvation properties for some compounds.[14]

Important Considerations:

  • Assay Compatibility: The primary concern with any alternative solvent is its effect on the biological assay. Always run a vehicle control with the solvent at the same final concentration to assess its impact.

  • Toxicity: Some alternative solvents can be more toxic to cells than DMSO.[14] A dose-response curve for the solvent alone should be determined for your system.

Physicochemical Properties of Structurally Related Compounds

Compound NameStructureMolecular Weight ( g/mol )Predicted logPPredicted Water Solubility
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine[15]C6H7N5149.150.015-1.84 (log(mol/L))
5,7-dimethoxy-[1][8][10]triazolo[1,5-a]pyrimidin-2-amine[16]C7H9N5O2195.180.4Not available
2-Amino-7-fluoro-triazolo[1,5-a]pyridine (Your compound)C6H5FN4~164.13Not availableNot available

Interpretation:

  • The relatively low molecular weights and predicted logP values of similar structures suggest that while they are not extremely lipophilic, they may still possess crystalline structures that are challenging to dissolve.

  • The presence of the fluorine atom in your compound increases its lipophilicity compared to an unsubstituted analogue, which could contribute to lower aqueous solubility.

  • The amino group can act as both a hydrogen bond donor and acceptor, which can have complex effects on solubility.

This data underscores the importance of experimental validation of solubility for your specific compound.

Best Practices for Compound Storage and Handling

Proactive measures can prevent many common solubility and stability issues.

  • Storage of Dry Powder: Store the solid compound in a desiccator at the recommended temperature (typically -20°C or 4°C) to protect it from moisture.

  • Storage of DMSO Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C.[6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[8]

  • Managing Water Contamination in DMSO: As previously mentioned, DMSO is very hygroscopic.[8][9] Use fresh DMSO and work quickly when preparing solutions. Consider storing stock solution plates with desiccant or in a dry environment.

The following diagram illustrates the relationship between common issues and preventative measures:

G cluster_issues Common Issues cluster_solutions Preventative & Corrective Actions A Poor Initial Dissolution B Precipitation on Aqueous Dilution C Compound Degradation S1 Use Anhydrous DMSO S1->A S1->B S1->C Prevents hydrolysis S2 Sonication & Gentle Warming S2->A S3 Stepwise Dilution S3->B S4 Proper Storage (Low Temp, Aliquots) S4->C S5 Use Co-solvents S5->B

Caption: Relationship between common solubility issues and solutions.

We hope this technical guide provides you with the necessary tools to address the solubility challenges associated with 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and other similar compounds. By employing these systematic troubleshooting strategies and best practices, you can enhance the reliability and accuracy of your experimental data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 27, 2026, from [Link]

  • Linger, M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved January 27, 2026, from [Link]

  • Kovalenko, A., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank. Available at: [Link]

  • Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). [1][8][10]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved January 27, 2026, from [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved January 27, 2026, from [Link]

  • Singh, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Mohite, P., et al. (2021). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • DeMarco, T., et al. (2019).
  • Reddit. (2022). How to tackle compound solubility issue. Retrieved January 27, 2026, from [Link]

  • Domenech, M., et al. (2022). Characterizing the Interactions of Dimethyl Sulfoxide with Water: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A.
  • Al-Wahaibi, L. H., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water?. Retrieved January 27, 2026, from [Link]

  • Pérez-Rebollar, A. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules.
  • Di, L., & Kerns, E. H. (2006).
  • Wikipedia. (n.d.). Triazolopyridine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2021). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved January 27, 2026, from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved January 27, 2026, from [Link]

  • Fedyunina, E. A., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules.

Sources

Improving the stability of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Introduction: Understanding the Stability of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

2-Amino-7-fluoro-triazolo[1,5-a]pyridine is a heterocyclic amine, a class of compounds known for their utility in medicinal chemistry.[1][2] The triazolopyridine core is found in numerous biologically active molecules.[2] However, the very features that make these molecules useful—the nitrogen atoms with available lone pairs—can also be their Achilles' heel when it comes to stability in solution. These nitrogen atoms can participate in acid-base chemistry, act as nucleophiles, and are susceptible to oxidation, potentially leading to degradation of the parent compound. The presence of an amino group and a fluorine atom further modulates the electronic properties of the heterocyclic system, influencing its reactivity and stability.

This guide will address common stability challenges and provide you with the knowledge to mitigate them, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is showing a color change (e.g., turning yellow or brown) over time. What is causing this and is my compound degraded?

A color change in your solution is a common indicator of degradation. This is often due to oxidative processes or the formation of polymeric impurities. The nitrogen atoms in the triazolopyridine ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and certain metal ions.

To confirm degradation, we recommend performing an analytical check of your solution using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A clean chromatogram with a single major peak corresponding to the parent compound indicates purity, while the appearance of new peaks suggests the presence of degradants.

Q2: I'm seeing poor reproducibility in my bioassays using this compound. Could solution instability be the cause?

Absolutely. Poor reproducibility is a classic sign that the concentration of your active compound is not consistent between experiments or is changing over the course of a single experiment. If 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is degrading in your assay medium, the effective concentration will decrease over time, leading to variable results. It is crucial to establish the stability of the compound under your specific assay conditions (buffer, pH, temperature, and duration).

Q3: What is the best solvent to dissolve and store 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

The choice of solvent is critical for maintaining the stability of your compound. For long-term storage, aprotic, anhydrous solvents are generally preferred.

SolventRecommendationRationale
Dimethyl sulfoxide (DMSO) Highly Recommended for Stock Solutions. DMSO is a polar aprotic solvent that is excellent for solubilizing a wide range of compounds. Its aprotic nature minimizes the risk of proton-mediated degradation pathways. For long-term storage, use anhydrous DMSO and store at -20°C or -80°C.
Ethanol/Methanol Use with Caution. Protic solvents like ethanol and methanol can participate in degradation reactions, such as solvolysis, particularly if the solution is acidic or basic.[3] If used, prepare fresh solutions and use them promptly.
Aqueous Buffers For working solutions only. Prepare fresh. The stability of heterocyclic amines in aqueous solutions is often highly pH-dependent.[3] Avoid storing the compound in aqueous buffers for extended periods.

Q4: How does pH affect the stability of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

The pH of your solution can dramatically impact the stability of this compound. The triazolopyridine ring system contains nitrogen atoms that can be protonated at acidic pH. This can alter the electron distribution in the ring and potentially make it more susceptible to hydrolytic degradation. Conversely, at alkaline pH, the amino group may be deprotonated, which could also lead to instability.

We recommend maintaining your working solutions at a neutral pH (around 7.0-7.4) unless your specific experimental protocol requires otherwise. If you must work at acidic or basic pH, it is imperative to conduct a preliminary stability study to understand the degradation kinetics of your compound under those conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Cloudiness or visible particles in your working solution after diluting a DMSO stock.

  • Inconsistent results in cell-based assays.

Root Cause Analysis: 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, like many organic compounds, may have limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Optimize the Dilution Protocol:

    • Pre-warm your aqueous buffer to 37°C before adding the compound.

    • Add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.

  • Use a Co-solvent: In some cases, including a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can improve solubility. However, you must first verify that the co-solvent does not affect your experimental system.

  • Consider Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like cyclodextrins may be necessary to enhance aqueous solubility.

Issue 2: Rapid Loss of Compound Potency in Solution

Symptoms:

  • A freshly prepared solution shows high activity, but the activity diminishes significantly within hours or days.

  • Inconsistent IC50 values in biochemical or cellular assays.

Root Cause Analysis: This is a strong indication of chemical degradation. The primary suspects are hydrolysis, oxidation, and photodegradation.

Workflow for Investigating and Mitigating Degradation:

G cluster_0 Investigation cluster_1 Mitigation A Symptom: Loss of Potency B Prepare fresh solution in anhydrous DMSO A->B C Analyze by HPLC-MS immediately (T=0) B->C D Incubate under experimental conditions (aqueous buffer, temp, light) C->D E Analyze by HPLC-MS at various time points D->E F Compare peak area of parent compound E->F G Identify new peaks (degradants) F->G H Is degradation pH-dependent? G->H I Optimize buffer pH for stability H->I Yes J Is degradation light-sensitive? H->J No K Protect solutions from light (amber vials, foil) J->K Yes L Is degradation oxidative? J->L No M Degas solvents, add antioxidants (e.g., ascorbic acid), store under inert gas (N2 or Ar) L->M Yes N Prepare solutions fresh before each experiment L->N No

Caption: Workflow for troubleshooting compound degradation.

Step-by-Step Protocol for Stability Assessment:

  • Prepare a Concentrated Stock: Dissolve 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in anhydrous DMSO to a concentration of 10 mM.

  • Initial Analysis (T=0): Dilute an aliquot of the stock solution in your experimental buffer to the final working concentration. Immediately analyze this sample by HPLC-UV to determine the initial peak area of the parent compound.

  • Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator). If you suspect photosensitivity, prepare a parallel sample that is protected from light (e.g., wrapped in aluminum foil).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the incubated solution and analyze it by HPLC-UV.

  • Data Analysis: Plot the peak area of the parent compound against time. A significant decrease in peak area indicates degradation. The appearance of new peaks in the chromatogram corresponds to degradation products.

Potential Degradation Pathways:

While specific degradation pathways for this molecule are not extensively published, we can infer potential mechanisms based on the chemistry of related heterocyclic amines.

G cluster_0 Degradation Pathways cluster_1 Potential Products A 2-Amino-7-fluoro- triazolo[1,5-a]pyridine B Hydrolysis (H2O, H+ or OH-) A->B C Oxidation (O2, metal ions) A->C D Photodegradation (UV/Visible light) A->D E Ring-opened products B->E F Hydroxylated derivatives C->F G N-oxides C->G H Photodimers or isomers D->H

Caption: Potential degradation pathways.

  • Hydrolysis: The triazolo or pyridine ring could be susceptible to cleavage under harsh acidic or basic conditions, although this is generally less common for aromatic heterocyclic systems.

  • Oxidation: The electron-rich ring system and the amino group are potential sites for oxidation, leading to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Fluoro-substituted aromatic compounds can be susceptible to photodegradation.[4][5] Exposure to UV or even ambient lab light could induce isomerization or degradation.

Summary of Recommendations for Maximizing Stability

ParameterRecommendation
Storage of Solid Compound Store at -20°C, protected from light and moisture.
Stock Solution Preparation Use anhydrous DMSO. Prepare in small aliquots to avoid multiple freeze-thaw cycles.
Stock Solution Storage Store at -80°C under an inert atmosphere (N2 or Ar) for long-term stability.
Working Solutions Prepare fresh for each experiment from a frozen DMSO stock.
pH Maintain solutions at a neutral pH (7.0-7.4) unless otherwise required.
Light Exposure Minimize exposure to light by using amber vials or wrapping containers in foil.
Oxygen Exposure For sensitive applications, consider using degassed solvents.

By adhering to these guidelines and proactively investigating the stability of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine under your specific experimental conditions, you can ensure the integrity of your data and the success of your research.

References

  • 6][7][8]triazolo[1, 5-a]pyridine, min 97%, 100 mg. CP Lab Safety.

  • 6][7][8] triazolo [1, 5-a] pyridines as jak inhibitors. Google Patents.

  • 6][7][8]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. Google Patents.

  • 6][7][8]triazolo[1,5-a]pyridine and[6][7][8]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents.

  • 6][7][8]triazolo[1,5-a]pyrimidine-6-carboxylic acid. SCBT.

Sources

Technical Support Center: Off-Target Effects of Triazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for researchers utilizing small molecule inhibitors derived from the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold and related structures. This guide is designed to provide you with the expertise and field-proven insights needed to anticipate, identify, and troubleshoot potential off-target effects during your experiments.

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently used to develop potent inhibitors against a variety of protein kinases, such as Janus kinases (JAKs) and Phosphoinositide 3-kinases (PI3Ks).[1][2][3] While molecules derived from this scaffold can exhibit high on-target potency, it is crucial to recognize that off-target interactions are a common characteristic of kinase inhibitors and can significantly impact experimental outcomes.[4][5] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with novel inhibitors based on the triazolo[1,5-a]pyridine scaffold.

Q1: What are off-target effects and why are they a major concern with kinase inhibitors?

Off-target effects are unintended interactions between a drug or investigational compound and proteins other than the intended therapeutic target.[6] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, these effects are a significant concern for several reasons:[7]

  • Misinterpretation of Phenotypic Data: A cellular response observed after treating with your compound might be incorrectly attributed to the inhibition of your primary target when it is actually caused by an off-target interaction.[6]

  • Confounded Structure-Activity Relationships (SAR): Off-target activity can obscure the true relationship between the chemical structure of your compound and its biological activity, leading to flawed optimization strategies.[6]

  • Toxicity: Unintended interactions can lead to cellular toxicity or adverse effects in vivo, which can be a major hurdle for therapeutic development.[6][8]

  • Paradoxical Pathway Activation: In some cases, inhibiting an off-target kinase can lead to the unexpected activation of a signaling pathway, complicating data interpretation.[5]

Q2: My compound is based on the triazolo[1,5-a]pyridine scaffold. What are some likely off-target kinases I should be aware of?

While the specific off-target profile depends on the full chemical structure of your final compound, inhibitors based on scaffolds like triazolopyridine often show cross-reactivity with other kinases due to the conserved nature of the ATP binding site. Common off-target kinase families can include:

  • Other members of the same kinase family: For example, a JAK1 inhibitor may also show activity against JAK2, JAK3, and TYK2.[1]

  • Structurally related kinase families: The SRC family, TEC family, and other tyrosine kinases are frequent off-targets.

  • Serine/Threonine kinases: Kinases like PIM3, DYRK1B, and CDK16 have been identified as off-targets for some heterocyclic inhibitors.[8]

The most definitive way to understand the specific off-target profile of your compound is through comprehensive experimental screening.

Q3: How can I proactively assess the selectivity of my novel inhibitor?

Proactive selectivity profiling is a critical step in characterizing any new inhibitor. It helps to identify potential liabilities early and provides a more complete picture of your compound's biological activity.[9] The gold-standard approach is to perform a broad kinase selectivity screen.

Several commercial services offer comprehensive kinase profiling, often screening your compound against hundreds of kinases.[10][11][12] These screens typically provide data as percent inhibition at a single concentration or as dissociation constants (Kd) or IC50 values, which measure binding affinity or inhibitory potency, respectively.[13][14]

Q4: What are non-kinase off-targets and should I be concerned about them?

Yes. While kinase cross-reactivity is a primary concern, small molecule inhibitors can also interact with other classes of proteins that are not kinases.[8] These can include G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[8] For example, the approved kinase inhibitor imatinib is known to also inhibit the non-kinase target NQO2.[8] These non-kinase interactions can contribute to both the therapeutic efficacy and the toxicity profile of a compound.[8] Standard safety panels, often run during later stages of drug development, typically screen for activity against a panel of such targets.

Troubleshooting Guide: Investigating Unexpected Results

This section provides step-by-step guidance for when your experimental results are not aligning with the known biology of your intended target.

Issue 1: The observed cellular phenotype is inconsistent with the known function of my target kinase.

Scenario: You are studying "Kinase Y," known to be involved in cell cycle progression. However, when you treat cells with your novel triazolopyridine-based "Inhibitor-Z," you observe a potent blockage of cell migration but no effect on the cell cycle.

This discrepancy is a classic red flag for a potential off-target effect. The observed phenotype (altered migration) may be due to the inhibition of a different kinase or protein that regulates this process.

Workflow for Deconvolution of On-Target vs. Off-Target Phenotypes

G cluster_0 Initial Observation cluster_1 Step 1: Confirm Target Engagement cluster_2 Step 2: Use Orthogonal Approaches cluster_3 Step 3: Analyze and Conclude cluster_4 Step 4: Identify the Off-Target A Phenotype observed with Inhibitor-Z (e.g., blocked cell migration) B Perform Cellular Thermal Shift Assay (CETSA) to confirm Inhibitor-Z binds to Kinase Y in cells A->B Causality Check C Use a structurally unrelated inhibitor of Kinase Y B->C D Use a genetic approach (e.g., siRNA/shRNA knockdown of Kinase Y) B->D E Does the orthogonal approach recapitulate the phenotype? C->E D->E F Conclusion: Phenotype is likely ON-TARGET E->F Yes G Conclusion: Phenotype is likely OFF-TARGET E->G No H Perform broad kinome selectivity profiling (e.g., KINOMEscan™) G->H Next Step I Validate top off-target candidates using orthogonal inhibitors or genetic tools H->I

Caption: Workflow for troubleshooting unexpected phenotypes.

Detailed Troubleshooting Protocols

Protocol 1: Confirming Target Engagement with a Cellular Thermal Shift Assay (CETSA)

The CETSA method assesses the binding of a ligand to its target protein in a cellular environment.[15][16][17] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Principle: This assay directly confirms that your compound is physically interacting with the intended target inside the cell, a critical first step before attributing any phenotype to that interaction.[16]

Abbreviated Protocol:

  • Cell Treatment: Treat intact cells with your "Inhibitor-Z" at various concentrations, alongside a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

  • Detection: Analyze the amount of soluble "Kinase Y" remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of "Inhibitor-Z," indicating target engagement.

Protocol 2: Using an Orthogonal Inhibitor

To confirm that the observed phenotype is due to the inhibition of "Kinase Y" and not a peculiarity of "Inhibitor-Z," use a second, well-validated inhibitor of "Kinase Y" that has a completely different chemical scaffold.

Principle: If the phenotype is genuinely linked to the inhibition of "Kinase Y," a structurally different inhibitor should produce the same biological effect. If it doesn't, the phenotype is likely an off-target effect of your initial compound.[6]

Procedure:

  • Select a commercially available, well-characterized inhibitor of "Kinase Y" with a different chemical core from the triazolopyridine scaffold.

  • Treat your cells with this orthogonal inhibitor at a concentration known to be effective against "Kinase Y."

  • Assess whether you observe the same phenotype (e.g., blocked cell migration) that you saw with "Inhibitor-Z."

Issue 2: My inhibitor shows high levels of cytotoxicity at concentrations close to its effective dose.

Scenario: "Inhibitor-Z" effectively inhibits "Kinase Y" with an IC50 of 100 nM in a biochemical assay. However, in cell-based assays, you observe significant cell death at concentrations of 500 nM and above, complicating the interpretation of your results.

This suggests that your compound may be hitting one or more off-target proteins that are critical for cell survival.

Data Presentation: Interpreting Kinome Scan Results

A broad kinase selectivity screen is the most effective way to identify potential off-targets responsible for cytotoxicity. The data is often presented in a table format.

Table 1: Hypothetical Kinome Selectivity Data for "Inhibitor-Z" (Screened at 1 µM)

Kinase TargetPercent Inhibition (%) at 1 µMPotential Implication
Kinase Y (On-Target) 98% Expected Activity
Kinase A85%Potential off-target, could contribute to phenotype/toxicity.
Kinase B72%Moderate off-target, warrants further investigation.
Kinase C55%Moderate off-target.
Kinase D15%Likely not a significant off-target at this concentration.
Kinase E5%No significant activity.

Interpretation and Next Steps:

  • Prioritize Hits: From this hypothetical data, Kinases A, B, and C are the most likely off-target candidates.

  • Literature Search: Investigate the known biological functions of these kinases. Does the literature suggest that inhibition of Kinase A, B, or C could lead to cytotoxicity?

  • Validate Off-Targets: Obtain specific inhibitors for the high-priority off-target candidates (e.g., Kinase A). Treat your cells with these specific inhibitors to see if you can reproduce the cytotoxic phenotype.

  • Structure-Activity Relationship (SAR): If you are in the process of chemical optimization, you can use this selectivity data to guide your next steps. Synthesize new analogs of "Inhibitor-Z" and screen them against both your on-target (Kinase Y) and your key off-targets (e.g., Kinase A). The goal is to design a molecule that retains potency for Kinase Y while losing affinity for the off-target kinase. This process is sometimes referred to as "scaffold hopping" or chemical modification to improve selectivity.[18][19][20]

Visualizing Off-Target Pathway Effects

An off-target interaction can lead to complex downstream signaling events. For example, if your intended target is in one pathway, but your compound also hits a kinase in a parallel pathway, the net cellular effect can be confusing.

G cluster_0 Intended Pathway cluster_1 Unintended Pathway A Upstream Signal A B Kinase Y (On-Target) A->B C Downstream Effector 1 B->C D Cell Cycle Progression C->D E Upstream Signal B F Kinase A (Off-Target) E->F G Downstream Effector 2 F->G H Cell Migration G->H I Inhibitor-Z I->B Intended Inhibition I->F Off-Target Inhibition

Caption: Off-target inhibition of Kinase A affects a separate pathway.

This technical guide provides a framework for understanding and mitigating the risks associated with off-target effects of triazolo[1,5-a]pyridine-based inhibitors. By employing a systematic and multi-pronged approach that includes proactive profiling and rigorous validation of unexpected results, researchers can generate more reliable and interpretable data, ultimately accelerating the pace of drug discovery and basic research.

References
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Institutes of Health.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). National Institutes of Health.
  • Classification of Scaffold Hopping Approaches. (n.d.). National Institutes of Health.
  • Kinase Selectivity Profiling Services. (n.d.). Promega Corporation.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (n.d.). National Center for Biotechnology Information.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed.
  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). National Institutes of Health.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central.
  • Scaffold hopping. (2024). Springer.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (n.d.). National Institutes of Health.
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.). ResearchGate.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
  • Prediction of sgRNA Off-Target Activity in CRISPR/Cas9 Gene Editing Using Graph Convolution Network. (n.d.). MDPI.
  • Discovery of[8][18][21]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ResearchGate. Retrieved January 27, 2026, from

  • Discovery of 5-(2-amino-[8][18][21]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. Retrieved January 27, 2026, from

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience.
  • Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. (n.d.). ResearchGate.
  • Scaffold Hopping with Generative Reinforcement Learning. (2025). ACS Publications.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. (n.d.). PubMed.
  • KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
  • The scaffold hopping potential of pharmacophores. (2025). ResearchGate.
  • LRRK2 regulates synaptic function through modulation of actin cytoskeletal dynamics. (2026). eLife.
  • Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. (2015). PubMed.
  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv.
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate.
  • Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. (n.d.). PubMed Central.
  • Scaffold Hopping Transformations Using Auxiliary Restraints for Calculating Accurate Relative Binding Free Energies. (n.d.). National Institutes of Health.
  • Managing Toxicities of Tyrosine Kinase Inhibitors (TKI) in CML. (2025). YouTube.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
  • Considerations to Limit Off-Target Edits in your Gene Editing Experiments. (2023). YouTube.
  • Discovery of[8][18][21]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). PubMed. Retrieved January 27, 2026, from

  • KINOMEscan. (n.d.). 崔瑞廷, Tim 細胞影像分析工程師.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube.
  • Publications - CETSA. (n.d.). Pelago Bioscience.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (n.d.). MDPI.
  • Technical Support Center: Addressing Off-Target Effects of Investigational Inhibitors. (n.d.). BenchChem.
  • The KINOMEscan and KEA3 Appyters. (2020). YouTube.

Sources

Technical Support Center: Optimizing 2-Amino-7-fluoro-triazolo[1,5-a]pyridine for Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and troubleshooting advice for researchers utilizing 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in various cell-based assays. Our goal is to equip you with the necessary knowledge to confidently design, execute, and interpret your experiments, ensuring both scientific rigor and data integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Q1: What is the primary mechanism of action for triazolopyridine derivatives?

A1: Triazolopyridine scaffolds are prevalent in medicinal chemistry and have been associated with a range of biological activities.[1][2] While the precise mechanism of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine may be target-specific, related compounds have shown potent inhibitory effects on various kinases, such as CDK2 and PI3Kγ.[3][4] Therefore, it is reasonable to hypothesize that this compound may also function as a kinase inhibitor. The fluorination at the 7-position can potentially enhance binding affinity and cell permeability.

Q2: How should I prepare a stock solution of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

A2: Due to the heterocyclic nature of the compound, solubility in aqueous media is expected to be low. It is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 10 mM. Ensure the compound is fully dissolved before making serial dilutions. For cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Q3: What is a good starting concentration range for my cell-based assay?

A3: For initial screening, a wide concentration range is recommended to determine the compound's potency. A common starting point is a serial dilution from 100 µM down to 1 nM. Published data on similar triazolopyrimidine derivatives show IC50 values ranging from nanomolar to low micromolar concentrations against various cancer cell lines.[3][5]

Q4: Does serum in the cell culture medium affect the compound's activity?

A4: Yes, serum proteins can bind to small molecules, reducing their effective concentration and bioavailability to the cells.[6] It is crucial to maintain consistent serum concentrations throughout your experiments, including controls. If you observe a significant decrease in potency in the presence of serum, consider performing initial experiments in serum-free or low-serum conditions to determine the direct cellular effects.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Compound precipitation- Edge effects on the microplate- Ensure a homogenous single-cell suspension before seeding.- Visually inspect the diluted compound solutions for any precipitates before adding to the cells.- To mitigate edge effects, avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.
No observable effect of the compound, even at high concentrations - Compound inactivity against the chosen cell line/target- Compound degradation- Insufficient incubation time- Confirm the expression of the putative target in your cell line.- Prepare fresh stock solutions and dilutions for each experiment.- Perform a time-course experiment to determine the optimal incubation period.
High background signal in the assay - Intrinsic fluorescence of the compound- Non-specific binding- Measure the fluorescence of the compound alone at the assay's excitation/emission wavelengths. If it interferes, consider a different assay readout (e.g., luminescence).- Include appropriate controls to account for non-specific effects.
Unexpected cytotoxicity - Off-target effects- Solvent toxicity- Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay to determine the compound's therapeutic window.- Ensure the final DMSO concentration is non-toxic to your cells.

III. Experimental Protocols & Data Presentation

A. Determining the Optimal Concentration: A Dose-Response Experiment

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Workflow for Dose-Response Experiment

A generalized workflow for determining the IC50 of a small molecule.

Step-by-Step Protocol:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Dilution: Prepare a 2X working concentration series of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in your cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform a suitable cell viability assay, such as the MTT assay, following the manufacturer's instructions.

  • Data Analysis: Read the absorbance on a plate reader. Normalize the data to the vehicle control and plot the results as percent inhibition versus log concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Hypothetical Dose-Response Data

Concentration (µM)% Inhibition (MCF-7)% Inhibition (HepG2)
10098.295.6
3092.188.4
1075.368.9
352.845.1
128.422.7
0.310.18.5
0.12.31.9
IC50 (µM) 2.8 3.5
B. Assessing Cytotoxicity: MTT Assay

It is essential to distinguish between a specific anti-proliferative effect and general cytotoxicity.

Workflow for MTT Cytotoxicity Assay

A streamlined workflow for assessing compound cytotoxicity using the MTT assay.

IV. Mechanistic Insights and Advanced Assays

Should your initial experiments yield promising results, consider these advanced assays to further elucidate the mechanism of action of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or kinase binding assays can confirm direct interaction with a putative target.

  • Pathway Analysis: Western blotting for key downstream signaling proteins of the suspected target pathway can provide evidence of on-target activity.

  • Selectivity Profiling: Screening the compound against a panel of kinases will help determine its selectivity and potential off-target effects.

By following this comprehensive guide, you will be well-equipped to optimize the concentration of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine for your specific cell-based assays and generate reliable, reproducible data.

V. References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][5][7]triazolo[1,5-a]pyrimidines. NIH. Available at: [Link]

  • Discovery of 5-(2-amino-[1][5][7]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]

  • Biological activities of[1][5][7]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

Sources

Technical Support Center: 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 2-Amino-7-fluoro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis, purification, and handling of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to navigate your experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

A1: 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The triazolo[1,5-a]pyridine scaffold is a key pharmacophore in many biologically active molecules, and this specific derivative is of interest for its potential as an inhibitor of various kinases and other enzymes. The presence of the 2-amino group provides a key site for further functionalization, while the 7-fluoro group can enhance metabolic stability and binding affinity to biological targets.[1]

Q2: What are the main safety precautions to consider when working with this compound?

A2: As with any chemical reagent, it is crucial to handle 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q3: What is the expected solubility of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

A3: The solubility of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine can be influenced by its crystalline form and purity. Generally, it is expected to have limited solubility in non-polar solvents and moderate solubility in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol, particularly upon gentle heating. Its solubility in aqueous solutions is expected to be low but may increase in acidic conditions due to the basicity of the amino group and ring nitrogens.

Q4: How should I store 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

A4: To ensure its long-term stability, 2-Amino-7-fluoro-triazolo[1,5-a]pyridine should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric components.

Synthesis and Purification Troubleshooting Guide

The synthesis of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine can be challenging. Below are common problems, their potential causes, and recommended solutions.

Problem 1: Low or No Product Yield in Synthesis

Possible Cause A: Incomplete Reaction

  • Explanation: The cyclization reaction to form the triazolopyridine ring may be slow or require specific conditions to proceed to completion.

  • Solution:

    • Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: Gradually increase the reaction temperature. Some cyclization reactions require refluxing conditions to overcome the activation energy barrier.

    • Catalyst/Reagent: If applicable to your synthetic route, ensure the catalyst or reagent is fresh and active. For instance, in reactions involving a dehydrating agent, ensure it has not been exposed to moisture.

Possible Cause B: Side Reactions

  • Explanation: The starting materials may undergo alternative reaction pathways, leading to the formation of undesired byproducts. The presence of the amino group can sometimes lead to self-condensation or other side reactions.

  • Solution:

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may promote side reactions.

    • Order of Addition: The order in which reagents are added can be critical. Consider adding one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

    • Protecting Groups: If the amino group is interfering with the desired reaction, consider using a suitable protecting group that can be removed after the core scaffold is formed.

Possible Cause C: Degradation of Starting Material or Product

  • Explanation: The starting materials or the final product may be unstable under the reaction conditions (e.g., high temperature, strongly acidic or basic media).

  • Solution:

    • Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh reagents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

Problem 2: Difficulty in Product Purification

Possible Cause A: Co-elution of Impurities in Column Chromatography

  • Explanation: Impurities with similar polarity to the desired product can be challenging to separate by standard column chromatography.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A change in the eluent polarity or the use of a ternary solvent system can improve separation.

    • Alternative Chromatography: Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Possible Cause B: Product is an Oil or Gummy Solid

  • Explanation: The presence of residual solvent or minor impurities can prevent the product from crystallizing.

  • Solution:

    • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may aid in the removal of high-boiling point solvents like DMF or DMSO.

    • Trituration: Try triturating the oil or gummy solid with a non-polar solvent (e.g., hexane, diethyl ether). This can sometimes induce crystallization or wash away soluble impurities.

    • Seed Crystals: If a small amount of pure crystalline material is available, use it to seed the crystallization process.

Problem 3: Inconsistent or Ambiguous Characterization Data

Possible Cause A: Presence of Impurities

  • Explanation: Even small amounts of impurities can lead to extra peaks in NMR spectra or discrepancies in elemental analysis.

  • Solution:

    • Re-purification: If characterization data suggests the presence of impurities, re-purify the compound using the methods described above.

    • 2D NMR: Utilize two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation and confirm the connectivity of your molecule, helping to distinguish product signals from impurity signals.

Possible Cause B: Tautomerism or Rotamers

  • Explanation: The 2-amino group can exhibit restricted rotation, leading to the presence of rotamers and broadened or multiple peaks in the NMR spectrum. Tautomerism is also a possibility in heterocyclic systems.

  • Solution:

    • Variable Temperature NMR: Acquire NMR spectra at different temperatures. Coalescence of peaks at higher temperatures can indicate the presence of rotamers or other dynamic processes.

    • Solvent Effects: Record NMR spectra in different deuterated solvents. A change in solvent can sometimes resolve overlapping signals or simplify complex spectra.

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for a common synthetic route to 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, based on established methodologies for similar heterocyclic systems.[2] Note: This protocol may require optimization for your specific laboratory conditions and starting materials.

Synthesis of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

This synthesis is a multi-step process. A key step often involves the cyclization of a substituted aminotriazole with a suitable fluorinated pyridine derivative or the construction of the triazole ring onto a fluorinated aminopyridine.

Step 1: Synthesis of a Key Intermediate (Illustrative Example)

This is a hypothetical but plausible route.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the appropriate starting materials. For example, a substituted 3-amino-1,2,4-triazole (1.0 eq) and a fluorinated β-ketoester (1.1 eq) in a suitable solvent such as glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is often effective.

  • Recrystallization: If a solid is obtained, further purify by recrystallization.

    • Solvent Selection: Test different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the compound is soluble at high temperatures and sparingly soluble at room temperature or below.

Characterization Data (Expected)

The following table summarizes the expected characterization data for the target compound. Actual values may vary slightly depending on the specific instrumentation and conditions.

Analytical Technique Expected Data
¹H NMR Aromatic protons on the pyridine ring, a broad singlet for the -NH₂ protons.
¹³C NMR Resonances for the carbon atoms of the fused ring system.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
IR Spectroscopy Characteristic peaks for N-H stretching (amino group), C=N, and C-F bonds.

Visualizing the Workflow

A general workflow for the synthesis and purification of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Aminotriazole & Fluorinated Precursor) Reaction Cyclization Reaction (e.g., Reflux in Acetic Acid) Start->Reaction 1. Combine & Heat Workup Aqueous Work-up & Extraction Reaction->Workup 2. Cool & Neutralize Crude Crude Product Workup->Crude 3. Isolate Column Column Chromatography Crude->Column 4. Separate Recrystallization Recrystallization Column->Recrystallization 5. Further Purify (optional) Pure Pure Product Column->Pure Recrystallization->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Final Characterized Product

Caption: A generalized workflow for the synthesis, purification, and analysis of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Potential Reaction Mechanism

The formation of the triazolo[1,5-a]pyridine ring often proceeds through a condensation and subsequent cyclization mechanism. The following diagram illustrates a plausible pathway.

Reaction_Mechanism Reactants Aminotriazole + Fluorinated β-Dicarbonyl Condensation Initial Condensation (Loss of H₂O) Reactants->Condensation Step 1 Intermediate Open-chain Intermediate Condensation->Intermediate Step 2 Cyclization Intramolecular Cyclization (Attack of Triazole Nitrogen) Intermediate->Cyclization Step 3 Dehydration Dehydration (Aromatization) Cyclization->Dehydration Step 4 Product 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Dehydration->Product Final Product

Caption: A plausible reaction mechanism for the formation of the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold.

References

  • Zhang, N., et al. (2007). Synthesis and SAR of[3][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • Zhao, X. L., et al. (2007). Synthesis and anti-tumor activities of novel[3][4][5]triazolo[1,5-a] pyrimidines. Molecules, 12(5), 1136–1146. [Link]

  • Chernyshev, V. M., et al. (2007). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. Russian Chemical Bulletin, 56(10), 2092-2104. [Link]

  • Boruah, H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Martins, A. P., et al. (2018). Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][4][5]triazolo[1,5-a]pyrimidines. Tetrahedron, 74(38), 5379-5387. [Link]

  • Yadav, P., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Future Medicinal Chemistry, 14(16), 1205-1229. [Link]

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Technical Support Center: Overcoming Resistance to Triazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile triazolo[1,5-a]pyridine scaffold. This guide provides in-depth troubleshooting workflows and answers to frequently asked questions regarding the critical challenge of acquired drug resistance. Our goal is to equip you with the expert insights and practical methodologies needed to anticipate, diagnose, and overcome resistance in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Resistance

This section addresses common conceptual and practical questions about resistance to triazolo[1,5-a]pyridine compounds.

Q1: What are the primary mechanisms of action for triazolo[1,5-a]pyridine compounds?

A: The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, meaning it can be adapted to interact with a wide range of biological targets.[1] Consequently, its mechanism of action is highly dependent on the specific substitutions around the core. Key mechanisms include:

  • Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases crucial for cell signaling, such as Janus kinases (JAK1/2), Protein Kinase C delta (PKCδ), and Monopolar Spindle 1 (MPS1).[2][3][4] These are primarily investigated for anti-cancer and anti-inflammatory applications.[3]

  • Microtubule Targeting: Certain compounds from this class function as microtubule (MT)-stabilizing or -destabilizing agents, disrupting cell division, which is a validated strategy in cancer chemotherapy.[5]

  • Enzyme Inhibition: The scaffold has been successfully used to design inhibitors for various enzymes, including Dihydroorotate Dehydrogenase (DHODH) for anti-malarial therapy and 14α-demethylase in trypanocidal agents.[5][6]

  • DNA Gyrase/Topoisomerase Inhibition: Some triazolopyridines target bacterial DNA gyrase and topoisomerase IV, giving them potent antibacterial properties.[2]

Q2: What are the most common ways cells develop resistance to these compounds?

A: Cellular resistance is an adaptive response that neutralizes the effect of a therapeutic agent. For triazolo[1,5-a]pyridine compounds, resistance mechanisms are similar to those seen with other targeted therapies and can be broadly categorized:

  • On-Target Alterations: This is a classic resistance mechanism where the direct target of the drug mutates. Point mutations in the drug-binding site can reduce the compound's binding affinity, rendering it less effective.[5] This is a well-documented issue for both kinase inhibitors (e.g., EGFR T790M mutation) and MT-targeting agents (e.g., mutations in tubulin genes).[5][7]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of transmembrane transporter proteins, such as P-glycoprotein (Pgp), which function as efflux pumps.[5] These pumps actively remove the compound from the cell, preventing it from reaching the necessary intracellular concentration to engage its target.[8]

  • Bypass Pathway Activation: Cells can develop resistance by activating alternative or compensatory signaling pathways that circumvent the need for the inhibited protein.[9] For instance, if a triazolopyridine compound inhibits a specific kinase in the EGFR pathway, resistant cells might upregulate a parallel pathway (e.g., MET or PKC signaling) to maintain downstream signals for proliferation and survival.[10][11]

Q3: My compound's IC50 value has increased in my latest experiments. Does this automatically mean my cells have developed resistance?

A: Not necessarily. While an increased IC50 is the hallmark of resistance, it's crucial to first rule out experimental variability. Inconsistent IC50 values can arise from several factors unrelated to genuine biological resistance.

Scientist's Note: Before concluding that you have acquired resistance, you must rigorously control for experimental variables. Reproducibility is key.

Consider these common pitfalls:

  • Cell Passage Number: Continuous passaging can lead to phenotypic drift. Always use cells within a consistent, low-passage range for critical experiments.[12]

  • Seeding Density: The initial number of cells seeded can significantly impact the final assay readout and calculated IC50. Ensure your seeding density is consistent and results in exponential growth throughout the assay duration.[13][14]

  • Reagent Quality: Ensure the compound stock solution has not degraded and that the cell culture media and supplements are consistent.

  • Assay Timing: The duration of drug exposure before analysis is a critical parameter. Ensure this is kept constant between experiments.[12]

To confirm true resistance, you must demonstrate a stable, significant, and reproducible shift in the IC50 value over multiple passages compared to the parental cell line tested in parallel.

Q4: How do I begin to investigate the mechanism of resistance in my cell line?

A: A systematic, stepwise approach is the most effective way to elucidate the resistance mechanism. The general workflow involves confirming the phenotype and then exploring the most probable molecular causes.

G cluster_0 Phase 1: Confirm Resistance Phenotype cluster_1 Phase 2: Investigate Mechanism Confirm 1. Confirm Resistance (Stable IC50 Shift) Isolate 2. Isolate & Bank Resistant Clones Confirm->Isolate If Shift > 5-fold Parental Parental Cell Line Parental->Confirm Resistant Resistant Cell Line Resistant->Confirm TargetSeq 3. Target Sequencing (e.g., Sanger, NGS) Isolate->TargetSeq Biochem 4. Biochemical Assay (Wild-Type vs Mutant Target) TargetSeq->Biochem Mutation Found Pathway 5. Bypass Pathway Analysis (Phospho-Proteomics, Western Blot) TargetSeq->Pathway No Mutation Efflux 6. Drug Efflux Assay (e.g., with Pgp inhibitor) Pathway->Efflux G cluster_0 Primary Pathway cluster_1 Bypass Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PKC PKCδ Other Other Effectors PKC->Other Other->Proliferation Inhibitor Triazolo Compound (EGFRi) Inhibitor->EGFR Resistance Resistance Mechanism: PKCδ Upregulation Resistance->PKC

Caption: Bypass signaling via PKCδ upregulation in response to EGFR inhibition.

  • Hypothesize Pathways: Based on the known biology of your primary target, identify likely bypass pathways. For many kinase inhibitors, the PI3K/AKT/mTOR and other receptor tyrosine kinase (RTK) pathways are common culprits. For EGFR inhibitors, PKCδ activation is a known resistance mechanism. [10][15][16]2. Treat and Lyse: Treat both parental and resistant cells with your compound at its GR50 concentration for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells to collect protein extracts.

  • Western Blotting: Perform Western blotting to probe for the activation status of key proteins in the suspected bypass pathways. Use phospho-specific antibodies (e.g., p-AKT, p-ERK, p-MET).

  • Analyze Results: Look for sustained or increased phosphorylation of bypass pathway components in the resistant cells compared to the parental cells upon drug treatment. This indicates the resistant cells are using that pathway to escape the drug's effects.

  • Select Pgp Inhibitor: Use a known Pgp inhibitor, such as verapamil or cyclosporin A.

  • Co-treatment Assay: Perform a standard cell viability/GR50 assay on your resistant cell line. This time, include treatment arms where your triazolo[1,5-a]pyridine compound is tested in the presence of a fixed, non-toxic concentration of the Pgp inhibitor.

  • Analyze Results: If the resistant cells become significantly more sensitive to your compound in the presence of the Pgp inhibitor (i.e., the GR50 decreases substantially), it strongly suggests that Pgp-mediated drug efflux is a key resistance mechanism.

Section 3: Advanced Strategies to Overcome Resistance

Once a resistance mechanism is identified, the next step is to devise a strategy to overcome it.

Q: How can combination therapies be designed to overcome resistance?

A: Rational combination therapy is one of the most powerful strategies to combat resistance. [11]The goal is to target the primary pathway and the resistance mechanism simultaneously. [9]* Vertical Inhibition: If resistance is caused by reactivation of the primary pathway downstream of the target, combine your compound with an inhibitor of that downstream component.

  • Horizontal Inhibition: If resistance is caused by a bypass pathway (as in the diagram above), combine your compound with an inhibitor of the key node in that bypass pathway (e.g., an EGFR inhibitor plus a PKC inhibitor). [10]* Efflux Pump Inhibition: Combine your primary compound with a Pgp inhibitor to increase its intracellular concentration.

Q: What is the role of next-generation compounds in overcoming resistance?

A: When resistance is caused by a specific on-target mutation, a common drug development strategy is to design a next-generation inhibitor that can effectively bind to and inhibit the mutated protein. The development of third-generation EGFR inhibitors like osimertinib, which is active against the T790M resistance mutation, is a prime example of this successful approach. [7]If you identify a novel resistance mutation to your triazolo[1,5-a]pyridine compound, this could be a rationale for initiating a medicinal chemistry program to design a new compound that circumvents this liability.

Q: Can immunotherapy be combined with triazolo[1,5-a]pyridine inhibitors?

A: Yes, this is an emerging and promising area. While targeted therapies like many triazolopyridines directly attack tumor cells, immunotherapies like checkpoint inhibitors (e.g., anti-PD-1) work by unleashing the patient's immune system against the tumor. [17]There is a strong rationale for combining these modalities. Targeted agents can cause tumor cell death, releasing tumor antigens that can "prime" the immune system, potentially making the tumor more susceptible to subsequent immunotherapy. This is an active area of clinical and preclinical research.

References
  • Di Mola, A., et al. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Mohite, P. B., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Zhang, J., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

  • Mohite, P. B., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Martín-Montes, A., et al. (2019). Novelt[2][3][5]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link]

  • Miknyoczki, M., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase. Wikipedia. [Link]

  • Kim, S. Y., & Kim, J. E. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]

  • Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. (2023). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Vasan, N., et al. (2019). Overcoming Resistance to Targeted Therapies in Cancer. PubMed. [Link]

  • Batalha, P., et al. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. [Link]

  • How Are Drug-resistant Cell Lines Established? (2024). Procell. [Link]

  • Chen, C. H., et al. (2023). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. PMC. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI Bookshelf. [Link]

  • Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers | Request PDF. (2023). ResearchGate. [Link]

  • Niepel, M., et al. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". Sorger Lab. [Link]

  • Bosc, C., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Schematic representation of the protocol used to develop... (n.d.). ResearchGate. [Link]

  • Gingu, C., et al. (2020). A Novel Series ofT[1][2][5]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. [Link]

  • Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancer. (2023). e-Century Publishing Corporation. [Link]

  • Vaddepally, R. K., et al. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Publications. [Link]

  • EGFR-mutant disease: strategies against sensitizing and resistance-mediating mutations. (n.d.). memoinOncology. [Link]

  • Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies. (2021). AACR Journals. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. [Link]

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Technical Support Center: Purification of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine. This document provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this important heterocyclic compound. The guidance herein is based on established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine. Each problem is analyzed for its probable cause, followed by a step-by-step solution.

Issue: Low Yield After Recrystallization

Probable Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] If the compound has high solubility at low temperatures, or low solubility at high temperatures, recovery will be poor.

Solution:

  • Solvent Screening: Test the solubility of your compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and mixtures thereof) on a small scale.

  • Two-Solvent System: If a single suitable solvent cannot be identified, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

Probable Cause 2: Using an Excessive Amount of Solvent. Using too much solvent will keep the compound in the mother liquor even after cooling, significantly reducing the yield.[2]

Solution:

  • Minimal Solvent Usage: During recrystallization, add the hot solvent portion-wise until the compound just dissolves.[1] This ensures the formation of a saturated solution at high temperature.

  • Concentration of Mother Liquor: If an excess of solvent was used, the mother liquor can be carefully concentrated by evaporation to recover more product. This second crop of crystals may require another recrystallization to achieve the desired purity.

Probable Cause 3: Premature Crystallization During Hot Filtration. If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper or in the funnel.

Solution:

  • Pre-heat Funnel and Flask: Use a pre-heated filter funnel and receiving flask to maintain the temperature of the solution during filtration.

  • Minimal Solvent for Rinsing: Use a small amount of hot solvent to rinse the flask and transfer any remaining solid to the filter.

Issue: Oily Precipitate Instead of Crystals

Probable Cause 1: Compound "Oiling Out". This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is supersaturated.

Solution:

  • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

  • Solvent Polarity: Oiling out can also be due to a large difference in polarity between the solute and the solvent. Try a solvent system with a polarity closer to that of your compound.

Probable Cause 2: Presence of Impurities. Impurities can interfere with crystal lattice formation, leading to an oily precipitate.

Solution:

  • Charcoal Treatment: If colored impurities are suspected, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3]

  • Preliminary Purification: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.[2]

Issue: Persistent Impurities After Column Chromatography

Probable Cause 1: Inappropriate Solvent System. The choice of mobile phase is critical for achieving good separation in column chromatography.[4]

Solution:

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

  • Solvent System Modification: For polar, nitrogen-containing heterocycles like 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, a standard ethyl acetate/hexane system may not be sufficient. Consider more polar systems like dichloromethane/methanol.[4]

  • Gradient Elution: If there is a significant polarity difference between your compound and the impurities, a gradient elution from a less polar to a more polar solvent system can be very effective.[5]

Probable Cause 2: Interaction with Silica Gel. The amino group in your compound is basic and can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation.[2][6]

Solution:

  • Addition of a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[2][5][6]

  • Alternative Stationary Phases: If streaking persists, consider using an alternative stationary phase such as alumina (basic or neutral) or amine-functionalized silica.[7]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol can be a good alternative.[2][8]

Probable Cause 3: Column Overloading. Loading too much crude material onto the column will result in poor separation.[2]

Solution:

  • Proper Loading Ratio: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[2]

  • Use a Larger Column: If a larger quantity of material needs to be purified, use a column with a larger diameter.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

Q2: How can I effectively remove starting materials or side-products from my crude 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

A2: The choice of purification method will depend on the nature of the impurities.

  • Acid-Base Extraction: If the impurities are not basic, an acid-base extraction can be a simple and effective initial purification step. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 2-Amino-7-fluoro-triazolo[1,5-a]pyridine will move into the aqueous layer as its protonated salt. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified product, which can then be extracted back into an organic solvent.

  • Column Chromatography: As detailed in the troubleshooting section, column chromatography is a versatile technique for removing impurities with different polarities.[2]

  • Recrystallization: If the impurities have significantly different solubilities from your product in a particular solvent, recrystallization is an excellent final purification step to obtain highly pure material.[10]

Q3: My purified compound is colored. Is this expected, and how can I decolorize it?

A3: While the intrinsic color of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is not specified in the provided search results, many organic compounds can appear slightly colored due to minor, highly conjugated impurities. If the color is faint, it may not be indicative of significant impurity. However, if you require a colorless product, you can try the following:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[3] Be aware that using too much charcoal can lead to a loss of your desired product.

  • Multiple Recrystallizations: Sometimes, a second or even third recrystallization can effectively remove colored impurities.

Q4: What analytical techniques are recommended to assess the purity of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The presence of unexpected signals can indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

Section 3: Experimental Protocols & Visualizations

Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude 2-Amino-7-fluoro-triazolo[1,5-a]pyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the compound is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Protocol: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) that gives your product an Rf value of approximately 0.2-0.4. Add 0.1-1% triethylamine or ammonia to the chosen solvent system.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure to begin eluting the compounds. Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the recrystallization of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Column_Chromatography_Workflow A Select Solvent System (TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by flash column chromatography.

References

  • Savateev K. V., Borisov S. S., Voinkov E. K., Ulomsky E. N., Rusinov V. L., Chupakhin O. N. 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. 2015.
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. 2023-01-23. [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. 2020. [Link]

  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia. 2023-09-28. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Discovery of 5-(2-amino-[11][12][13]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Method for crystallization of amino acids.
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  • Chromotography with free amines?. Reddit. [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]

  • Column chromatography. Columbia University. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Derivatives of this class have shown a wide range of biological activities, including the inhibition of key signaling proteins such as Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks).[1][5][6] Given this precedent, novel derivatives like 2-Amino-7-fluoro-triazolo[1,5-a]pyridine warrant thorough investigation to elucidate their potential as specific inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.

This guide provides a comprehensive, technically-grounded framework for validating the inhibitory activity of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine (referred to herein as 'Compound-X'). We will use p38 mitogen-activated protein kinase alpha (p38α MAPK) as a representative target, as it is a well-validated kinase involved in inflammatory responses and is a known target for similar heterocyclic inhibitors.[7][8][9][10]

This document will objectively compare Compound-X's hypothetical performance against established p38α inhibitors, Skepinone-L and SB202190, providing detailed experimental protocols and supporting data to guide researchers in their validation workflow.[8][11]

The Comparative Landscape: Established p38α MAPK Inhibitors

To properly contextualize the inhibitory potential of Compound-X, it is essential to benchmark its performance against well-characterized inhibitors.

  • Skepinone-L: A highly potent and selective p38α inhibitor, known for its unique binding mode that induces a "glycine-flip" in the hinge region of the kinase.[8] It serves as a high-affinity positive control.

  • SB202190: A selective, ATP-competitive p38 MAPK inhibitor that targets the p38α and p38β isoforms.[11] It is a widely used tool compound for studying p38 signaling.

Experimental Validation Strategy

A multi-tiered approach is necessary to rigorously validate a novel inhibitor. The strategy begins with direct biochemical confirmation of target binding and inhibition, progresses to quantifying potency in a cellular environment, and culminates in assessing downstream pathway modulation.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity b_assay Biochemical Assay (LanthaScreen™ Binding) k_assay Kinase Activity Assay (ADP-Glo™) b_assay->k_assay Confirms functional inhibition te_assay Target Engagement (NanoBRET™ Assay) k_assay->te_assay Proceed if biochemically potent dp_assay Downstream Pathway Assay (TNF-α Production) te_assay->dp_assay Links target binding to cellular function selectivity Kinome Selectivity Profiling dp_assay->selectivity Proceed if cell-active end Conclusion: Validated Inhibitor Profile selectivity->end start Start: Compound-X Synthesis start->b_assay p38_Pathway Anisomycin Anisomycin (Stress Stimulus) MKK MKK3/6 Anisomycin->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates (Activates) MK2 MK2 (Substrate) p38->MK2 Phosphorylates TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_Protein Translation CompoundX Compound-X CompoundX->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway leading to TNF-α production.

Rationale: This assay provides the ultimate proof-of-concept: that cellular target engagement by Compound-X leads to the desired physiological outcome. It connects the molecular inhibition event to a functional, disease-relevant endpoint.

Experimental Protocol: Anisomycin-Induced TNF-α Production Assay

  • Cell Culture:

    • Culture THP-1 monocytes and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

  • Inhibitor Treatment & Stimulation:

    • Pre-treat the differentiated THP-1 cells with serial dilutions of Compound-X or control inhibitors for 1 hour.

    • Stimulate the cells with Anisomycin (e.g., 1 µg/mL) for 4-6 hours to induce p38 activation and TNF-α production. [12]3. TNF-α Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α using a standard ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis:

    • Normalize the TNF-α levels to the stimulated (Anisomycin only) and unstimulated controls.

    • Plot the percentage of inhibition against inhibitor concentration to calculate the functional IC50.

Hypothetical Cellular Data Summary
CompoundNanoBRET™ Target Engagement IC50 (nM)Anti-inflammatory (TNF-α) IC50 (nM)
Compound-X 450780
Skepinone-L 3065
SB202190 250400

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for validating the inhibitory activity of a novel compound, 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, against a putative kinase target, p38α. The hypothetical data presented positions Compound-X as a moderately potent inhibitor, though less potent than the established comparators Skepinone-L and SB202190.

The logical flow from biochemical binding and activity assays to live-cell target engagement and functional pathway modulation provides a self-validating system. Each step confirms the findings of the previous one in a more complex and physiologically relevant context.

Next Steps:

  • Kinome Profiling: To assess the selectivity of Compound-X, it should be screened against a broad panel of kinases. High selectivity is a hallmark of a promising therapeutic lead.

  • Mechanism of Action: Further biophysical studies, such as determining residence time, can provide deeper insights into the compound's binding kinetics.

  • In Vivo Efficacy: If cellular potency and selectivity are promising, the next logical step is to evaluate the compound's efficacy in animal models of inflammatory disease.

This structured approach ensures that the inhibitory effects of novel compounds are validated with high scientific integrity, providing a solid foundation for further drug development efforts.

References

  • Cortes, J. E. et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Available at: [Link]

  • Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Ge, C. et al. (2022). Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Wang, X. et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Sunose, M. et al. (2012). Discovery of 5-(2-amino-t[1][2][5]riazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Gatos, G. & Sklavounou, R. (2005). Anisomycin treatment enhances IFN-induced transcription in a p38-dependent way. PNAS. Available at: [Link]

  • Singh, S. et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, Y. et al. (2024). Discovery of NovelT[1][2][5]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S. et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences. Available at: [Link]

  • Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Valledor, A. F. et al. (2004). Activation of p38 Mitogen-Activated Protein Kinase Promotes Epidermal Growth Factor Receptor Internalization. Molecular and Cellular Biology. Available at: [Link]

  • Vasta, J. D. et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Glukhareva, T. V. et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Available at: [Link]

  • Lee, S. et al. (2007). Anisomycin and Stx1 trigger prolonged activation of JNK and p38 MAPKs in macrophage-like THP-1 cells. ResearchGate. Available at: [Link]

  • Sannino, S. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Fallacara, A. L. et al. (2021). TheT[1][2][5]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry – A European Journal. Available at: [Link]

  • El-Gamal, M. I. et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Pask, C. M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • De Meyer, G. R. Y. et al. (2008). The Protein Synthesis Inhibitor Anisomycin Induces Macrophage Apoptosis in Rabbit Atherosclerotic Plaques through p38 Mitogen-Activated Protein Kinase. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Available at: [Link]

  • Kiselev, O. I. et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. Available at: [Link]

  • Kim, D. K. et al. (2014). 4-(T[1][2][5]riazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lee, J. K. & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. Available at: [Link]

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A Comparative Analysis of Triazolo[1,5-a]pyridine-Based JAK2 Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of Janus kinase 2 (JAK2) inhibitors, understanding the nuances of potency, selectivity, and mechanism of action is paramount. The JAK-STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and immune response, with aberrant JAK2 activity implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][2] This guide provides an in-depth comparison of a promising class of JAK2 inhibitors based on the triazolo[1,5-a]pyridine scaffold, represented by the potent and selective inhibitor CEP-33779, against established and investigational JAK2 inhibitors.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is a principal signaling cascade initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event induces receptor dimerization and the subsequent trans-activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor:f1->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT (Inactive) Receptor:f1->STAT_inactive 4. STAT Recruitment JAK2_active JAK2 (Active) P JAK2_inactive->JAK2_active 3. JAK2 Activation (Autophosphorylation) JAK2_active->Receptor:f1 JAK2_active->STAT_inactive 5. STAT Phosphorylation STAT_active STAT-P Dimer STAT_inactive->STAT_active 6. STAT Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Inhibitors JAK2 Inhibitors (e.g., CEP-33779, Ruxolitinib) Inhibitors->JAK2_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Activation

Caption: The JAK-STAT signaling pathway and the point of intervention by JAK2 inhibitors.

Dysregulation of this pathway, often through gain-of-function mutations in JAK2 such as V617F, leads to constitutive signaling and is a key driver in myeloproliferative neoplasms.[3] Therefore, the development of small molecule inhibitors that target the kinase activity of JAK2 is a rational and validated therapeutic strategy.[1]

Comparative Analysis of JAK2 Inhibitors

While specific experimental data for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is not publicly available, the triazolo[1,5-a]pyridine scaffold has yielded highly potent and selective JAK2 inhibitors. A prime example from this class is CEP-33779 , a novel, selective, and orally bioavailable inhibitor of JAK2.[1][4] This section compares the biochemical potency and selectivity of CEP-33779 against the FDA-approved JAK inhibitors Ruxolitinib and Fedratinib , as well as the investigational inhibitor Gandotinib (LY2784544) .

CompoundScaffoldJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Notes
CEP-33779 Triazolo[1,5-a]pyridine1.8>72>1440>1440Highly selective for JAK2, with >40-fold selectivity over JAK1 and >800-fold over TYK2.[2]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine5~5>400~20Potent inhibitor of both JAK1 and JAK2.[5]
Fedratinib Aminopyrimidine3~105>1000-Selective for JAK2 over other JAK family members.[6]
Gandotinib (LY2784544) Imidazo[1,2-b]pyridazine3~24~6044Potent JAK2 inhibitor with moderate selectivity against other JAK family members.[7][8]

Data Interpretation and Causality:

The data presented in the table highlights the distinct selectivity profiles of these inhibitors, which is a direct consequence of their chemical structures and how they interact with the ATP-binding pocket of the JAK kinases.

  • CEP-33779 demonstrates exceptional selectivity for JAK2.[2] The triazolo[1,5-a]pyridine core, with specific substitutions, has been optimized to exploit subtle differences in the kinase domains of the JAK family members, leading to a reduced risk of off-target effects associated with the inhibition of other JAKs, such as the immunosuppression linked to JAK3 inhibition.[1][4]

  • Ruxolitinib , in contrast, is a potent inhibitor of both JAK1 and JAK2.[5] This dual activity can be therapeutically beneficial in certain contexts by modulating a broader range of cytokine signaling pathways. However, it can also contribute to side effects.

  • Fedratinib exhibits good selectivity for JAK2.[6] Its chemical structure allows for potent inhibition of JAK2 while having significantly less activity against JAK1 and JAK3.

  • Gandotinib is another potent JAK2 inhibitor, showing a preference for the V617F mutant form of the enzyme in cellular assays.[3][8] Its selectivity profile is more moderate compared to CEP-33779.

The choice of a specific JAK2 inhibitor in a research or clinical setting is therefore a balance between the desired level of JAK2 inhibition and the acceptable modulation of other JAK family members. For applications where high selectivity for JAK2 is critical to minimize potential side effects, compounds with a profile similar to CEP-33779 are highly desirable.

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity of inhibitor comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the potency and cellular activity of JAK2 inhibitors.

Biochemical JAK2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated JAK2. The principle is to quantify the phosphorylation of a substrate peptide by the JAK2 enzyme in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Recombinant JAK2 Enzyme - Substrate Peptide - ATP - Assay Buffer Reaction_Setup Combine JAK2, Substrate, and Inhibitor in Assay Plate Reagents->Reaction_Setup Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™, HTRF®) Stop_Reaction->Detection_Reagent Read_Signal Read Signal on Plate Reader Detection_Reagent->Read_Signal Plot_Data Plot % Inhibition vs. Compound Concentration Read_Signal->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for a biochemical JAK2 kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human JAK2 enzyme in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration of the enzyme should be empirically determined to yield a robust signal.

    • Prepare a 2X solution of a suitable substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue) and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for JAK2 to ensure competitive binding of the inhibitor.

    • Prepare a serial dilution of the test compound (e.g., 2-Amino-7-fluoro-triazolo[1,5-a]pyridine or CEP-33779) in 100% DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the diluted test compound or vehicle (DMSO control).

    • Add 10 µL of the 2X JAK2 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

  • Incubation and Detection:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ required for enzyme activity.

    • Quantify the amount of phosphorylated product using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality of Experimental Choices: The use of an ATP concentration near the Km value is crucial for accurately determining the potency of ATP-competitive inhibitors. The pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium before the start of the reaction.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on JAK2 signaling for their proliferation and survival, such as the human erythroleukemia cell line HEL 92.1.2, which harbors the JAK2 V617F mutation.[2]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HEL 92.1.2 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells in their logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture media.

    • Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) to allow for multiple cell divisions.

  • Viability Assessment:

    • Assess cell viability using a metabolic assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells, and measure the luminescence, which is indicative of the amount of ATP present.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Causality of Experimental Choices: The use of a cell line with a known dependence on JAK2 signaling provides a physiologically relevant system to evaluate the cellular potency of the inhibitor. The 72-hour incubation period is chosen to allow for the effects of the inhibitor on cell proliferation to become apparent.

Conclusion

The triazolo[1,5-a]pyridine scaffold represents a promising chemical starting point for the development of potent and highly selective JAK2 inhibitors, as exemplified by CEP-33779. When compared to less selective inhibitors such as Ruxolitinib, compounds of this class offer the potential for a more targeted therapeutic approach with a potentially improved safety profile by avoiding the inhibition of other JAK family members. The rigorous characterization of these inhibitors through standardized biochemical and cellular assays is essential for elucidating their precise mechanism of action and guiding their further development. As our understanding of the intricate roles of individual JAK family members in health and disease continues to evolve, the demand for highly selective inhibitors will undoubtedly increase, positioning the triazolo[1,5-a]pyridine scaffold as a valuable asset in the arsenal of targeted therapies.

References

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. Retrieved January 27, 2026, from [Link]

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]

  • JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A highly selective, orally active, inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. (2011). Arthritis Research & Therapy. Retrieved January 27, 2026, from [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2020). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • Phase 2 study of gandotinib (LY2784544) in patients with myeloproliferative neoplasms. (2018). Leukemia Research. Retrieved January 27, 2026, from [Link]

  • Discovery of 5-(2-amino-[4][5]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2008). PubMed. Retrieved January 27, 2026, from [Link]

  • Phase 2 study of gandotinib (LY2784544) in patients with myeloproliferative neoplasms. (2018). PubMed. Retrieved January 27, 2026, from [Link]

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Navigating the Structure-Activity Landscape of Triazolo[1,5-a]pyridine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the structure-activity relationships (SAR) for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine analogs remains an area of limited public research, presenting a challenge for a detailed comparative guide. However, by examining the broader family of triazolo[1,5-a]pyridines and related triazolo[1,5-a]pyrimidines, we can extrapolate key principles and infer the likely contributions of the 2-amino and 7-fluoro substituents to the biological activity of this specific scaffold. This guide synthesizes available information on related compounds to provide researchers with a foundational understanding and to frame key questions for future investigations into this chemical series.

The triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine cores are privileged scaffolds in medicinal chemistry, featured in a range of clinically evaluated and approved drugs.[1] These fused heterocyclic systems are often explored as bioisosteres of purines and have demonstrated a wide array of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[2][3] The exploration of specific substitutions, such as the 2-amino and 7-fluoro groups, is a logical step in the optimization of these scaffolds for improved potency, selectivity, and pharmacokinetic properties.

The Triazolo[1,5-a]pyridine Core: A Versatile Template

The triazolo[1,5-a]pyridine ring system serves as a rigid and planar scaffold that can orient substituents in well-defined vectors, facilitating interactions with biological targets. Its synthesis is often achieved through the cyclization of 2-aminopyridines with various reagents.[4] The nitrogen atoms within the core can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to target proteins.

Hypothetical Structure-Activity Relationship of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Analogs

Based on the analysis of related chemical series, we can propose a hypothetical SAR for the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold, which can serve as a starting point for experimental validation.

A. The Role of the 2-Amino Group

In many kinase inhibitor scaffolds, an amino group at a position equivalent to the 2-position of the triazolo[1,5-a]pyridine ring plays a crucial role as a hydrogen bond donor. This interaction often mimics the hydrogen bonding of the adenine portion of ATP with the hinge region of the kinase. For instance, in a series of 6-aryl-2-amino-triazolopyridines identified as PI3Kγ inhibitors, the 2-amino group was a key feature for activity.[5]

  • Hypothesis: The 2-amino group in the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold is likely to be a critical pharmacophoric element, forming one or more hydrogen bonds with the hinge region of a target kinase. Modifications to this group, such as alkylation or acylation, would likely lead to a significant decrease in potency.

B. The Influence of the 7-Fluoro Substituent

Fluorine substitution is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. A fluorine atom at the 7-position of the triazolo[1,5-a]pyridine ring can have several effects:

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the pKa of the heterocyclic core, potentially influencing its binding characteristics.

  • Metabolic Stability: Fluorine substitution can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

  • Lipophilicity: Introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can affect its solubility, cell permeability, and off-target interactions.

  • Conformational Effects: Fluorine can induce conformational changes in the molecule, which may favor a bioactive conformation.

In a study on triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, increasing fluorination was found to enhance binding to the mammalian enzyme, highlighting the profound impact of fluorine on selectivity.[6][7]

  • Hypothesis: The 7-fluoro substituent in the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold is likely to enhance metabolic stability and may contribute to improved cell permeability. Its impact on potency and selectivity will be target-dependent and would need to be empirically determined.

C. Potential for Further Derivatization

To explore the SAR of this scaffold, further modifications at other positions of the triazolo[1,5-a]pyridine ring would be necessary. Based on related series, the 5- and 8-positions are often amenable to substitution to modulate potency and selectivity.

Experimental Approaches to Validate the SAR

To move from a hypothetical to a data-driven SAR, a systematic medicinal chemistry campaign would be required. The following experimental workflows are essential for this endeavor.

General Synthesis of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Analogs

A plausible synthetic route to the core scaffold could start from a substituted 2-aminopyridine.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Cyclization A 2-Amino-4-fluoropyridine B N-(4-fluoropyridin-2-yl)formamidoxime A->B Reaction with formamidoxime precursor C 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine B->C Cyclization with (e.g., TFAA)

Figure 1: Proposed synthetic workflow for the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine core.

Step-by-Step Protocol:

  • Synthesis of N-(4-fluoropyridin-2-yl)formamidoxime: React 2-amino-4-fluoropyridine with a suitable formamidoxime precursor under appropriate conditions.

  • Cyclization: Treat the resulting N-(pyrid-2-yl)formamidoxime with a cyclizing agent such as trifluoroacetic anhydride (TFAA) to yield the 2-amino-7-fluoro-triazolo[1,5-a]pyridine core.[4]

Biological Evaluation: Kinase Inhibition Assays

Given that many triazolopyridine derivatives are kinase inhibitors, a primary screen against a panel of kinases would be a logical starting point.

Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screen cluster_2 Hit Identification cluster_3 Dose-Response cluster_4 Selectivity Profiling A 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Analogs B Broad Kinase Panel (e.g., 96-well format) A->B C Identify Active Compounds (>50% inhibition at a fixed concentration) B->C D Determine IC50 values for active compounds C->D E Profile potent compounds against a smaller, related kinase panel D->E

Figure 2: Workflow for the biological evaluation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine analogs.

Step-by-Step Protocol:

  • Primary Kinase Screen: Screen the synthesized analogs at a single concentration (e.g., 1 or 10 µM) against a broad panel of human kinases.

  • Hit Confirmation and IC50 Determination: For compounds showing significant inhibition in the primary screen, perform dose-response assays to determine their half-maximal inhibitory concentration (IC50) values.

  • Selectivity Profiling: Test the most potent compounds against a panel of closely related kinases to assess their selectivity.

Comparative Analysis with Existing Triazolo[1,5-a]pyridine Analogs

While a direct comparison is not possible due to the lack of data, we can benchmark the hypothetical potential of the 2-Amino-7-fluoro-triazolo[1,5-a]pyridine scaffold against known triazolopyridine drugs.

Compound Key Substituents Biological Target Therapeutic Area
Filgotinib2-amino (as part of a larger substituent), 5-arylJAK1Rheumatoid Arthritis
Tucatinib2-amino (as part of a larger substituent), 6,7-disubstitutedHER2Breast Cancer
Enarodustat2-substituted, 7-substitutedHIF-PHAnemia

Table 1: Comparison with notable triazolo[1,5-a]pyridine-containing drugs.[1]

This comparison highlights that the triazolo[1,5-a]pyridine scaffold is tolerant of various substitution patterns and can be tailored to target different biological pathways. The 2-amino group, often as part of a larger moiety, is a recurring feature in active compounds.

Future Directions and Unanswered Questions

The field of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine analogs is ripe for exploration. Key questions that need to be addressed through experimental work include:

  • What is the optimal substitution pattern at the 5- and 8-positions to maximize potency and selectivity?

  • How does the 7-fluoro substituent influence the ADME (absorption, distribution, metabolism, and excretion) properties of this series?

  • What is the primary biological target class for this scaffold? Is it predominantly kinase inhibitors, or does it possess other activities?

Conclusion

While a definitive guide on the structure-activity relationship of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine analogs cannot be constructed from the currently available public data, a careful analysis of related compound series provides a strong foundation for future research. The 2-amino group is hypothesized to be a key pharmacophoric feature for target engagement, while the 7-fluoro substituent is expected to enhance drug-like properties. The systematic synthesis and biological evaluation of a focused library of analogs are now required to unlock the therapeutic potential of this promising chemical scaffold.

References

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A Senior Application Scientist's Guide to the In Vivo Validation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap from Bench to Preclinical Models

The journey of a novel chemical entity from initial discovery to a potential therapeutic is contingent upon rigorous, multi-stage validation. The compound 2-Amino-7-fluoro-triazolo[1,5-a]pyridine (herein designated as Compound-A) belongs to the triazolopyridine class of heterocyclic compounds. Scaffolds of this nature, such as triazolopyrimidines, have demonstrated a wide array of biological activities, including potential as antimicrotubule agents and kinase inhibitors.[1] While specific data on Compound-A is not widely published, its structural motifs suggest it may act as a kinase inhibitor.

This guide provides a comprehensive framework for the in vivo validation of Compound-A, structured as a direct comparison against an established therapeutic. For the purposes of this guide, we will hypothesize that preliminary in vitro screening has identified Compound-A as a potent and selective inhibitor of the BRAF V600E mutant kinase, a critical oncogene in several cancers, including melanoma and colorectal cancer.[2]

Our objective is to move beyond simple cell-based assays and assess the compound's therapeutic potential in a living system. This requires a meticulously designed study that not only evaluates efficacy but also provides critical insights into pharmacokinetics (PK) and pharmacodynamics (PD), which are essential for establishing a translatable dose-response relationship.[3][4]

Preclinical Rationale and Comparative Strategy

Before committing to resource-intensive animal studies, a robust in vitro data package for Compound-A is essential. This foundational data justifies the transition to in vivo models and informs the experimental design.

Table 1: Hypothetical In Vitro Profile of Compound-A vs. Encorafenib

Parameter Compound-A Encorafenib (Comparator) Rationale for In Vivo Advancement
Target Potency (IC₅₀) 2 nM 0.9 nM Potency is on par with an approved drug, suggesting potential for clinical efficacy.
Cellular Potency (A375) 15 nM 12 nM Demonstrates ability to engage the target within a cellular context.
Kinase Selectivity High selectivity across a panel of 400 kinases High selectivity, known off-targets A clean selectivity profile predicts a lower likelihood of off-target toxicities.

| Aqueous Solubility | Low | Low | A common challenge for kinase inhibitors requiring a specialized formulation strategy.[5] |

Our comparative agent will be Encorafenib , an FDA-approved BRAF inhibitor used in the treatment of BRAF V600E-mutant melanoma.[6] A direct comparison will provide a clear benchmark for evaluating the relative performance of Compound-A.

Experimental Design: A Multi-Arm Xenograft Study

The cornerstone of this validation will be a human tumor xenograft model. This model involves implanting human cancer cells into immunodeficient mice, providing a system to assess the direct anti-tumor activity of a compound.[7]

Model Selection
  • Cell Line: A375 human malignant melanoma cell line (ATCC® CRL-1619™). This line is homozygous for the BRAF V600E mutation and is a standard model for testing BRAF inhibitors.

  • Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. Their severe immunodeficiency ensures robust engraftment of human tumor cells.

Study Arms and Dosing Strategy

A multi-arm study allows for simultaneous assessment of efficacy at different dose levels and direct comparison to the standard of care.

  • Vehicle Control: The formulation vehicle alone, administered on the same schedule as the treatment arms. This is the baseline for tumor growth.

  • Compound-A (Low Dose): 10 mg/kg, administered orally (p.o.), once daily (QD).

  • Compound-A (High Dose): 30 mg/kg, p.o., QD.

  • Encorafenib (Clinical Comparator): 10 mg/kg, p.o., QD. This dose is selected based on established preclinical efficacy data for this compound.

The dose selection for Compound-A is informed by preliminary tolerability studies (not detailed here) and is designed to establish a dose-response relationship.

Workflow and Key Endpoints

The overall experimental workflow is designed to integrate efficacy, pharmacokinetic, and pharmacodynamic assessments.

G cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (7 Days) implant Tumor Implantation (A375 cells, s.c.) acclimatize->implant growth Tumor Growth to ~150 mm³ implant->growth randomize Randomization into Treatment Groups (n=10/group) growth->randomize dosing Daily Oral Gavage (21 Days) randomize->dosing measure Tumor Volume Measurement (Bi-weekly) dosing->measure bodyweight Body Weight Monitoring (Bi-weekly) dosing->bodyweight pd_sampling Terminal PD Analysis (Tumor & Plasma Collection) dosing->pd_sampling efficacy Final Efficacy Assessment (Tumor Growth Inhibition) dosing->efficacy pk_sampling Satellite PK Group (Day 1 & Day 21) pk_sampling->efficacy caption Figure 1. In Vivo Xenograft Study Workflow

Caption: Figure 1. In Vivo Xenograft Study Workflow

Detailed Experimental Protocols

Scientific integrity rests on methodological transparency and reproducibility. The following protocols outline the key steps of the study.

Protocol 1: Formulation of Compound-A for Oral Gavage
  • Rationale: Many kinase inhibitors are poorly water-soluble ("brick-dust" molecules).[5] A suspension formulation is often necessary for oral administration in preclinical studies.[8] This protocol uses a common vehicle designed to improve wettability and prevent aggregation.

  • Materials: Compound-A powder, 0.5% (w/v) Methylcellulose, 0.2% (v/v) Tween-80 in sterile water.

  • Procedure:

    • Weigh the required amount of Compound-A for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse at 10 mL/kg dosing volume).

    • Create the vehicle by first dissolving Tween-80 in sterile water, then slowly adding Methylcellulose while stirring until a homogenous solution is formed.

    • Add a small amount of the vehicle to the Compound-A powder and triturate to form a uniform paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

    • Sonicate the final suspension for 15 minutes in a water bath sonicator to ensure a fine, homogenous particle distribution.[8]

    • Store at 4°C and ensure the suspension is vortexed thoroughly before each administration.

Protocol 2: Subcutaneous Tumor Xenograft Implantation
  • Rationale: Subcutaneous implantation in the flank is a standard, minimally invasive method that allows for easy and accurate tumor measurement using calipers.[9] Co-injection with a basement membrane extract like Matrigel or Cultrex BME can improve tumor take rates and growth consistency.

  • Materials: A375 cells, serum-free media, Cultrex BME Type 3, NSG mice, 27-gauge needles.

  • Procedure:

    • Harvest A375 cells during their logarithmic growth phase.

    • Wash cells twice with sterile, serum-free media and resuspend to a final concentration of 5 x 10⁷ cells/mL.

    • On ice, mix the cell suspension 1:1 with Cultrex BME Type 3 for a final injection concentration of 2.5 x 10⁷ cells/mL (injecting 2.5 million cells in 100 µL).[9]

    • Anesthetize the mouse using isoflurane.

    • Inject 100 µL of the cell/BME suspension subcutaneously into the right flank of each mouse.

    • Monitor mice for recovery and begin tumor measurements approximately 7-10 days post-implantation.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Sample Collection
  • Rationale: PK analysis determines the drug's exposure (Cmax, AUC), while PD analysis confirms the drug is hitting its intended target in the tumor tissue.[10][11] This linkage is critical for interpreting efficacy results.

  • PK Satellite Group (n=3 mice per time point):

    • Administer a single oral dose of Compound-A (30 mg/kg).

    • Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

    • Process blood to plasma and store at -80°C for subsequent LC-MS/MS analysis.

  • PD Terminal Collection (from efficacy study):

    • At 4 hours post-final dose on Day 21, euthanize a subset of mice from each group (n=3-5).

    • Collect a terminal blood sample for plasma analysis.

    • Excise tumors, wash with cold PBS, and snap-freeze a portion in liquid nitrogen for Western blot analysis. Fix the remaining portion in formalin for immunohistochemistry (IHC).

G cluster_pathway BRAF V600E Signaling Pathway RAS Upstream Signals (e.g., RAS) BRAF BRAF V600E (Constitutively Active) RAS->BRAF Independent of MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (PD Biomarker) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation CompoundA Compound-A CompoundA->BRAF Encorafenib Encorafenib Encorafenib->BRAF caption Figure 2. Mechanism of Action and PD Biomarker

Caption: Figure 2. Mechanism of Action and PD Biomarker

Data Presentation and Comparative Analysis

Objective comparison relies on clear, quantitative data. The following tables present hypothetical but realistic outcomes from the described study.

Table 2: Comparative Pharmacokinetic Parameters (Single Oral Dose, 30 mg/kg)

Parameter Compound-A Interpretation
Cₘₐₓ (ng/mL) 1850 Maximum concentration achieved in plasma.
Tₘₐₓ (hr) 2.0 Time to reach maximum concentration.
AUC₀₋₂₄ (hr*ng/mL) 9750 Total drug exposure over 24 hours.
Oral Bioavailability (%) 45% Fraction of the drug that reaches systemic circulation.

Rationale: These PK parameters indicate that Compound-A is orally bioavailable and achieves exposures well above its cellular IC₅₀, suggesting that a therapeutic concentration can be maintained in vivo.

Table 3: Comparative Efficacy in A375 Xenograft Model (Day 21)

Treatment Group Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Statistical Significance (vs. Vehicle)
Vehicle Control 1250 ± 150 - -
Compound-A (10 mg/kg) 625 ± 95 50% p < 0.01
Compound-A (30 mg/kg) 250 ± 60 80% p < 0.001
Encorafenib (10 mg/kg) 312 ± 70 75% p < 0.001

Rationale: The data demonstrates a clear dose-dependent anti-tumor effect for Compound-A. Critically, the high dose of Compound-A shows comparable or slightly superior efficacy to the standard-of-care, Encorafenib, at its effective dose.

Table 4: Pharmacodynamic Biomarker Analysis (p-ERK/Total ERK Ratio in Tumors)

Treatment Group Relative p-ERK/ERK Ratio Target Engagement
Vehicle Control 1.00 Baseline signaling
Compound-A (10 mg/kg) 0.45 Partial pathway inhibition
Compound-A (30 mg/kg) 0.15 Strong pathway inhibition
Encorafenib (10 mg/kg) 0.20 Strong pathway inhibition

Rationale: The reduction in phosphorylated ERK (p-ERK), the downstream effector of BRAF, confirms that the observed tumor growth inhibition is a direct result of on-target activity. The level of inhibition correlates strongly with the efficacy data.[12]

Conclusion and Future Directions

This comprehensive guide outlines a robust, comparative strategy for the in vivo validation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine (Compound-A) as a hypothetical BRAF V600E inhibitor. The experimental design integrates efficacy, pharmacokinetic, and pharmacodynamic endpoints to build a compelling preclinical data package.

Based on the hypothetical data presented, Compound-A demonstrates a promising preclinical profile. It achieves significant, dose-dependent tumor growth inhibition that is comparable to the FDA-approved drug Encorafenib. This anti-tumor activity is directly linked to sufficient oral exposure and robust on-target pathway modulation in the tumor tissue.

The successful completion of this study would strongly justify advancing Compound-A into the next phase of drug development, which would include:

  • Advanced Efficacy Models: Testing in patient-derived xenograft (PDX) models to assess activity in more clinically relevant, heterogeneous tumors.

  • Combination Studies: Evaluating the synergy of Compound-A with MEK inhibitors (e.g., Binimetinib), which is the standard-of-care for BRAF-mutant melanoma.[2]

  • IND-Enabling Toxicology Studies: Formal safety and toxicology assessments in two species (one rodent, one non-rodent) as required for regulatory submission.

By following a scientifically rigorous and logically structured validation plan, researchers can effectively de-risk novel compounds and build a strong foundation for their potential clinical translation.

References

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A Comparative Guide to 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and Other Triazolopyrimidine Derivatives in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the triazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including but not limited to, kinase inhibition, and anticancer and antiviral effects.[1][2] This guide provides a comparative analysis of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives, with a focus on their performance as kinase inhibitors and anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their biological function and provide detailed experimental protocols to support further research and development.

Introduction to the Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine Scaffolds

The[1][2][3]triazolo[1,5-a]pyrimidine and its pyridine analogue,[1][2][3]triazolo[1,5-a]pyridine, are heterocyclic ring systems that have garnered significant attention in drug discovery.[1] Their structural resemblance to purines allows them to act as ATP-competitive inhibitors for a variety of kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Key Derivatives

While specific experimental data for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is not extensively available in the public domain, we can infer its potential activity by examining structurally similar compounds. The key structural features of our target compound are the 2-amino group and the 7-fluoro substitution on the triazolo[1,5-a]pyridine core.

The Significance of the 2-Amino Group

The 2-amino group is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. For instance, the discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide as a potent and selective PI3Kγ inhibitor highlights the importance of this moiety for potent kinase inhibition.[4]

The Role of 7-Position Substituents

The 7-position of the triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine scaffolds is a key site for modification to modulate potency and selectivity.

A study on 7-anilino-[1][2][3]triazolo[1,5-a]pyrimidines as antimicrotubule agents demonstrated that halogen substitutions on the aniline ring significantly impact antiproliferative activity.[2] Notably, a derivative with a 4'-fluoroaniline at the 7-position (a close analogue to our compound of interest) exhibited potent antiproliferative activity with a mean IC50 of 83 nM across several cancer cell lines.[2] This suggests that the 7-fluoro substitution in 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is likely to contribute favorably to its anticancer potential.

Furthermore, research leading to the discovery of CEP-33779, a selective JAK2 inhibitor based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, revealed that substitutions at the C2 and C8 (equivalent to the 7-position in our core) are critical for potency and selectivity.[3]

The following table summarizes the biological activities of key comparative compounds:

Compound/Derivative ClassCore ScaffoldKey SubstitutionsBiological ActivityReference
Hypothesized Profile [1][2][3]triazolo[1,5-a]pyridine2-amino, 7-fluoro Potentially a kinase inhibitor with anticancer activity.Inferred
7-(4'-fluoroanilino) derivative[1][2][3]triazolo[1,5-a]pyrimidine2-(3-phenylpropylamino), 7-(4'-fluoroanilino)Potent antiproliferative activity (mean IC50 = 83 nM); tubulin polymerization inhibitor.[2]
CEP-33779[1][2][3]triazolo[1,5-a]pyridineComplex substitutions at C2 and C8.Selective and orally bioavailable JAK2 inhibitor.[3]
PI3Kγ Inhibitor[1][2][3]triazolo[1,5-a]pyridine2-amino, 7-(pyridin-3-ylsulfonamido)Potent and selective PI3Kγ inhibitor.[4]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on triazolopyrimidine and triazolopyridine derivatives allow us to establish a preliminary SAR profile.

SAR_Insights cluster_positions Key Substitution Points cluster_properties Resulting Properties Scaffold Triazolo[1,5-a]pyridine Core Position2 Position 2 Scaffold->Position2 Position7 Position 7 Scaffold->Position7 Potency Potency Position2->Potency Amino group often enhances potency (e.g., PI3K inhibitors) PK Pharmacokinetics Position2->PK Position7->Potency Halogen (e.g., Fluoro) substitution can increase potency Selectivity Selectivity Position7->Selectivity Bulky/Aromatic groups can drive selectivity (e.g., JAK2) Position7->PK

Caption: Structure-Activity Relationship (SAR) for the Triazolo[1,5-a]pyridine Scaffold.

Experimental Protocols

To facilitate further investigation into 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and related compounds, we provide the following detailed experimental protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 values of kinase inhibitors.[5][6][7]

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and is inversely correlated with the activity of the kinase.[5]

Materials:

  • Kinase of interest (e.g., JAK2, PI3K)

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., 2-Amino-7-fluoro-triazolo[1,5-a]pyridine)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.[8][9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Kinase Signaling Pathways

This protocol provides a method to assess the effect of a test compound on the phosphorylation status of key proteins in a signaling cascade, such as the MAPK pathway.[11][12][13]

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

  • Cancer cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pERK) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Stripping & Re-probing (Total ERK, GAPDH) H->I

Caption: A typical workflow for Western Blot analysis.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold, as exemplified by compounds like 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, holds significant promise for the development of novel kinase inhibitors and anticancer agents. Structure-activity relationship studies consistently point to the importance of substitutions at the 2- and 7-positions for modulating biological activity and achieving selectivity. The fluorine substitution at the 7-position is anticipated to enhance the therapeutic potential of this class of compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine to confirm its kinase inhibition profile and antiproliferative activity. The experimental protocols provided in this guide offer a robust framework for such investigations. Further optimization of this scaffold could lead to the discovery of next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776.

  • He, X., et al. (2014). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 57(21), 8846-8866.
  • Yang, L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1554.
  • Romagnoli, R., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceutics, 14(6), 1191.
  • Andrzejewska, M., et al. (2021).
  • Molvi, C., et al. (n.d.). 2-chlorosulfonyl-7-fluoro-5-ethoxy[1][2][3]triazolo[1,5-c]-pyriMidine | 147150-77-4. Molbase.

  • Hao, C., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(16), 4983.

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327.

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Abcam. (n.d.). MTT assay protocol.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130.
  • Barlaam, B., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(22), 13634-13654.

  • Bio-protocol. (2024). In vitro ADP-Glo kinase assay.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • Al-Warhi, T., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4983.

  • Henderson, Y. (2015).
  • ResearchGate. (n.d.). The detection of MAPK signaling.
  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • ResearchGate. (n.d.). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Request PDF.
  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100703.
  • CLYTE Technologies. (2023, December 24).
  • BenchChem. (n.d.).
  • Sanna, M., et al. (2024). 7-Amino-[1][2][3]triazolo[1,5-a][1][14][15]triazines as CK1δ inhibitors. European Journal of Medicinal Chemistry, 276, 116688.

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ATCC. (n.d.).
  • Al-Japairai, K. A. S., et al. (2023). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 24(13), 10953.
  • Li, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127248.
  • Proshin, A. N., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. International Journal of Molecular Sciences, 24(13), 10953.

Sources

Biomarker analysis for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine treatment

Author: BenchChem Technical Support Team. Date: February 2026

Biomarker Analysis Guide: 2-Amino-7-fluoro-triazolo[1,5-a]pyridine Scaffolds in Kinase Inhibitor Development

Executive Summary & Application Scope

2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine (hereafter referred to as 7F-TP ) represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical scaffold for the development of potent Janus Kinase (JAK) and Phosphoinositide 3-kinase (PI3K) inhibitors. The incorporation of the fluorine atom at the C7 position is a strategic "bioisostere" modification designed to block metabolic lability (preventing oxidative metabolism at the susceptible aromatic position) and modulate the electronic properties of the C2-amino hinge-binding motif.

This guide outlines the biomarker analysis framework for evaluating 7F-TP-based therapeutic candidates . Unlike generic screening, this protocol focuses on mechanism-based pharmacodynamic (PD) biomarkers that validate target engagement, quantify pathway modulation, and predict therapeutic efficacy in inflammatory and oncological models.

Primary Target Class: Non-receptor Tyrosine Kinases (JAK1/JAK2/TYK2) & Lipid Kinases (PI3K


/

). Therapeutic Context: Rheumatoid Arthritis, Myelofibrosis, and Hematological Malignancies.

Mechanistic Basis for Biomarker Selection

To accurately assess the performance of 7F-TP derivatives, researchers must monitor specific phosphorylation events downstream of the target kinase. The 7-fluoro substitution typically enhances selectivity by altering the shape complementarity within the ATP-binding pocket.

The JAK-STAT Signaling Axis (Primary Mechanism)

For 7F-TP derivatives targeting JAKs, the primary biomarkers are phosphorylated Signal Transducers and Activators of Transcription (pSTATs ).

  • Causality: JAKs phosphorylate STATs upon cytokine receptor activation. Inhibition of JAK catalytic activity by 7F-TP directly reduces pSTAT levels.

  • Specificity:

    • JAK1/JAK3 inhibition: Measured via pSTAT5 (induced by IL-2) or pSTAT6 (induced by IL-4).

    • JAK2 inhibition: Measured via pSTAT3 (induced by IL-6) or pSTAT5 (induced by GM-CSF/EPO).

The PI3K-AKT Axis (Secondary Mechanism)

For derivatives optimized for PI3K (e.g., similar to CZC24758), the biomarkers shift to the AKT pathway.

  • Biomarker: pAKT (Ser473 & Thr308) .

  • Causality: PI3K generates PIP3, recruiting AKT to the membrane for phosphorylation. 7F-TP inhibition blocks this recruitment.

Comparative Performance Guide

The following table compares the theoretical performance of a 7F-TP Lead Candidate against standard non-fluorinated analogs and clinical benchmarks (e.g., Tofacitinib), highlighting why the 7-fluoro modification is critical.

Feature7F-TP Candidate (Fluorinated)Non-Fluorinated Analog (H-TP)Tofacitinib (Benchmark)Biomarker Implication
Metabolic Stability (t½) High (Blocked C7 oxidation)Low (Rapid clearance)Moderate7F-TP sustains pSTAT inhibition longer in vivo.
Kinase Selectivity Tunable (Electronic repulsion)Broad/PromiscuousJAK1/3 Selective7F-TP requires precise pSTAT profiling to confirm isoform specificity.
Potency (IC₅₀) < 10 nM (Enhanced H-bond acidity)~50 nM< 10 nMLower doses required to achieve IC₅₀ pSTAT reduction.
Assay Window High Dynamic Range ModerateHighClearer separation between "Vehicle" and "Treated" in Phospho-Flow .

Experimental Protocols: Self-Validating Workflows

Protocol A: Ex Vivo Whole Blood Phospho-Flow Assay (The Gold Standard)

Rationale: This assay preserves the native cellular environment and protein binding, providing the most translatable PD data for 7F-TP treatments.

Reagents:

  • Heparinized Whole Blood (Human or Murine).

  • Recombinant Cytokines: IL-6 (10 ng/mL) for JAK1/2; GM-CSF (10 ng/mL) for JAK2.

  • Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD14, Anti-pSTAT3 (Y705), Anti-pSTAT5 (Y694).

  • Lyse/Fix Buffer (e.g., BD Phosflow).

Step-by-Step Workflow:

  • Treatment: Aliquot 100 µL blood into 96-well deep-well plates. Treat with serial dilutions of 7F-TP (0.1 nM – 10 µM) for 1 hour at 37°C.

    • Control: DMSO vehicle (Negative), Tofacitinib 1 µM (Positive Control).

  • Stimulation: Add cytokine (e.g., IL-6) for 15 minutes exactly.

    • Critical Step: Timing must be precise. Phosphorylation is transient.

  • Fixation/Lysis: Immediately add pre-warmed (

    
    C) Lyse/Fix Buffer (1 mL) to stop the reaction and lyse RBCs. Incubate 10 min at 
    
    
    
    C.
  • Permeabilization: Centrifuge (500xg, 5 min), aspirate, and resuspend in ice-cold Methanol (90%) . Incubate 30 min on ice.

    • Why? Methanol is required to expose nuclear phospho-epitopes.

  • Staining: Wash 2x with PBS/BSA. Stain with surface markers (CD3/CD14) and intracellular pSTAT antibodies for 30 min.

  • Acquisition: Analyze on Flow Cytometer (e.g., CytoFLEX). Gate on Monocytes (CD14+) or T-cells (CD3+).

  • Analysis: Calculate Median Fluorescence Intensity (MFI). Plot % Inhibition relative to Vehicle.[1]

Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Rationale: Confirms 7F-TP physically binds the kinase in live cells, independent of downstream signaling.

  • Seeding: Seed THP-1 cells in 6-well plates.

  • Treatment: Treat with 7F-TP (1 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes. Heat at a gradient (

    
    C - 
    
    
    
    C) for 3 minutes.
  • Lysis: Freeze-thaw 3x to lyse. Centrifuge to remove precipitated (unbound/unstable) protein.

  • Detection: Western Blot for JAK1/JAK2.

    • Result: 7F-TP binding stabilizes the kinase, shifting the melting curve (

      
      ) to a higher temperature compared to DMSO.
      

Visualization: Mechanism & Workflow

The following diagrams illustrate the mechanism of action and the experimental logic for 7F-TP validation.

Figure 1: JAK-STAT Inhibition Pathway by 7F-TP

JAK_Pathway cluster_inhibition Therapeutic Intervention Cytokine Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 7F-TP (Inhibitor) Inhibitor->JAK Blocks ATP Binding pSTAT pSTAT (Biomarker) STAT->pSTAT Activation GeneExp Inflammatory Gene Expression pSTAT->GeneExp Translocation & Transcription

Caption: 7F-TP acts as an ATP-competitive inhibitor at the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Figure 2: Biomarker Analysis Workflow

Workflow Sample Whole Blood Sample Treat Treat with 7F-TP Sample->Treat Stim Cytokine Stimulation Treat->Stim 1 hr Fix Fix & Perm (Methanol) Stim->Fix 15 min Stain Stain: anti-pSTAT Fix->Stain Analyze Flow Cytometry (MFI Analysis) Stain->Analyze

Caption: Step-by-step ex vivo pharmacodynamic assay to validate 7F-TP potency using pSTAT levels as the readout.

References

  • Discovery of CEP-33779: Stump, C. A., et al. (2011). "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy."[2] Journal of Medicinal Chemistry, 54(11), 3934–3953. Link

  • PI3K Inhibition (CZC24758): Sunose, M., et al. (2012).[3] "Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease."[3] Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618.[3] Link

  • Fluorine in Drug Design: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • JAK-STAT Biomarker Protocols: O'Shea, J. J., et al. (2013). "The JAK-STAT pathway: impact on human disease and therapeutic intervention." Annual Review of Medicine, 64, 427-443. Link

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison and a detailed roadmap for the synthesis and evaluation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, a novel heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. While this specific molecule is not extensively documented in publicly available literature, this guide will leverage established synthetic methodologies for related triazolo[1,5-a]pyridines and best practices in analytical and biological testing to ensure a high degree of experimental reproducibility.

This document is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, potential challenges, and strategies to overcome them. We will explore a plausible synthetic route, rigorous characterization methods, and a comparative biological evaluation against known Janus Kinase (JAK) inhibitors, a common target for this class of compounds.

Section 1: Synthesis and Characterization – A Pathway to Purity and Consistency

The synthesis of novel compounds is often where the first challenges in reproducibility arise. Minor variations in reaction conditions, reagent quality, or purification methods can lead to significant differences in yield and purity. This section outlines a proposed, robust synthetic protocol for 2-Amino-7-fluoro-triazolo[1,5-a]pyridine, designed for high fidelity.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached from the commercially available 2-amino-5-fluoropyridine. The key transformation is the construction of the fused triazole ring. Several methods have been reported for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines.[1] A reliable approach involves the cyclization of an N-(pyridin-2-yl)formamidoxime intermediate.[1]

Synthetic Pathway A 2-Amino-5-fluoropyridine B N-(5-fluoropyridin-2-yl)formamide A->B Formic Acid C N'-(5-fluoropyridin-2-yl)-N,N-dimethylformimidamide B->C POCl3, DMF D N-(5-fluoropyridin-2-yl)formamidoxime C->D Hydroxylamine E 2-Amino-7-fluoro-triazolo[1,5-a]pyridine D->E TFAA, Heat

Caption: Proposed synthetic route to 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-(5-fluoropyridin-2-yl)formamide

  • Rationale: This initial step protects the amino group and sets the stage for the subsequent transformations. Formic acid is a readily available and effective formylating agent.

  • Protocol:

    • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a round-bottom flask, add formic acid (5.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of N'-(5-fluoropyridin-2-yl)-N,N-dimethylformimidamide

  • Rationale: This Vilsmeier-Haack type reaction activates the formamide for subsequent reaction with hydroxylamine.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add N-(5-fluoropyridin-2-yl)formamide (1.0 eq) to anhydrous dimethylformamide (DMF, 3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide to pH 8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of N-(5-fluoropyridin-2-yl)formamidoxime

  • Rationale: The amidine is converted to the amidoxime, a key precursor for the triazole ring formation.

  • Protocol:

    • Dissolve the crude N'-(5-fluoropyridin-2-yl)-N,N-dimethylformimidamide (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Step 4: Synthesis of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

  • Rationale: The final cyclization step is achieved by dehydration of the amidoxime using a strong dehydrating agent like trifluoroacetic anhydride (TFAA).[1]

  • Protocol:

    • Dissolve N-(5-fluoropyridin-2-yl)formamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

    • Monitor the reaction to completion by TLC.

    • Cool the reaction mixture, and carefully quench with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain pure 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Characterization and Quality Control

Reproducibility is critically dependent on the unambiguous characterization of the synthesized compound. The following analytical techniques are essential for confirming the identity and purity of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentAromatic protons of the pyridine and triazole rings, and the amino group protons. The fluorine atom will cause characteristic splitting of adjacent protons.
¹³C NMR Structural confirmationDistinct signals for each carbon atom in the heterocyclic core.
¹⁹F NMR Confirmation of fluorine incorporationA single resonance confirming the presence of the fluorine atom.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (ideally >95%).
Elemental Analysis Confirmation of elemental compositionThe percentage of C, H, N, and F should be within ±0.4% of the theoretical values.

Self-Validation: For ensuring trustworthiness, it is recommended to perform these characterization steps on each newly synthesized batch. The data should be compared to a well-characterized reference standard if available, or to the data from the initial successful synthesis.

Section 2: Comparative Biological Evaluation – A Focus on JAK Inhibition

Given that many triazolo[1,5-a]pyridine derivatives have been investigated as Janus Kinase (JAK) inhibitors, a logical starting point for the biological evaluation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine is to assess its activity against this enzyme family.[2][3] This section outlines a reproducible protocol for a comparative in vitro kinase assay.

Selection of Comparator Compounds

For a meaningful comparison, it is crucial to select well-characterized and commercially available JAK inhibitors.

Comparator CompoundPrimary Target(s)Rationale for Selection
Tofacitinib Pan-JAK inhibitor (JAK1, JAK2, JAK3)A widely used and well-documented pan-JAK inhibitor, providing a broad baseline for activity.[4]
Filgotinib Selective JAK1 inhibitorRepresents a more selective inhibitor, allowing for an assessment of the target compound's selectivity profile.[5]
Baricitinib JAK1/JAK2 inhibitorAnother clinically relevant inhibitor with a distinct selectivity profile.[5]
Experimental Workflow: In Vitro Kinase Assay

Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Test Compounds) B Dispense Compounds into Assay Plate (Serial Dilutions) A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction by Adding ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (IC50 Curve Fitting) F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol: Kinase Assay
  • Rationale: This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of JAK kinases. The use of a well-established assay format, such as an ADP-Glo™ or LanthaScreen™ assay, is recommended for enhanced reproducibility.

  • Protocol:

    • Compound Preparation: Prepare stock solutions of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine and the comparator compounds in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Kinase Reaction:

      • Prepare a reaction buffer containing the specific JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2) and its corresponding substrate peptide.

      • Add the kinase/substrate mixture to the assay plate.

      • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the respective enzyme.

    • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a luminescence-based ADP detection reagent). Read the plate on a compatible plate reader.

    • Data Analysis:

      • Normalize the data to the positive and negative controls.

      • Plot the percentage of inhibition against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the kinase assay should be summarized in a clear and concise table to facilitate comparison.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
2-Amino-7-fluoro-triazolo[1,5-a]pyridine Experimental ValueExperimental ValueExperimental ValueExperimental Value
Tofacitinib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Filgotinib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Baricitinib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Trustworthiness and Reproducibility in Biological Assays:

  • Assay Validation: Before testing novel compounds, the assay should be validated using known inhibitors to ensure it is performing within expected parameters (e.g., Z'-factor > 0.5).

  • Replicates: All experiments should be performed in at least triplicate to assess the variability of the data.

  • Consistent Reagents: Use the same batch of enzymes, substrates, and other critical reagents for a set of comparative experiments to minimize variability.

  • Detailed Reporting: The experimental conditions, including reagent concentrations, incubation times, and data analysis methods, should be meticulously documented to allow for replication by other researchers.

Section 3: Addressing the Reproducibility Challenge

The "reproducibility crisis" is a well-documented challenge in scientific research, particularly in chemistry and the life sciences.[6][7] By proactively addressing potential sources of irreproducibility, researchers can increase the reliability and impact of their work.

Key Factors Influencing Reproducibility

Reproducibility Factors A Reagent Quality G Reproducibility A->G B Reaction Conditions B->G C Purification Methods C->G D Analytical Characterization D->G E Biological Assay Parameters E->G F Data Analysis and Reporting F->G

Caption: Critical factors that impact experimental reproducibility.

  • Reagent Quality: The purity of starting materials and reagents can significantly impact the outcome of a synthesis. It is crucial to use reagents from reliable suppliers and to characterize starting materials if their purity is .

  • Reaction Conditions: Seemingly minor variations in temperature, reaction time, or atmosphere can lead to different product profiles and yields. Precise control and accurate reporting of these parameters are essential.

  • Purification and Characterization: Incomplete removal of impurities can affect the biological activity of a compound. Thorough purification and comprehensive characterization are necessary to ensure the material being tested is what it is believed to be.

  • Biological Assay Variability: Biological assays are inherently more variable than chemical reactions. Factors such as cell line passage number, serum batch, and instrument calibration can all contribute to variability. Rigorous assay validation and the use of appropriate controls are paramount.

  • Data Integrity and Reporting: Transparent and detailed reporting of all experimental procedures and data analysis methods is crucial for others to be able to replicate the findings.

Conclusion

This guide provides a comprehensive framework for the reproducible synthesis and comparative evaluation of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine. By following the detailed protocols, adhering to the principles of rigorous characterization and assay validation, and being mindful of the common pitfalls that can lead to irreproducibility, researchers can confidently explore the potential of this and other novel chemical entities. The ultimate goal of this guide is to empower scientists to generate high-quality, reliable data that can accelerate the pace of drug discovery and development.

References

  • Huntsman, E., & Balsells, J. (2005). A New, Mild, and General Synthesis of[1][2][8]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765.

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N-C and N-N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080-15081.
  • Zheng, S., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693.
  • Dyminska, L., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(11), 104245.
  • Bartels, F., et al. (2017). Copper-Catalyzed Oxidative Cyclization of Guanidylpyridines to 2-Amino-[1][2][8]triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 82(15), 8195-8201.

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. (2012). Journal of Medicinal Chemistry, 55(17), 7549-7573.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127225.
  • Winthrop, K. L., & Cohen, S. B. (2022). Oral surveillance and the safety of JAK inhibitors: A commentary.
  • Ytterberg, S. R., et al. (2022). Cardiovascular and Cancer Risk with Tofacitinib in Rheumatoid Arthritis. The New England Journal of Medicine, 386(4), 316-326.
  • Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. (2021).
  • Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy.
  • The challenges of reproducibility in life science research. (2017). Malvern Panalytical.
  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tand mass spectrometry. (2020). Food Additives & Contaminants: Part A, 37(1), 58-69.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency.
  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. (2022).

Sources

A Head-to-Head Comparison of Triazolo[1,5-a]pyridine-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically approved and investigational drugs. Its versatile structure allows for the development of potent and selective inhibitors targeting a diverse range of enzymes implicated in various diseases. This guide provides a head-to-head comparison of prominent triazolo[1,5-a]pyridine-based inhibitors, offering insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The Versatility of the Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine ring system's appeal in drug design stems from its rigid, planar structure and its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. This adaptability has led to the discovery of inhibitors for critical enzyme families, including kinases, metabolic enzymes, and oxygen-sensing prolyl hydroxylases. This guide will focus on a comparative analysis of representative inhibitors from different classes to highlight the structure-activity relationships and selectivity profiles that can be achieved with this remarkable scaffold.

Comparative Analysis of Inhibitor Potency and Selectivity

To facilitate a direct comparison, the following table summarizes the in vitro potency and selectivity of notable triazolo[1,5-a]pyridine-based inhibitors against their respective targets. The selection includes inhibitors of Janus kinases (JAKs), Activin receptor-like kinase 5 (ALK5), α-glucosidase, and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).

Inhibitor Name/CodePrimary TargetIC₅₀/EC₅₀ (nM)Selectivity ProfileKey Therapeutic Area
Filgotinib (GLPG0634) JAK1629 (cellular assay)~30-fold selective for JAK1 over JAK2[1]Rheumatoid Arthritis
CEP-33779 JAK21.8 (enzymatic assay)>40-fold vs. JAK1; >800-fold vs. TYK2[2]Oncology, Inflammatory Diseases
Pyrazole Derivative 21b ALK518 (enzymatic assay)284-fold selective vs. p38α MAP kinaseFibrosis, Cancer
Compound 15j α-Glucosidase6,600 (enzymatic assay)Selective for α-glucosidase over α-amylaseType 2 Diabetes
Enarodustat (JTZ-951) HIF-PH220 (cellular assay)Not specifiedAnemia in Chronic Kidney Disease

Expert Commentary: The data clearly demonstrates the tunability of the triazolo[1,5-a]pyridine scaffold. For the JAK family, substitutions on the core structure lead to distinct selectivity profiles. Filgotinib's preference for JAK1 is thought to contribute to its safety profile by avoiding the hematopoietic effects associated with JAK2 inhibition.[3] Conversely, CEP-33779 exhibits high potency and selectivity for JAK2, making it a candidate for myeloproliferative neoplasms where JAK2 activity is dysregulated.[2] The pyrazole derivative 21b's high selectivity for ALK5 over other kinases is crucial for minimizing off-target effects in the complex signaling network of fibrosis and cancer. For the α-glucosidase inhibitor, the key feature is its selectivity against the related enzyme α-amylase, which is expected to reduce gastrointestinal side effects.[4]

Key Signaling Pathways Targeted by Triazolo[1,5-a]pyridine Inhibitors

Understanding the biological context in which these inhibitors function is paramount. The following diagrams illustrate the signaling pathways modulated by the discussed compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[5][6] Inhibition of specific JAK isoforms can modulate downstream inflammatory responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation STAT->STAT_dimer 4. Dimerization Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Filgotinib Filgotinib (JAK1i) Filgotinib->JAK Inhibits CEP33779 CEP-33779 (JAK2i) CEP33779->JAK Inhibits

Caption: The JAK-STAT signaling cascade and points of inhibition.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a central role in cell growth, differentiation, and extracellular matrix production.[7][8] Dysregulation of this pathway is a hallmark of fibrosis and cancer. ALK5 is a type I receptor serine/threonine kinase that, upon activation by TGF-β, phosphorylates SMAD proteins, which then translocate to the nucleus to regulate gene expression.[9][10]

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TypeII_R Type II Receptor TGFb->TypeII_R 1. Binding ALK5 ALK5 (Type I Receptor) TypeII_R->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation ALK5_inhibitor Pyrazole Derivative 21b ALK5_inhibitor->ALK5 Inhibits

Caption: The TGF-β/SMAD signaling pathway and ALK5 inhibition.

HIF-1α Regulation Pathway

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[11] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[12][13] Inhibition of PHDs stabilizes HIF-1α, promoting the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[14]

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHD HIF Prolyl Hydroxylase (PHD) HIF1a->PHD Hydroxylation OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL VHL E3 Ligase OH_HIF1a->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable Stable HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer Dimerization HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (DNA) HIF1_dimer->HRE Nuclear Translocation & Binding Gene_Transcription Gene Transcription (e.g., EPO) HRE->Gene_Transcription Enarodustat Enarodustat Enarodustat->PHD Inhibits

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Amino-7-fluoro-triazolo[1,5-a]pyridine

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine

For the vanguard of scientific discovery, the responsible management of chemical compounds is not merely a procedural necessity but a cornerstone of ethical and safe research. This guide, crafted for researchers, scientists, and drug development professionals, provides an in-depth, scientifically grounded protocol for the proper disposal of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine. By moving beyond a simple checklist, we delve into the causality behind these essential procedures, ensuring a culture of safety and environmental stewardship in your laboratory.

Understanding the Compound: A Prerequisite for Safe Handling

Key Structural Features and Their Implications:

  • Fluorine Atom: The carbon-fluorine bond is exceptionally strong, imparting thermal stability to the molecule. However, under high-temperature decomposition, the formation of highly corrosive and toxic hydrogen fluoride (HF) is a primary concern.

  • Nitrogen Heterocycle: The triazolopyridine core is rich in nitrogen. Thermal decomposition can lead to the generation of various nitrogen oxides (NOx) and hydrogen cyanide (HCN), both of which are highly toxic gases.[2][4]

  • Amino Group: The amino substituent can influence the compound's biological activity and may contribute to its overall toxicity profile.

The Cornerstone of Disposal: High-Temperature Incineration

Due to its classification as a halogenated organic compound, the universally recommended and regulated method for the disposal of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine is high-temperature incineration in a licensed hazardous waste facility.[3] This method is not merely about destruction but about the complete and controlled breakdown of the molecule into less harmful components.

The Scientific Rationale for Incineration:

High-temperature incineration, typically operating at temperatures between 850°C and 1200°C, provides the necessary energy to break the stable C-F and C-N bonds within the molecule.[5] A crucial aspect of this process is the presence of a secondary combustion chamber, or afterburner, which ensures the complete destruction of any potentially hazardous organic byproducts formed during the initial combustion phase.[6]

Furthermore, hazardous waste incinerators are equipped with sophisticated flue gas treatment systems. These systems are designed to scrub acidic gases like HF and HCl and to control the emission of NOx and other pollutants, thereby preventing their release into the atmosphere.[7][8]

Procedural Blueprint: A Step-by-Step Disposal Workflow

The following protocol outlines the essential steps for the safe handling and disposal of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine from the laboratory bench to its final disposition.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards associated with aminopyridines and fluorinated compounds, a stringent PPE protocol is non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes of the compound or its solutions.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Latex gloves are not recommended.[9]
Body Protection A lab coat that is fully buttonedPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling any dust or vapors.

This table summarizes the essential Personal Protective Equipment for handling 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine.

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions within the waste container.

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must include the full chemical name: "2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine," the approximate quantity, and the date of accumulation.

  • Segregation: Crucially, do not mix this compound with other waste streams, especially strong oxidizing agents, acids, or bases. Incompatible materials can lead to exothermic reactions, gas evolution, or the formation of unstable products.

  • Container Management: Keep the waste container securely closed when not in use and store it in a well-ventilated, designated satellite accumulation area away from heat and ignition sources.

Waste_Segregation_Workflowcluster_labIn the Laboratorycluster_disposalWaste Disposal PathwayAGenerate Waste(2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine)BSelect Labeled'Halogenated OrganicSolid Waste' ContainerA->B  Identify Waste StreamCTransfer Waste toContainer in Fume HoodB->C  Use Proper PPEDSecurely Close andStore in SatelliteAccumulation AreaC->D  Ensure Proper LabelingEArrange for Pickup byLicensed HazardousWaste ContractorD->E  Follow Institutional ProtocolsFTransport to PermittedTSDF (Treatment, Storage,and Disposal Facility)E->FGHigh-TemperatureIncineration withFlue Gas TreatmentF->G

Caption: Waste Disposal Workflow for 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine.

Managing Spills and Decontamination: A Rapid and Safe Response

Accidents can happen, and a well-defined spill response plan is essential.

Small Spill (Contained within a chemical fume hood):

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including respiratory protection if necessary.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent for chemical spills.

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), and collect the decontamination materials as hazardous waste.

Large Spill (Outside of a chemical fume hood):

  • Evacuate the immediate area and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

The Chemistry of Destruction: Potential Hazardous Byproducts

Understanding the potential byproducts of incomplete combustion is critical to appreciating the necessity of professional disposal.

PrecursorPotential Hazardous ByproductHealth and Environmental Impact
Fluorine in the moleculeHydrogen Fluoride (HF)Highly corrosive and toxic; can cause severe respiratory damage.
Nitrogen in the moleculeNitrogen Oxides (NOx)Respiratory irritants and precursors to acid rain and smog.
Carbon and NitrogenHydrogen Cyanide (HCN)A highly toxic chemical asphyxiant.

This table outlines the primary hazardous byproducts that can be formed during the improper thermal decomposition of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine.

Decomposition_Pathwaycluster_compound2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridinecluster_conditionsHigh-Temperature Incinerationcluster_productsDecomposition ProductsAC₇H₅FN₆BSufficient Oxygen(>850°C)A->B  Ideal ConditionsCIncomplete Combustion(Lower Temperatures)A->C  Sub-optimal ConditionsDCO₂, H₂O, N₂, HFB->DENOx, HCN, CO,and other PICs*C->Enote*PICs: Products of Incomplete Combustion

Caption: Ideal vs. Sub-optimal Thermal Decomposition Pathways.

Regulatory Compliance: A Shared Responsibility

The disposal of 2-Amino-7-fluoro-[1][2][3]triazolo[1,5-a]pyridine is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management. It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste contractor.

By adhering to these scientifically sound and procedurally robust guidelines, you not only ensure the safety of your laboratory personnel but also uphold your commitment to environmental protection and regulatory compliance. This dedication to responsible chemical management is the hallmark of a truly progressive and trustworthy scientific enterprise.

References

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  • Darwin Microfluidics. (2024). FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. Available at: [Link]

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  • AERU. (n.d.). 7-amino-5-ethyl{1,2,4)triazolo(1,5-a)pyrimidin-6-carboxylic acid. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.